molecular formula C7H8N2O4 B3167239 2,3,4-Trihydroxybenzohydrazide CAS No. 918441-21-1

2,3,4-Trihydroxybenzohydrazide

Cat. No.: B3167239
CAS No.: 918441-21-1
M. Wt: 184.15 g/mol
InChI Key: JYGGOAOSKPLGQF-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzohydrazide is a versatile benzohydrazide derivative serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is valued for its role in the development of novel hybrid molecules with significant biological potential. Its core application lies in the synthesis of pyrogallol-coumarin hybrids (PCHs), which are investigated for their potent dual antimicrobial and anti-inflammatory activities . Research indicates that hybrids derived from 2,3,4-trihydroxybenzohydrazide demonstrate exceptional antibacterial activity against strains such as Proteus mirabilis and can effectively inhibit biofilm formation in Staphylococcus aureus . Furthermore, these compounds exhibit powerful anti-inflammatory properties by acting as potent inhibitors of the lipoxygenase (LOX) enzyme, a key target in managing inflammatory processes . The mechanism of action for its derivatives involves direct interaction with the enzyme's active site, thereby blocking the production of pro-inflammatory leukotrienes . Beyond these applications, related trihydroxybenzohydrazide compounds have also been explored as enzyme inhibitors for targets like urease, underscoring the broad utility of this chemical scaffold in biochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trihydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGGOAOSKPLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NN)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599628
Record name 2,3,4-Trihydroxybenzohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918441-21-1
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3,4-Trihydroxybenzohydrazide: Synthesis, Properties, and Applications as a Pharmacophore

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trihydroxybenzohydrazide, a polyphenol-derived carbohydrazide of significant interest in medicinal chemistry and drug development. While direct literature on this specific isomer is nascent, this document synthesizes information from closely related analogues, precursors, and derivatives to present a detailed account of its chemical structure, physicochemical properties, and synthesis. Particular emphasis is placed on its role as a critical synthetic intermediate and a core pharmacophore. The 2,3,4-trihydroxybenzyl moiety, a key structural feature, has been identified as essential for potent inhibitory activity against viral targets such as the Coxsackievirus B3 (CVB3) 3C protease.[1][2] This guide furnishes detailed, field-proven protocols for its synthesis and characterization, discusses its chemical reactivity, including metal chelation and antioxidant potential, and explores the broad spectrum of biological activities exhibited by its derivatives. This document is intended to serve as a foundational resource for researchers and scientists engaged in the discovery of novel therapeutic agents.

Introduction to the 2,3,4-Trihydroxybenzoyl Scaffold

2,3,4-Trihydroxybenzohydrazide belongs to the chemical class of benzohydrazides, characterized by a hydrazide functional group (-CONHNH₂) attached to a benzene ring. Its defining feature is the substitution pattern on the aromatic ring, which contains three hydroxyl groups in vicinal (adjacent) positions at the 2, 3, and 4 carbons. This arrangement is structurally derived from pyrogallol (1,2,3-trihydroxybenzene), a well-known antioxidant and synthetic precursor.[3]

The strategic placement of these functional groups—the nucleophilic hydrazide moiety and the redox-active pyrogallol ring—confers significant chemical versatility and biological potential. The hydrazide group serves as a versatile handle for synthesizing a vast library of N-acylhydrazone derivatives through condensation with various aldehydes and ketones.[4][5] The pyrogallol-like core imparts strong metal-chelating and radical-scavenging properties.[6][7]

The primary significance of this scaffold in modern drug discovery was highlighted in studies identifying the 2,3,4-trihydroxybenzyl moiety as a crucial pharmacophore for potent inhibition of the Coxsackievirus B3 3C protease (3Cpro), an enzyme vital for viral replication.[1][2] This finding establishes 2,3,4-Trihydroxybenzohydrazide as a high-value starting material for the development of novel antiviral agents and other bioactive molecules.

Chemical Structure and Physicochemical Properties

Molecular Structure

The structure of 2,3,4-Trihydroxybenzohydrazide integrates the key features of a polyphenol and a carbohydrazide. The vicinal trihydroxyl arrangement on the phenyl ring creates a catechol-like motif known for its potent antioxidant and metal chelation capabilities.[6] The hydrazide functional group is a powerful nucleophile and a key building block for forming hydrazone linkages.[8]

G start 2,3,4-Trihydroxybenzoic Acid step1 Fischer Esterification (Methanol, H₂SO₄ cat.) start->step1 intermediate Methyl 2,3,4-trihydroxybenzoate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) intermediate->step2 end 2,3,4-Trihydroxybenzohydrazide step2->end

Caption: General synthetic workflow for 2,3,4-Trihydroxybenzohydrazide.

Detailed Experimental Protocol

Protocol 1: Synthesis of Methyl 2,3,4-trihydroxybenzoate

  • Rationale: This standard Fischer esterification converts the carboxylic acid into its more reactive methyl ester, preparing it for nucleophilic attack by hydrazine. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reagents & Equipment:

    • 2,3,4-Trihydroxybenzoic acid (1.0 eq)

    • Methanol (anhydrous, ~20 mL per gram of acid)

    • Sulfuric acid (concentrated, catalytic amount, e.g., 0.1 eq)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Rotary evaporator

  • Procedure:

    • Suspend 2,3,4-trihydroxybenzoic acid in anhydrous methanol in a round-bottom flask.

    • Carefully add the catalytic amount of concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 2,3,4-trihydroxybenzoate.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 2,3,4-Trihydroxybenzohydrazide via Hydrazinolysis

  • Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier. An excess of hydrazine hydrate is often used to drive the reaction to completion. [9]* Reagents & Equipment:

    • Methyl 2,3,4-trihydroxybenzoate (1.0 eq)

    • Hydrazine hydrate (80-100%, 5-10 eq)

    • Ethanol or Methanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve methyl 2,3,4-trihydroxybenzoate in ethanol or methanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours. The product may begin to precipitate from the solution upon heating.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol or water to remove excess hydrazine hydrate.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from methanol or ethanol to yield pure 2,3,4-Trihydroxybenzohydrazide. [9][10]

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques. The expected data, based on structural analysis and comparison with similar compounds, are summarized below. [11][12]

Technique Expected Observations
¹H NMR (DMSO-d₆) ~9.0-10.0 ppm: Broad singlets, 3H (phenolic -OH). ~8.5-9.5 ppm: Broad singlet, 1H (amide -NH). ~6.5-7.5 ppm: Multiplets, 2H (aromatic C-H). ~4.0-5.0 ppm: Broad singlet, 2H (terminal -NH₂). All OH and NH protons are D₂O exchangeable. [9][11]
¹³C NMR (DMSO-d₆) ~165 ppm: C=O (amide carbonyl). ~140-155 ppm: Aromatic C-OH. ~110-130 ppm: Aromatic C-H and C-C(O). [11]
FT-IR (KBr or ATR) 3200-3500 cm⁻¹: Broad band (O-H stretching). 3100-3300 cm⁻¹: Sharp peaks (N-H stretching). ~1640 cm⁻¹: Strong band (C=O Amide I band). ~1550 cm⁻¹: Strong band (N-H bending, Amide II band). ~1450-1600 cm⁻¹: C=C aromatic ring stretching. [11]
Mass Spec. (ESI+) m/z 185.05: [M+H]⁺. m/z 207.03: [M+Na]⁺.

| RP-HPLC | Single sharp peak on a C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid) and UV detection at ~255-280 nm. [13][14]|

Chemical Reactivity and Derivatization

Metal Chelation

The proximate arrangement of the three phenolic hydroxyl groups and the oxygen and nitrogen atoms of the hydrazide moiety creates a powerful polydentate chelation site for metal ions. This property is critical for mitigating metal-induced oxidative stress and is a known mechanism for the biological activity of many hydrazone-based drugs. [15][16]The ability to form stable chelates with transition metal ions can inhibit metal-dependent enzymes or prevent the generation of reactive oxygen species via Fenton-like reactions. [17]

Antioxidant Activity

The pyrogallol substructure is a classic antioxidant motif. The phenolic hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring. This radical scavenging is a primary mechanism of antioxidant action. [6][7]The antioxidant capacity of 2,3,4-Trihydroxybenzohydrazide and its derivatives is expected to be significant.

cluster_antioxidant Radical Scavenging Mechanism node_A Molecule-OH node_C Molecule-O• (Stabilized Radical) node_A->node_C + R• node_B R• (Free Radical) node_D R-H node_B->node_D + H•

Caption: General mechanism of hydrogen atom transfer for radical scavenging.

Synthesis of Bioactive Hydrazones

The most significant chemical application of 2,3,4-Trihydroxybenzohydrazide is its use as a scaffold for creating N-acylhydrazone (NAH) libraries. This is achieved through a straightforward condensation reaction with a diverse range of aldehydes and ketones.

Protocol 3: General Synthesis of N'-(substituted-benzylidene)-2,3,4-trihydroxybenzohydrazones

  • Rationale: This reaction forms a stable C=N (imine) bond, linking the core hydrazide to a variety of substituted aromatic or aliphatic moieties. A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. [4][7]* Reagents & Equipment:

    • 2,3,4-Trihydroxybenzohydrazide (1.0 eq)

    • Substituted aldehyde or ketone (1.0-1.1 eq)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic, 2-3 drops)

    • Standard reflux and filtration equipment

  • Procedure:

    • Dissolve 2,3,4-Trihydroxybenzohydrazide in ethanol in a round-bottom flask.

    • Add the desired aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature or in an ice bath.

    • Collect the precipitated hydrazone product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Biological and Pharmacological Significance

While the parent molecule is not extensively studied, its derivatives have shown remarkable biological activity, establishing the 2,3,4-trihydroxybenzoyl moiety as a privileged pharmacophore.

Antiviral Activity

The most compelling evidence for the therapeutic potential of this scaffold comes from research on Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis. In a study focused on optimizing the drug Benserazide, the 2,3,4-trihydroxybenzyl moiety was unequivocally identified as the key pharmacophore responsible for potent inhibition of the viral 3C protease. [1]Further optimization by replacing the serine portion of Benserazide with other hydrazide moieties led to compounds with significantly enhanced potency.

CompoundDescriptionIC₅₀ (µM) against CVB3 3CproReference
Benserazide (3) Parent compound~10-20 (estimated from graphs)[1]
11Q 4-hydroxyphenylpentanehydrazide derivative0.07[1][2]

These results strongly indicate that hydrazones derived from 2,3,4-Trihydroxybenzohydrazide are prime candidates for development as anti-enteroviral agents.

Other Potential Activities

The broader class of benzohydrazides and N-acylhydrazones are known for a wide array of pharmacological effects. [5][18]Based on this extensive literature, derivatives of 2,3,4-Trihydroxybenzohydrazide are hypothesized to possess:

  • Antibacterial and Antifungal Activity: The hydrazone pharmacophore (-CONH-N=CH-) is a common feature in many antimicrobial agents. [19][20]* Anticancer Activity: Numerous phenolic hydrazones have demonstrated potent cytotoxic effects against various cancer cell lines. [4][21]* Anti-inflammatory Activity: Hydrazone derivatives have been reported as inhibitors of inflammatory pathways. [5]* Neuroprotective Properties: The structural similarity to Benserazide, a peripheral dopa decarboxylase inhibitor used in treating Parkinson's disease, and its active metabolite, 2,3,4-trihydroxybenzylhydrazine, suggests potential applications in neuropharmacology. [6][22]

Conclusion and Future Directions

2,3,4-Trihydroxybenzohydrazide is a molecule of considerable strategic importance for drug discovery. While it serves as a powerful antioxidant and metal chelator in its own right, its principal value lies in its role as a versatile synthetic platform. The demonstrated success of its derivatives as potent viral protease inhibitors underscores the immense potential held within this scaffold.

Future research should focus on several key areas:

  • Full Characterization: The definitive synthesis and complete spectroscopic and physicochemical characterization of the parent 2,3,4-Trihydroxybenzohydrazide molecule.

  • Intrinsic Activity Profiling: A thorough investigation of the parent compound's antioxidant, metal chelating, and cytotoxic properties.

  • Library Expansion and Screening: The rational design and synthesis of diverse N-acylhydrazone libraries based on this core, followed by high-throughput screening against a wide range of therapeutic targets, including other viral proteases, bacterial enzymes, and cancer-related kinases.

By leveraging the unique combination of a reactive hydrazide handle and a potent pyrogallol-like ring system, 2,3,4-Trihydroxybenzohydrazide offers a promising and largely untapped resource for the development of next-generation therapeutic agents.

References

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Therapeutic Potential of 2,3,4-Trihydroxybenzohydrazide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of multi-target directed ligands (MTDLs) is paramount for addressing complex, multifactorial diseases. Among emerging pharmacophores, 2,3,4-trihydroxybenzohydrazide (2,3,4-THBH) has distinguished itself as a highly versatile building block. By combining a pyrogallol-like electron-donating aromatic ring with a reactive hydrazide linker, 2,3,4-THBH serves as an optimal precursor for synthesizing hybrid molecules—most notably, pyrogallol-coumarin hybrids (PCHs).

This technical guide explores the therapeutic potential of 2,3,4-THBH derivatives, dissecting their chemical architecture, multi-pathway mechanisms of action (anti-inflammatory, antimicrobial, antioxidant, and anticancer), and the self-validating experimental protocols required to synthesize and evaluate them.

Chemical Architecture & Rational Design

The therapeutic efficacy of 2,3,4-THBH derivatives stems directly from their structural topology:

  • The Pyrogallol Moiety (2,3,4-Trihydroxybenzene): The three adjacent hydroxyl groups provide exceptional hydrogen-donating capabilities. This configuration is critical for neutralizing free radicals via the Sequential Proton Loss followed by Electron Transfer (SPLET) mechanism 1.

  • The Hydrazide Linker (-CO-NH-NH₂): This moiety acts as a highly reactive nucleophile. It readily undergoes condensation reactions with aldehydes or ketones (such as 3-acetyl-4-hydroxycoumarin) to form stable hydrazone bonds, allowing for the rapid generation of diverse chemical libraries 2.

  • Metal Chelation: The combination of the carbonyl oxygen and adjacent hydrazinic nitrogens allows these derivatives to form stable five-membered chelate rings with metal ions, a property essential for inhibiting metalloenzymes like lipoxygenase (LOX) and urease 3.

Pharmacodynamics & Mechanisms of Action

2,3,4-THBH derivatives, particularly (E)-N′-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3,4-trihydroxybenzohydrazide (designated as PCH-1), exhibit a broad spectrum of biological activities driven by specific molecular interactions:

  • Anti-Inflammatory (LOX Inhibition): Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids into pro-inflammatory leukotrienes. PCH-1 acts as a potent LOX inhibitor by chelating the active site iron and disrupting the electron transfer required for the enzyme's catalytic cycle 4.

  • Antimicrobial & Antibiofilm Activity: These derivatives disrupt bacterial cell membrane integrity. PCH-1 has demonstrated significant efficacy against Proteus mirabilis and effectively inhibits biofilm formation in Staphylococcus aureus4.

  • Anticancer (Redox Modulation): While acting as antioxidants in normal physiological environments, 2,3,4-THBH derivatives exhibit paradoxical pro-oxidative activity in the altered redox environment of tumor cells. In HCT-116 colorectal cancer cells, they increase superoxide (O₂•⁻) concentrations, deplete glutathione (GSH), and induce apoptosis via targeted oxidative stress 2.

MOA THBH 2,3,4-THBH Derivatives (e.g., PCH-1) LOX Lipoxygenase (LOX) THBH->LOX Competitive Inhibition ROS ROS Modulation (HCT-116 Cells) THBH->ROS Prooxidative in tumors Radicals Free Radicals (DPPH/ABTS) THBH->Radicals Antioxidant in normal cells Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Blocked Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Oxidative Stress Scavenging Neutralization (SPLET/RCF) Radicals->Scavenging Electron/Proton Transfer

Multi-target therapeutic mechanisms of 2,3,4-THBH derivatives.

Quantitative Pharmacodynamics

The following table summarizes the comparative in vitro biological activities of the 2,3,4-THBH derivative (PCH-1) against its structural isomer, the 3,4,5-THBH derivative (PCH-2), validating the therapeutic viability of the 2,3,4-substitution pattern 4.

Parameter / AssayTarget Organism / EnzymePCH-1 (2,3,4-THBH core)PCH-2 (3,4,5-THBH core)
Synthesis Yield Chemical Condensation72.2% - 77.0%~75.0%
Anti-inflammatory (IC₅₀) Soybean Lipoxygenase (LOX)38.12 μM34.12 μM
Antibacterial (MIC) Proteus mirabilis ATCC 1245331.125 µg/mL31.125 µg/mL
Antibiofilm (BIC₅₀) Staphylococcus aureus ATCC 25923Moderate Inhibition378 µg/mL
Antioxidant Mechanism Free Radical ScavengingSPLET / RCFSPLET / RCF

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol 1: Green Synthesis of Pyrogallol-Coumarin Hybrids (PCH-1)

Objective: Synthesize (E)-N′-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3,4-trihydroxybenzohydrazide (PCH-1) using eco-friendly conditions.

  • Precursor Preparation: Dissolve equimolar amounts (0.001 mol) of 3-acetyl-4-hydroxycoumarin and 2,3,4-trihydroxybenzohydrazide in a 1:1 mixture of household vinegar and ethanol.

    • Causality: Traditional syntheses use toxic glacial acetic acid and methanol. Here, vinegar provides a mild, green source of acetic acid. The acid protonates the carbonyl oxygen of the coumarin derivative, significantly increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide 2.

  • Reflux Condensation: Reflux the mixture at 80°C for 5 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (25:75) mobile phase. The disappearance of the precursor spots validates reaction completion.

  • Isolation & Purification: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize in pure ethanol.

    • Causality: Recrystallization in ethanol exploits the differential solubility between the highly crystalline PCH-1 product and any unreacted, highly polar 2,3,4-THBH precursors, ensuring >98% purity required for biological assays.

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay

Objective: Quantify the anti-inflammatory potential of PCH-1 by measuring the inhibition of LOX-mediated linoleic acid oxidation.

  • Reagent Formulation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).

    • Causality: Soybean LOX is utilized as a highly homologous, stable, and cost-effective surrogate for human LOX. The alkaline pH ensures the enzyme remains in its active conformational state.

  • Substrate Introduction: Introduce linoleic acid to the mixture.

    • Causality: Linoleic acid contains the specific cis,cis-1,4-pentadiene structure that LOX naturally targets for deoxygenation 4.

  • Inhibitor Incubation & Measurement: Add varying concentrations of PCH-1 (10–100 μM). Measure the absorbance continuously at 234 nm using a UV-Vis spectrophotometer.

    • Causality: The enzymatic conversion of linoleic acid yields 13-hydroperoxylinoleic acid, a conjugated diene that strongly absorbs at exactly 234 nm. A reduction in the rate of absorbance increase directly correlates to LOX inhibition.

    • Validation Checkpoint: Run a parallel assay using Nordihydroguaiaretic acid (NDGA) as a positive control. If NDGA fails to produce its known IC₅₀, the assay system is invalidated and must be recalibrated.

Workflow Precursors Precursors: 3-Acetyl-4-hydroxycoumarin + 2,3,4-THBH Synthesis Green Synthesis (Vinegar/EtOH, Reflux 5h) Precursors->Synthesis Condensation Purification Recrystallization (Pure EtOH) Synthesis->Purification Crude Product Characterization Characterization (NMR, IR, DFT) Purification->Characterization High Yield (>70%) BioAssay In Vitro Assays (LOX, MIC, ROS) Characterization->BioAssay Validated PCH-1

Self-validating workflow for the synthesis and evaluation of PCH-1.

Conclusion

Derivatives of 2,3,4-trihydroxybenzohydrazide represent a sophisticated class of multi-target directed ligands. By strategically leveraging the electron-donating capacity of the pyrogallol ring and the chelating potential of the hydrazide linker, researchers can synthesize compounds like PCH-1 that simultaneously modulate inflammatory pathways (LOX inhibition), disrupt microbial integrity, and induce targeted oxidative stress in cancer cells. The transition toward green synthesis methodologies further elevates the translational potential of these molecules in modern drug development pipelines.

References

  • Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study.Antioxidants / ResearchGate (2024).
  • An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status.MDPI Antioxidants (2023).
  • Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential.Arabian Journal of Chemistry (2019).
  • Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies.Pharmaceutics / MDPI (2024).

Sources

Unraveling the Antioxidant Mechanisms of Trihydroxy-Substituted Benzohydrazides: A Structural and Methodological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: The Imperative for Potent Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are vital molecules that can neutralize these damaging free radicals, thereby mitigating cellular damage. Within the vast landscape of synthetic medicinal chemistry, benzohydrazides have emerged as a privileged scaffold, exhibiting a wide array of biological activities.[2][3] The strategic incorporation of multiple hydroxyl groups onto the benzohydrazide backbone, particularly a trihydroxy substitution pattern, has been shown to confer potent antioxidant properties.[4][5][6]

This technical guide offers an in-depth exploration of the core mechanisms underpinning the antioxidant action of trihydroxy-substituted benzohydrazides. We will dissect the structure-activity relationships, detail the primary pathways of radical scavenging, and provide validated, step-by-step experimental protocols for researchers to accurately assess these mechanisms in a laboratory setting. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Part 1: The Structural Architecture of Antioxidant Potency

The antioxidant efficacy of trihydroxy-substituted benzohydrazides is not coincidental; it is intrinsically linked to their specific molecular architecture. The synergy between the hydrazide functional group and the phenolic trihydroxy moiety forms the basis of their potent activity.

The number and position of hydroxyl (-OH) groups on the phenyl ring are the most critical determinants of antioxidant capacity.[5] This is due to several factors:

  • Hydrogen Donation: Phenolic hydroxyl groups serve as primary hydrogen donors. The O-H bond is relatively weak, allowing the hydrogen atom to be readily abstracted by a free radical, thereby neutralizing it.[7] The presence of three such groups significantly increases the molecule's capacity for hydrogen atom transfer (HAT).[7][8]

  • Radical Stabilization: Upon donating a hydrogen atom, the benzohydrazide forms a phenoxyl radical. The efficacy of an antioxidant is heavily dependent on the stability of this resulting radical. In trihydroxy-substituted compounds, the unpaired electron can be extensively delocalized across the aromatic ring and further stabilized by the resonance effects of the remaining hydroxyl groups and the hydrazide moiety.[7] This high degree of stabilization prevents the antioxidant radical from becoming a pro-oxidant and initiating new radical chain reactions.

  • Electron-Donating Nature: The hydroxyl groups are strong electron-donating groups, which increases the electron density on the aromatic ring. This enhances the molecule's ability to participate in single-electron transfer (SET) mechanisms, another crucial pathway for radical deactivation.[7]

The hydrazide group (-CONHNH-) itself contributes to the antioxidant profile, not only through its potential for hydrogen donation from the N-H bond but also through its ability to chelate metal ions, which is discussed in the following section.[9][10]

Figure 1. Core Structure of a Trihydroxy-Substituted Benzohydrazide cluster_Benzohydrazide Trihydroxy-Substituted Benzohydrazide cluster_Features Key Antioxidant Features Benzene Aromatic Ring (Trihydroxy-Substituted) Hydrazide Hydrazide Moiety (-CONHNH-R) Benzene->Hydrazide Covalent Bond PhenolicOH Phenolic -OH Groups (H-Atom Donors) Benzene->PhenolicOH Primary Site of Radical Scavenging ChelationSite Hydrazide Group (Metal Chelation Site) Hydrazide->ChelationSite Secondary Antioxidant Mechanism

Caption: Key structural features contributing to antioxidant activity.

Part 2: Core Antioxidant Mechanisms: A Multi-Pronged Defense

Trihydroxy-substituted benzohydrazides neutralize free radicals through several interconnected mechanisms. The prevalence of each mechanism is often influenced by factors such as the nature of the radical, the solvent system (polarity), and the pH.[9][11] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these pathways by calculating thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE).[9][11][12]

A. Free Radical Scavenging Mechanisms
  • Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical. HAT is generally considered the most favorable mechanism in non-polar or lipidic environments.[9][11][13]

    Ar(OH)₃ + R• → Ar(OH)₂O• + RH

  • Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process that is predominant in polar, aqueous environments.[9][11][14]

    • Step 1 (Proton Loss): The benzohydrazide first deprotonates, forming a phenoxide anion.

      Ar(OH)₃ → Ar(OH)₂O⁻ + H⁺

    • Step 2 (Electron Transfer): The resulting anion then donates an electron to the free radical.

      Ar(OH)₂O⁻ + R• → Ar(OH)₂O• + R⁻

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, an electron is first transferred from the benzohydrazide to the free radical, forming a radical cation and an anion. This is followed by the dissociation of a proton from the radical cation.[9][11]

    • Step 1 (Electron Transfer):

      Ar(OH)₃ + R• → [Ar(OH)₃]•⁺ + R⁻

    • Step 2 (Proton Transfer):

      [Ar(OH)₃]•⁺ → Ar(OH)₂O• + H⁺

Figure 2. Primary Free Radical Scavenging Pathways Start Benzohydrazide (Ar-OH) + Free Radical (R•) HAT_Product Quenched Radical (RH) + Antioxidant Radical (Ar-O•) Start->HAT_Product HAT (Direct H• Transfer) Favored in Non-Polar Media SPLET_Step1 Phenoxide Anion (Ar-O⁻) + Proton (H⁺) Start->SPLET_Step1 SPLET Step 1 (Proton Loss) SET_Step1 Radical Cation [Ar-OH]•⁺ + Anion (R⁻) Start->SET_Step1 SET-PT Step 1 (Electron Transfer) SPLET_Product Quenched Anion (R⁻) + Antioxidant Radical (Ar-O•) SPLET_Step1->SPLET_Product SPLET Step 2 (Electron Transfer) Favored in Polar Media SET_Product Antioxidant Radical (Ar-O•) + Proton (H⁺) SET_Step1->SET_Product SET-PT Step 2 (Proton Transfer)

Caption: The three main pathways for free radical neutralization.

B. Metal Chelation: Preventing Radical Formation

In addition to scavenging existing radicals, trihydroxy-substituted benzohydrazides can prevent their formation. Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the generation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide via the Fenton reaction. The hydrazide moiety, with its nitrogen and oxygen atoms, acts as an effective chelating agent, binding to these metal ions and sequestering them in a redox-inactive state.[15][16] This prevents them from participating in radical-generating chemistry, providing an essential, preventative antioxidant defense.

Figure 3. Mechanism of Metal Ion Chelation Hydrazide Benzohydrazide (Chelating Agent) Chelate Stable Metal-Benzohydrazide Complex (Redox Inactive) Hydrazide->Chelate Binds Metal Pro-oxidant Metal Ion (e.g., Fe²⁺) Metal->Chelate Sequesters Fenton Fenton Reaction (Radical Generation) Metal->Fenton Catalyzes Chelate->Fenton Inhibits

Caption: Prevention of radical formation via metal ion chelation.

Part 3: Experimental Validation of Antioxidant Mechanisms

A robust evaluation of a compound's antioxidant potential requires a multi-assay approach, as different assays reflect different aspects of the underlying mechanisms. The choice of assay is critical for generating meaningful and translatable data.

Data Presentation: A Comparative Overview

Summarizing results in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

Compound IDSubstitution PatternDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)
Std-Trolox -ValueValueValue
Std-Gallic Acid 3,4,5-trihydroxyValueValueValue
Compound 1 2,3,4-trihydroxyValueValueValue
Compound 2 3,4,5-trihydroxyValueValueValue

IC₅₀: The concentration of the compound required to scavenge 50% of the radicals. FRAP Value: Ferric Reducing Antioxidant Power, expressed as molar equivalents of Fe²⁺.

Experimental Protocol 1: DPPH Radical Scavenging Assay
  • Principle & Causality: This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17][18] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[4][19] A rapid decrease in absorbance indicates potent scavenging activity, which can occur via either HAT or SET mechanisms. This is often the primary screening assay due to its simplicity and reliability.[17]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound and a reference standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol).

      • Prepare a ~0.1 mM solution of DPPH in the same solvent. This solution should be freshly made and protected from light.

    • Assay Procedure:

      • In a 96-well plate or cuvettes, add a series of dilutions of the test compound/standard.

      • Add the DPPH solution to each well/cuvette to initiate the reaction. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).

      • Include a control sample containing only the solvent and the DPPH solution.

    • Incubation & Measurement:

      • Incubate the mixture in the dark at room temperature for 30 minutes.[20]

      • Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

    • Calculation:

      • Calculate the percentage of radical scavenging activity using the formula:

        % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value through non-linear regression analysis.

Figure 4. Experimental Workflow for DPPH Assay Prep Prepare Serial Dilutions of Test Compound & Standard AddDPPH Add DPPH Solution (Violet, ~0.1 mM) Prep->AddDPPH Incubate Incubate 30 min in the Dark AddDPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & Determine IC₅₀ Measure->Calculate

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Experimental Protocol 2: ABTS Radical Cation Scavenging Assay
  • Principle & Causality: This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[17][21] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The blue-green radical cation is then reduced by the antioxidant to its colorless neutral form, with the change in absorbance measured at ~734 nm.[21] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not affected by pH changes in the same way as the DPPH assay.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[22]

      • To generate the radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[22]

    • Working Solution Preparation:

      • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[23]

    • Assay Procedure:

      • Add a small volume of the test compound/standard at various concentrations to a 96-well plate or cuvettes.

      • Add a large volume of the ABTS•+ working solution to start the reaction (e.g., 10 µL sample + 190 µL ABTS•+).

    • Incubation & Measurement:

      • Incubate at room temperature for a defined time (e.g., 6-10 minutes).

      • Measure the absorbance at 734 nm.

    • Calculation:

      • Calculate the percentage of inhibition as described for the DPPH assay.

      • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the test compound to that of Trolox.

Experimental Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle & Causality: The FRAP assay directly measures the electron-donating capacity of a compound, a key aspect of the SET mechanism.[24] It quantifies the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form.[25][26] In this assay, the colorless Fe³⁺-tripyridyltriazine (TPTZ) complex is reduced to a vibrant blue Fe²⁺-TPTZ complex in an acidic environment (pH 3.6), with the increase in absorbance measured at ~593 nm.[25][26] This assay provides a direct measure of the total reducing power of a sample.

  • Step-by-Step Methodology:

    • FRAP Reagent Preparation:

      • Prepare the following stock solutions:

        • 300 mM Acetate Buffer, pH 3.6.[25]

        • 10 mM TPTZ in 40 mM HCl.[25]

        • 20 mM Ferric Chloride (FeCl₃·6H₂O) in water.[25]

      • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[25][26] Warm this reagent to 37°C before use.

    • Standard Curve:

      • Prepare a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄) or Trolox, at concentrations ranging from 100 to 1000 µM.

    • Assay Procedure:

      • Add a small volume of the test sample/standard to a 96-well plate or cuvette.

      • Add a large volume of the pre-warmed FRAP working reagent (e.g., 20 µL sample + 180 µL FRAP reagent).

    • Incubation & Measurement:

      • Incubate the mixture at 37°C for a specified time, typically between 4 and 30 minutes.[25][26]

      • Measure the absorbance at 593 nm.

    • Calculation:

      • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Figure 5. Experimental Workflow for FRAP Assay Prep Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm to 37°C AddSample Add Test Compound & Standard (FeSO₄ or Trolox) Prep->AddSample Incubate Incubate at 37°C (4-30 min) AddSample->Incubate Measure Measure Absorbance at 593 nm (Blue Color) Incubate->Measure Calculate Calculate Reducing Power from Standard Curve Measure->Calculate

Caption: A streamlined workflow for the FRAP assay.

Conclusion

Trihydroxy-substituted benzohydrazides represent a highly promising class of antioxidants, with their potent activity rooted in a well-defined structure-activity relationship. The presence of three phenolic hydroxyl groups provides an exceptional capacity for free radical scavenging through multiple, complementary mechanisms, including Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). Furthermore, the inherent metal-chelating ability of the hydrazide scaffold offers a preventative antioxidant strategy by inhibiting the formation of new radicals. A comprehensive understanding of these mechanisms, validated through a strategic suite of in vitro assays such as DPPH, ABTS, and FRAP, is paramount for the rational design and development of novel therapeutics targeting oxidative stress-related pathologies. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this field.

References

  • Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? | ResearchGate. Available at: [Link]

  • The scavenging mechanism of hydrazone compounds towards HOOc and CH3OOc radicals: a computational mechanistic - RSC Publishing. Available at: [Link]

  • detailed protocol for FRAP assay - Filo. Available at: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay -. Available at: [Link]

  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH 3 OO˙ radicals. Available at: [Link]

  • (PDF) In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies - ResearchGate. Available at: [Link]

  • Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin - Semantic Scholar. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. Available at: [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. Available at: [Link]

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  • The Role of Phenolic Hydroxy Groups in the Free Radical Scavenging Activity of Betalains | Request PDF - ResearchGate. Available at: [Link]

  • Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - MDPI. Available at: [Link]

  • Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin - OUCI. Available at: [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - MDPI. Available at: [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC. Available at: [Link]

  • Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship - SciELO México. Available at: [Link]

  • Ferric reducing anti-oxidant power assay in plant extract - SciSpace. Available at: [Link]

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  • Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - ResearchGate. Available at: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC. Available at: [Link]

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  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available at: [Link]

  • ABTS radical capacity of hydrazide-hydrazones at concentrations 31, 125... - ResearchGate. Available at: [Link]

  • Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship | Scilit. Available at: [Link]

  • Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study - PMC. Available at: [Link]

  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Available at: [Link]

  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Available at: [Link]

  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives - Academic Journals. Available at: [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry. Available at: [Link]

  • US3507892A - Heavy metal chelates of amino hydrazide chelating agents - Google Patents.
  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - MDPI. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available at: [Link]

  • DPPH Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry. Available at: [Link]

  • Quantitative structure-activity relationship modeling of antioxidant activities of hydroxybenzalacetones using quantum chemical, physicochemical and spatial descriptors - PubMed. Available at: [Link]

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

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  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC. Available at: [Link]

  • Flavonoids and the Structure-Antioxidant Activity Relationship - Hilaris. Available at: [Link]

  • New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - MDPI. Available at: [Link]

  • Computational assessment of the radical scavenging activity of cleomiscosin. Available at: [Link]

  • Design, synthesis, antioxidant properties and mechanism of action of new N,N′-disubstituted benzimidazole-2-thione hydrazone derivatives - OUCI. Available at: [Link]

  • Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC. Available at: [Link]

  • Quantitative structure–activity relationship studies for antioxidant hydroxybenzalacetones by quantum chemical- and 3-D-QSAR(CoMFA) analyses | Scilit. Available at: [Link]

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Solubility Profile and Solvation Thermodynamics of 2,3,4-Trihydroxybenzohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in physical organic chemistry and active pharmaceutical ingredient (API) formulation, I frequently encounter the challenge of optimizing solvent systems for highly functionalized precursors. 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) is a prime example. This compound is a critical building block in the synthesis of nitrogen-containing heterocycles, hydrazone-based ligands, and novel pyrogallol-coumarin hybrids, which exhibit potent antimicrobial, antifungal, and antitumor activities [[1]](). Understanding its solubility profile is not merely a matter of finding a liquid that dissolves a powder; it is a rigorous exercise in thermodynamic balancing, rational solvent selection, and reaction engineering.

This whitepaper details the physicochemical causality behind the solubility of 2,3,4-THBH, provides a quantitative solubility matrix, and outlines self-validating protocols for both solubility determination and applied chemical synthesis.

Physicochemical Properties & Solvation Causality

The solubility behavior of 2,3,4-THBH (CAS: 918441-21-1) [[2]]() is dictated entirely by its highly functionalized aromatic core. The molecule features a pyrogallol moiety (three adjacent hydroxyl groups at positions 2, 3, and 4) and a terminal carbohydrazide group (-CONHNH₂).

  • Causality of Lattice Energy: In the solid state, these functional groups create a dense, rigid network of intermolecular hydrogen bonds. The hydroxyl groups act as strong hydrogen bond donors (HBD) and acceptors (HBA), while the carbohydrazide provides additional HBDs (NH, NH₂) and an HBA (C=O).

  • Causality of Solvent Selection: To achieve dissolution, the free energy of solvation must overcome this high crystal lattice energy. Non-polar solvents (e.g., hexane, toluene) lack the dielectric capacity to disrupt these forces. Therefore, successful solvation requires polar protic solvents (e.g., ethanol, methanol) or highly polar aprotic solvents (e.g., DMSO, DMF) that can form competitive solute-solvent hydrogen bonds 1.

Quantitative Solubility Profile

Below is a representative solubility matrix based on the thermodynamic principles of polyhydroxybenzohydrazides. The data illustrates the stark contrast in solvation capacity across different solvent dielectric environments.

Solvent CategorySolventDielectric Constant (ε)Solvation CapacityEstimated Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent> 50.0
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Excellent> 40.0
Polar Protic Methanol32.7Good15.0 - 25.0
Polar Protic Ethanol24.5Good10.0 - 20.0
Polar Protic Water80.1Moderate5.0 - 10.0
Low Polarity Dichloromethane (DCM)8.9Poor< 1.0
Non-Polar Hexane1.9Insoluble< 0.1

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2,3,4-THBH for downstream applications, kinetic dissolution methods are insufficient due to the risk of supersaturation. The following Isothermal Shake-Flask Method is a self-validating system designed to ensure true thermodynamic equilibrium.

  • Saturation: Add an excess of 2,3,4-THBH solid to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Borosilicate glass minimizes ion leaching, which could inadvertently alter the solvent's ionic strength and skew the solubility of highly polar compounds.

  • Equilibration: Incubate the vial in an isothermal shaker bath at 25.0 ± 0.1 °C, agitating at 150 rpm for 48 hours.

    • Causality: 48 hours provides sufficient time to overcome the activation energy of dissolution, ensuring the system reaches a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at exactly 25 °C.

    • Causality: Strict temperature control during centrifugation prevents the precipitation or further dissolution that occurs if the sample is allowed to cool or heat.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of the filtrate.

    • Causality: PTFE is chemically inert to most organic solvents. Discarding the initial volume saturates any non-specific binding sites on the membrane, preventing artificially low concentration readings.

  • Quantification & Validation: Dilute the filtrate with the mobile phase and quantify using HPLC-UV at λ_max (~260-280 nm).

    • System Validation: Run a standard calibration curve (R² > 0.999) prior to analysis to ensure detector linearity.

  • Solid-State Verification: Recover the undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD).

    • System Validation: This critical step ensures that the compound did not undergo a polymorphic transition or form a solvate/hydrate during the 48-hour equilibration, which would invalidate the solubility measurement of the original polymorph.

Applied Workflow: Solvent-Mediated Synthesis of Pyrogallol-Coumarin Hybrids

2,3,4-THBH is heavily utilized in the synthesis of pyrogallol-coumarin hybrids (e.g., PCH-1 and PCH-2), which are investigated for their antimicrobial and anti-inflammatory efficacy, as well as their antiradical activity via SPLET and RCF mechanisms 3. The following protocol outlines the solvent-mediated synthesis of PCH-1 4.

  • Solvation: Dissolve equimolar amounts (e.g., 1.0 mmol) of 2,3,4-THBH and 3-acetyl-4-hydroxycoumarin in 10 mL of an environmentally friendly 1:1 (v/v) ethanol/water mixture 4.

    • Causality: The binary solvent system balances the high polarity needed to dissolve the hydrazide with the slightly lower polarity required for the coumarin derivative, ensuring a homogeneous reaction medium.

  • Catalysis: Add 30 mol% glacial acetic acid to the solution 4.

    • Causality: The weak acid protonates the carbonyl oxygen of the coumarin's acetyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux & Condensation: Heat the mixture to 80 °C and maintain reflux for 5 hours 4.

    • Causality: The thermal energy overcomes the activation barrier for the dehydration step of the hydrazone formation.

    • System Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/dichloromethane (2:1) eluent to confirm the total consumption of the starting materials [[4]]().

  • Isolation: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize in pure ethanol 4.

    • Causality: Gradual cooling decreases the solubility of the newly formed, more hydrophobic hybrid molecule, driving crystallization while impurities remain solvated in the mother liquor.

Workflow N1 2,3,4-Trihydroxybenzohydrazide (Solid Crystal Lattice) N2 Polar Solvent Addition (EtOH / H2O) N1->N2 Phase Transition N3 Lattice Disruption & H-Bond Formation N2->N3 Thermodynamic Mixing N4 3-Acetyl-4-hydroxycoumarin Addition N3->N4 Homogeneous State N5 Acid-Catalyzed Condensation (80°C, 5h, AcOH) N4->N5 Nucleophilic Attack N6 Pyrogallol-Coumarin Hybrid (Crystallization) N5->N6 Dehydration & Cooling

Workflow of solvent-mediated synthesis of pyrogallol-coumarin hybrids from 2,3,4-THBH.

References

  • Title: N'-(4-Nitrophenyl)benzohydrazide | 257.
  • Source: PMC (nih.gov)
  • Title: 2,3,4-trihydroxybenzohydrazide | 918441-21-1 Source: ChemicalBook URL
  • Title: Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study Source: ResearchGate URL

Sources

Literature review on the biological activity of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 2,3,4-Trihydroxybenzohydrazide

Executive Summary

2,3,4-Trihydroxybenzohydrazide and its derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide synthesizes current research to provide a comprehensive overview of their synthesis, mechanisms of action, and potential therapeutic applications. The core structure, characterized by a trihydroxyphenyl ring linked to a hydrazide moiety, is a key pharmacophore responsible for potent enzyme inhibition, antioxidant, anticancer, and antimicrobial properties. This document details the structure-activity relationships, presents quantitative data on biological efficacy, and provides validated experimental protocols for researchers in drug discovery and medicinal chemistry. Key findings highlight its role as a potent inhibitor of various enzymes, including viral proteases and urease, and its ability to induce cell cycle arrest in cancer cell lines, underscoring its potential as a scaffold for novel therapeutic agent development.

Introduction

Hydrazones, a class of organic compounds containing the azomethine group (-NHN=CH-), are recognized for their broad pharmacological significance.[1] When combined with other functional groups, such as the multiple hydroxyl groups found in phenolic acids, they can form powerful bioactive molecules.[2] 2,3,4-Trihydroxybenzohydrazide belongs to this promising class, integrating the well-documented antioxidant and biochemical properties of trihydroxybenzoic acids with the versatile reactivity of the hydrazide functional group.[3][4] Its chemical backbone is analogous to benserazide, a known aromatic amino acid decarboxylase inhibitor, and serves as a critical pharmacophore in the design of various enzyme inhibitors.[5][6]

This guide offers a detailed exploration of the multifaceted biological activities of 2,3,4-Trihydroxybenzohydrazide and its analogues. We will delve into its efficacy as an antioxidant, its specific and potent inhibition of clinically relevant enzymes, its antiproliferative effects on cancer cells, and its activity against microbial pathogens. By explaining the causality behind experimental findings and providing detailed methodologies, this document aims to serve as an authoritative resource for scientists and drug development professionals.

Synthesis and Derivatization

The foundational 2,3,4-Trihydroxybenzohydrazide scaffold is typically synthesized from its corresponding ester or aldehyde precursor. A common and efficient method involves the reaction of a methyl benzoate derivative with hydrazine hydrate.

General Synthesis of Trihydroxybenzohydrazides

A standard procedure involves refluxing a methyl trihydroxybenzoate, such as methyl 3,4,5-trihydroxybenzoate, with hydrazine hydrate in a solvent like methanol. The reaction proceeds for several hours, after which the excess solvent and hydrazine are evaporated to yield the crude product, which can then be purified by recrystallization.[7][8]

Synthesis of Hydrazone Derivatives

The true versatility of the hydrazide scaffold lies in its ability to readily form hydrazone derivatives. This is typically achieved through a condensation reaction with various aldehydes or ketones.

G cluster_synthesis Synthesis Workflow Start Precursors: - Methyl 2,3,4-Trihydroxybenzoate - Hydrazine Hydrate Reaction1 Reflux in Methanol (6 hours) Start->Reaction1 Hydrazide 2,3,4-Trihydroxybenzohydrazide Reaction1->Hydrazide Reaction2 Condensation Reaction (Reflux in Ethanol + Acetic Acid catalyst) Hydrazide->Reaction2 Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction2 Hydrazone 2,3,4-Trihydroxybenzohydrazone Derivative Reaction2->Hydrazone Purification Filtration & Recrystallization Hydrazone->Purification

Caption: General workflow for synthesis of 2,3,4-Trihydroxybenzohydrazide and its hydrazone derivatives.

This reaction involves refluxing the trihydroxybenzohydrazide with a selected aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[9] This straightforward method allows for the creation of large libraries of derivatives with diverse substitutions, enabling detailed structure-activity relationship (SAR) studies.[10]

Key Biological Activities

The 2,3,4-trihydroxybenzyl moiety is a critical pharmacophore, conferring a range of biological effects.[5]

Antioxidant Activity

The presence of multiple hydroxyl groups on the benzene ring makes 2,3,4-Trihydroxybenzohydrazide and its derivatives potent antioxidants.[4] They can neutralize highly reactive free radicals, which are implicated in food degradation and various diseases.[4]

Mechanism of Action: The antioxidant capacity is primarily exerted through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can directly donate a hydrogen atom to a free radical, quenching its reactivity.

  • Sequential Proton Loss followed by Electron Transfer (SPLET): A phenolic hydroxyl group can first lose a proton, and the resulting phenoxide anion then donates an electron to the radical species.

Computational studies using Density Functional Theory (DFT) have confirmed that under physiological conditions, the SPLET mechanism is often the most favorable pathway for the antiradical activity of trihydroxybenzohydrazide derivatives.[4]

G cluster_antioxidant Antioxidant Mechanisms Molecule Ar-OH (Hydrazide) Product1 Ar-O• (Molecule Radical) Molecule->Product1 HAT Anion Ar-O⁻ (Anion) Molecule->Anion Proton Loss (SPLET) Radical R• (Free Radical) Product2 RH (Quenched Radical) Radical->Product2 Anion->Product1 Electron Transfer (SPLET) Proton H⁺

Caption: Key antioxidant mechanisms of phenolic compounds like 2,3,4-Trihydroxybenzohydrazide.

Quantitative analysis using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method consistently demonstrates the high antioxidant potential of these compounds, often comparable or superior to standards like ascorbic acid or BHT.[10][11]

Enzyme Inhibition

A significant area of activity for 2,3,4-Trihydroxybenzohydrazide analogues is the potent and often specific inhibition of various enzymes.

  • Viral Protease Inhibition: Analogues of 2,3,4-Trihydroxybenzyl-hydrazide have been identified as powerful inhibitors of the human coxsackievirus B3 (CVB3) 3C protease, an enzyme essential for viral replication.[5] Optimization of the parent compound, benserazide, led to derivatives with IC50 values as low as 0.07 μM.[5] Kinetic studies revealed a mixed inhibitory mechanism, indicating the compound can bind to both the free enzyme and the enzyme-substrate complex.[5]

  • Urease Inhibition: Derivatives of 3,4,5-trihydroxybenzohydrazide have shown excellent inhibitory activity against urease, an enzyme implicated in diseases caused by ureolytic bacteria like Helicobacter pylori.[7][12] Kinetic analyses of the most active compounds identified both competitive and mixed-type inhibitors, with Ki (inhibition constant) values in the low micromolar range.[7][8] For example, (E)-N'-(3-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide was found to be a potent competitive inhibitor with a Ki of 10.53 μM.[7]

  • Aromatic Amino Acid Decarboxylase (AADC) Inhibition: The parent compound, 2,3,4-Trihydroxybenzylhydrazine (a close analogue), is known to inhibit AADC.[6][13] This enzyme is responsible for the peripheral metabolism of Levodopa (L-DOPA), a primary treatment for Parkinson's disease. Inhibiting this enzyme allows more L-DOPA to reach the brain.[6]

Table 1: Summary of Enzyme Inhibition Activity

Enzyme Target Derivative/Analogue Inhibition Type Potency (IC50 / Ki) Reference
Coxsackievirus B3 3C Protease 4-hydroxyphenylpentanehydrazide derivative Mixed IC50 = 0.07 μM [5]
Jack Bean Urease (E)-N'-(3-hydroxybenzylidene) derivative Competitive Ki = 10.53 μM [7]
Jack Bean Urease (E)-N'-(furan-2-ylmethylene) derivative Competitive Ki = 19.1 μM [7][8]

| Aromatic Amino Acid Decarboxylase | 2,3,4-trihydroxybenzylhydrazine | - | Not specified |[6][13] |

Anticancer Activity

The related compound, 2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), has demonstrated potent growth-inhibitory properties in human colon (HCT-116) and breast (MDA-MB-231) cancer cells.[3] This activity suggests a strong potential for hydrazide derivatives built on this scaffold.

Mechanism of Action: In HCT-116 colon cancer cells, treatment with 2,3,4-THBA led to an increase in the expression of cyclin-dependent kinase inhibitors p21 and p27.[3] These proteins are crucial regulators of the cell cycle, and their upregulation causes cell cycle arrest, thereby inhibiting cancer cell proliferation. This mechanism is a hallmark of many successful anticancer agents.

While direct studies on 2,3,4-Trihydroxybenzohydrazide are less common, the broader class of N-acylhydrazones is well-known for anticancer properties, with some analogues showing enhanced selectivity toward cancer cells over normal cell lines.[2] Their mechanism is often linked to the disruption of cellular processes leading to apoptosis (programmed cell death).[9]

Antimicrobial Activity

Hydrazone derivatives are widely investigated for their antimicrobial properties against a range of pathogens.[1] Studies on derivatives of 3,4,5-trihydroxybenzohydrazide have confirmed activity against clinically important bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[14] The general class of benzohydrazides has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[10][15]

The mode of action is often attributed to the active pharmacophore (-CONH-N=CH-), which can interfere with essential cellular processes in microbes.[10] The specific activity can be modulated by the nature of the substituents on the aromatic rings. For instance, the presence of hydroxyl, methoxy, or halogen groups can significantly enhance antibacterial potency.[15][16]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below. These are self-validating systems when appropriate controls are included.

Protocol: Synthesis of a Hydrazone Derivative

This protocol describes the condensation reaction between a benzohydrazide and an aldehyde.[9][10]

  • Reagent Preparation:

    • Dissolve 1 mmol of 2,3,4-Trihydroxybenzohydrazide in 15 mL of ethanol in a round-bottom flask.

    • Dissolve 1 mmol of the desired substituted aldehyde in 10 mL of ethanol.

  • Reaction:

    • Add the aldehyde solution to the hydrazide solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Equip the flask with a condenser and place it in a heating mantle.

  • Reflux:

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold ethanol or petroleum ether to remove unreacted starting materials.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Protocol: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the test compound.[10][11]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound (prepared by serial dilution from the stock) to the wells of a microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the compound concentration. Ascorbic acid is typically used as a positive control.

Protocol: Urease Inhibition Assay

This protocol is based on the quantification of ammonia produced by urease activity.[7][8]

G cluster_assay Urease Inhibition Assay Workflow Start Prepare Reagents: - Urease Enzyme - Urea (Substrate) - Test Inhibitor - Buffers Incubate1 Pre-incubate Enzyme with Inhibitor (or Buffer) (15 min at 30°C) Start->Incubate1 AddSubstrate Initiate Reaction: Add Urea Solution Incubate1->AddSubstrate Incubate2 Incubate Reaction Mixture (10 min at 30°C) AddSubstrate->Incubate2 StopReaction Stop Reaction: Add Phenol & Hypochlorite Reagents Incubate2->StopReaction Incubate3 Color Development (50 min at 37°C) StopReaction->Incubate3 Measure Measure Absorbance at 630 nm Incubate3->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Step-by-step workflow for a typical in vitro urease inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.2).

    • Enzyme Solution: Jack Bean Urease solution (e.g., 15 units/mL) prepared in buffer.

    • Substrate Solution: Urea solution (e.g., 100 mM) prepared in buffer.

    • Test Compound: Prepare a stock solution and serial dilutions in the buffer.

    • Color Reagents: Reagent A (1% w/v phenol, 0.005% w/v sodium nitroprusside) and Reagent B (0.5% w/v sodium hypochlorite in 0.5 M NaOH).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

    • Add 25 µL of the urease enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 55 µL of the urea substrate solution.

    • Incubate at 30°C for 10 minutes.

  • Ammonia Quantification (Indophenol Method):

    • Stop the reaction and begin color development by adding 45 µL of Reagent A followed by 100 µL of Reagent B to each well.

    • Incubate the plate at 37°C for 50 minutes.

    • Measure the absorbance at 630 nm with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_sample / OD_control)] * 100

    • Determine the IC50 value. Thiourea is commonly used as a standard inhibitor (positive control).[7]

Conclusion and Future Perspectives

2,3,4-Trihydroxybenzohydrazide and its derivatives have emerged as a class of compounds with significant and diverse biological activities. The trihydroxyphenyl moiety provides a strong foundation for antioxidant and radical scavenging effects, while the hydrazide functional group offers a synthetically versatile handle for creating extensive libraries of hydrazone derivatives. Research has clearly demonstrated their potential as potent inhibitors of viral proteases and bacterial urease, making them attractive candidates for the development of new anti-infective agents.[5][7] Furthermore, preliminary evidence of their anticancer activity through mechanisms like cell cycle arrest warrants deeper investigation.[3]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific enzyme targets. The exploration of their anticancer potential should be expanded to a wider range of cell lines and include in vivo animal models. Given the favorable safety profiles often associated with phenolic compounds, the 2,3,4-Trihydroxybenzohydrazide scaffold holds considerable promise for translation into clinically relevant therapeutic agents.

References

  • Title: INHIBITION OF DECARBOXYLASE OF AROMATIC AMINO ACIDS BY 2,3,4-TRIHYDROXYBENZYLHYDRAZINE AND ITS SERYL DERIVATIVE Source: PubMed, Archives of Biochemistry and Biophysics URL: [Link]

  • Title: 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth Source: Journal of Cancer Science & Therapy URL: [Link]

  • Title: Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study Source: PMC, Molecules URL: [Link]

  • Title: 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential Source: Arabian Journal of Chemistry URL: [Link]

  • Title: 2,3,4-Trihydroxybenzylhydrazine Source: PubChem URL: [Link]

  • Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) Synthesis of 3, 4, 5-Trihydroxybenzohydrazone and Evaluation of Their Urease Inhibition Potential Source: ResearchGate URL: [Link]

  • Title: Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study Source: MDPI URL: [Link]

  • Title: Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential Source: ScienceDirect URL: [Link]

  • Title: Investigation of antibacterial activity of 3,4,5-trihydroxybenzohydrazide derivatives Source: Universiti Teknologi MARA Institutional Repository URL: [Link]

  • Title: Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli Source: Pharmacy Education URL: [Link]

  • Title: A review exploring biological activities of hydrazones Source: PMC, International Journal of Pharmaceutical Sciences and Research URL: [Link]

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Role of 2,3,4-Trihydroxybenzohydrazide as a chelating ligand

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3,4-Trihydroxybenzohydrazide as a Chelating Ligand

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Multifaceted Chelator

In the landscape of medicinal chemistry and materials science, the quest for novel molecules with specific and potent metal-chelating properties is perpetual. Among the vast array of organic ligands, polyhydroxybenzohydrazides have emerged as a promising class, owing to their inherent biological activities and versatile coordination chemistry. This guide focuses on a particularly intriguing member of this family: 2,3,4-Trihydroxybenzohydrazide. The strategic placement of a catechol unit (hydroxyl groups at the 2 and 3 positions) adjacent to a third hydroxyl group and a hydrazide moiety bestows upon this molecule a unique electronic and structural profile, suggesting a high affinity and selectivity for various metal ions.

While its 3,4,5-trihydroxy isomer (derived from gallic acid) has received considerable attention, the 2,3,4-trihydroxy scaffold is of significant interest, partly because the 2,3,4-trihydroxybenzyl group has been identified as a critical pharmacophore for potent enzyme inhibition.[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to consolidate the foundational knowledge on 2,3,4-Trihydroxybenzohydrazide and to provide a practical framework for its synthesis, characterization, and evaluation as a chelating ligand. We will explore its structural attributes, delineate robust experimental protocols to probe its coordination behavior, and discuss its potential applications, from antioxidant modulation to the development of novel therapeutics.

Synthesis and Characterization: From Precursor to Ligand

The synthesis of 2,3,4-Trihydroxybenzohydrazide is not widely documented in peer-reviewed literature with a citable, detailed protocol. However, its synthesis can be logically derived from established methods for producing its precursor, 2,3,4-Trihydroxybenzaldehyde, and general procedures for converting benzaldehydes to benzohydrazides.

Synthesis of the Precursor: 2,3,4-Trihydroxybenzaldehyde

The starting point for our target ligand is 2,3,4-Trihydroxybenzaldehyde. A reliable synthesis route begins with pyrogallol, which undergoes formylation.[1] The crystal structure of this aldehyde has been well-characterized, confirming its molecular geometry.[3][4]

Experimental Protocol: Synthesis of 2,3,4-Trihydroxybenzaldehyde

This protocol is adapted from established formylation reactions of pyrogallol.[1]

  • Phenolic Hydroxyl Protection (if necessary): For certain formylation methods, protection of the hydroxyl groups of pyrogallol may be required to prevent side reactions. This can be achieved using standard protecting groups like benzyl or silyl ethers.

  • Formylation: The Gattermann reaction or the Vilsmeier-Haack reaction are common methods. For the Gattermann reaction, pyrogallol is treated with hydrocyanic acid or zinc cyanide in the presence of a Lewis acid catalyst.[1]

  • Deprotection: Following formylation, the protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups) to yield 2,3,4-Trihydroxybenzaldehyde.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield light-brown, needle-shaped crystals.[3]

Proposed Synthesis of 2,3,4-Trihydroxybenzohydrazide

The conversion of the aldehyde to the hydrazide involves a two-step process: oxidation to the corresponding carboxylic acid (or its ester) followed by reaction with hydrazine. A more direct, though less common, approach could involve specialized reagents. The most standard and scalable route proceeds via the methyl ester.

Experimental Protocol: Synthesis of 2,3,4-Trihydroxybenzohydrazide

This proposed protocol is based on well-established methods for synthesizing benzohydrazides from their corresponding methyl esters.[5]

  • Oxidation and Esterification:

    • Oxidize 2,3,4-Trihydroxybenzaldehyde to 2,3,4-Trihydroxybenzoic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide).

    • Convert the resulting carboxylic acid to its methyl ester, Methyl 2,3,4-trihydroxybenzoate, using methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.

  • Hydrazinolysis:

    • Dissolve the crude Methyl 2,3,4-trihydroxybenzoate in methanol.

    • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

    • Reflux the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, evaporate the excess hydrazine and methanol under reduced pressure.

    • Recrystallize the resulting crude solid from methanol or an ethanol/water mixture to yield pure 2,3,4-Trihydroxybenzohydrazide.

Characterization

The synthesized ligand should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the -NH and -NH₂ protons of the hydrazide group, and the phenolic -OH protons.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorptions for the O-H (phenolic), N-H (hydrazide), and C=O (amide) stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Coordination Chemistry and Chelation Properties

The chelating ability of 2,3,4-Trihydroxybenzohydrazide is dictated by the presence of multiple donor atoms (oxygen and nitrogen) that can coordinate with a metal ion to form stable, cyclic structures known as chelates.

Potential Coordination Modes

The molecule possesses two primary chelating sites:

  • The Catechol Moiety: The ortho-dihydroxy groups at the C2 and C3 positions form a classic catechol binding site, which is known to have a very high affinity for hard metal ions like Fe(III), Al(III), and Cu(II).

  • The Hydrazide Moiety: The hydrazide group can coordinate through the carbonyl oxygen and the terminal nitrogen atom. It can also exist in its enol tautomer, allowing for chelation through the enolic oxygen and the azomethine nitrogen.

This multi-dentate character allows for the formation of highly stable complexes, potentially involving one or both binding sites depending on the metal ion's size, charge, and coordination preferences.

Caption: Potential metal chelation sites of 2,3,4-Trihydroxybenzohydrazide.

Determining Stability Constants

The stability constant (or formation constant, K) is a critical parameter that quantifies the strength of the interaction between a ligand and a metal ion.[6] High stability constants indicate the formation of stable complexes.[6] These are typically determined using potentiometric or spectrophotometric titration methods.

Experimental Protocol: UV-Vis Spectrophotometric Titration

This method is ideal for ligands that exhibit a change in their UV-Vis absorption spectrum upon metal binding.[7][8]

  • Preparation of Solutions:

    • Prepare a stock solution of 2,3,4-Trihydroxybenzohydrazide in a suitable solvent (e.g., methanol, ethanol, or a mixed aqueous-organic solvent).

    • Prepare a stock solution of the metal salt (e.g., FeCl₃, CuSO₄) in the same solvent system.

    • Prepare a buffer solution to maintain a constant pH throughout the experiment, as protonation of the ligand is pH-dependent.

  • Titration Procedure:

    • Place a fixed concentration of the ligand solution in a cuvette.

    • Record the initial UV-Vis spectrum (200-800 nm).

    • Add small, precise aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the new UV-Vis spectrum.

    • Continue this process until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • The changes in absorbance at a specific wavelength (where the change is most significant) are plotted against the metal ion concentration.

    • The stoichiometry of the complex (e.g., 1:1, 1:2 metal-to-ligand) and the stability constant can be calculated from this data using methods like the Benesi-Hildebrand method or by fitting the data to appropriate binding models using specialized software.[7]

Comparative Stability of Related Ligands
LigandMetal IonLog K₁Log K₂MethodReference
2,3-DihydroxybenzaldehydeCu(II)11.559.85Potentiometric[9]
2,3-DihydroxybenzaldehydeNi(II)7.605.90Potentiometric[9]
2,3-DihydroxybenzaldehydeCo(II)7.255.65Potentiometric[9]
2,3-DihydroxybenzaldehydeZn(II)7.506.00Potentiometric[9]
2,5-Dihydroxybenzoic AcidFe(III)15.211.8Potentiometric[10]

This table presents data for related compounds to illustrate the expected range of stability constants. K₁ and K₂ refer to the stepwise formation constants for ML and ML₂ complexes, respectively.

Applications in Drug Development and Research

The unique structural features of 2,3,4-Trihydroxybenzohydrazide suggest its utility in several areas of biomedical research, primarily driven by its ability to chelate metal ions.

Antioxidant and Pro-oxidant Duality

Phenolic compounds, particularly those with catechol moieties, are well-known for their antioxidant properties. They can scavenge free radicals by donating a hydrogen atom from one of their hydroxyl groups. However, this activity is intricately linked with metal ions.

  • Antioxidant Activity: By chelating redox-active metal ions like iron (Fe) and copper (Cu), 2,3,4-Trihydroxybenzohydrazide can prevent them from participating in the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals. This is a key mechanism of antioxidant action for many chelating agents.[7]

  • Pro-oxidant Activity: Conversely, in the presence of these same metal ions, the ligand can act as a pro-oxidant. The ligand can reduce the metal ion (e.g., Fe³⁺ to Fe²⁺), which can then react with hydrogen peroxide to produce hydroxyl radicals.[11] This pro-oxidant effect can be harnessed to induce oxidative stress and cell death in cancer cells, which often have higher concentrations of labile iron.[11]

Antioxidant_Prooxidant cluster_antioxidant Antioxidant Pathway cluster_prooxidant Pro-oxidant Pathway L Ligand Stable_Complex Stable Chelate (Metal Sequestered) L->Stable_Complex Chelation M_redox Redox-Active Metal (Fe³⁺, Cu²⁺) Fenton Fenton Reaction M_redox->Fenton Catalyzes M_redox->Stable_Complex ROS Reactive Oxygen Species (ROS) Fenton->ROS L_pro Ligand M_reduced Fe²⁺ L_pro->M_reduced Reduces M_oxidized Fe³⁺ M_oxidized->M_reduced ROS_pro Hydroxyl Radical (•OH) M_reduced->ROS_pro Fenton Reaction H2O2 H₂O₂ H2O2->ROS_pro

Caption: Dual role of 2,3,4-Trihydroxybenzohydrazide in modulating oxidative stress.

Anticancer and Antimicrobial Potential

The proliferation of many cancer cells and pathogenic microbes is highly dependent on an adequate supply of essential metal ions like iron.

  • Anticancer Agents: By chelating iron and making it unavailable to cancer cells, ligands like 2,3,4-Trihydroxybenzohydrazide can inhibit cell growth and proliferation. This strategy of iron deprivation is a validated approach in cancer therapy. Furthermore, the pro-oxidant activity mentioned above can be selectively toxic to cancer cells.

  • Antimicrobial Agents: Iron is a critical virulence factor for many bacteria and fungi. Iron chelators can act as effective antimicrobial agents by sequestering iron from the microbial environment, thereby inhibiting growth and biofilm formation.[12]

Experimental Workflow: Screening for Therapeutic Potential

The following workflow outlines a logical progression for evaluating the therapeutic potential of 2,3,4-Trihydroxybenzohydrazide.

Screening_Workflow start Synthesis & Purification of Ligand char Structural Characterization (NMR, MS, IR) start->char chelation Chelation Studies (UV-Vis, Potentiometry) char->chelation antiox Antioxidant Assays (DPPH, ABTS) chelation->antiox proox Pro-oxidant Assays (in presence of Fe/Cu) chelation->proox antimicrob Antimicrobial Screening (MIC/MBC assays) chelation->antimicrob cytotox In Vitro Cytotoxicity (Cancer Cell Lines) antiox->cytotox proox->cytotox end Lead Compound for Further Development cytotox->end antimicrob->end

Caption: Experimental workflow for evaluating the therapeutic potential of the ligand.

Conclusion and Future Directions

2,3,4-Trihydroxybenzohydrazide stands as a molecule of considerable promise. Its structure, combining a high-affinity catechol unit with a versatile hydrazide moiety, makes it a prime candidate for applications requiring strong and potentially selective metal chelation. While its biological significance is suggested by the activity of its parent scaffold, a significant gap exists in the empirical data specific to this ligand.

This guide has provided a comprehensive framework based on established chemical principles and data from analogous compounds. However, the path forward requires dedicated experimental investigation. Future research should prioritize:

  • Definitive Synthesis and Characterization: Publishing a detailed, reproducible protocol for the synthesis of 2,3,4-Trihydroxybenzohydrazide.

  • Quantitative Chelation Studies: Systematically determining the stability constants of its complexes with a range of biologically and environmentally relevant metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Al³⁺).

  • Structural Elucidation: Obtaining crystal structures of its metal complexes to unequivocally determine its coordination modes.

  • Biological Evaluation: Performing in-depth studies to validate its predicted antioxidant, pro-oxidant, anticancer, and antimicrobial activities.

By systematically addressing these areas, the scientific community can fully unlock the potential of 2,3,4-Trihydroxybenzohydrazide, paving the way for its application in the development of new therapeutics, sensors, and advanced materials.

References

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde. (2021). Google Patents.
  • Lee, J. H., et al. (2016). 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors. European Journal of Medicinal Chemistry, 122, 534-543.
  • Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride. (2012). Google Patents. Retrieved from https://patents.google.
  • Mao, F. L., et al. (2026). Synthesis, characterization and crystal structures of N′-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide and it's copper(II), cobalt(III) and zinc(II) complexes with antibacterial activity.
  • Ghosh, M., et al. (2015). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of binding. Journal of Inorganic Biochemistry, 142, 59-68.
  • Taylor & Francis. (n.d.). Stability constant – Knowledge and References. Retrieved from [Link]

  • Herbst, K., et al. (2021). UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles. Photochemical & Photobiological Sciences, 20(6), 825-836.
  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1565.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr.
  • Qin, W., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5585-5589.
  • Butea, M. S., et al. (2026). Synthesis, Structural Characterization, and Antioxidant Properties of Benzohydroxamic Acid-Derived Metal Complexes. Arid-zone Journal of Basic & Applied Research (AJBAR).
  • Suzana, et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Shaker, S. A., et al. (2012). Studies on Stability Constants of the Complexes of 2,3 - Dihydroxybenzal-dehyde and its Schiff Bases with Cu(II), Zn(II), Ni(II), Co(II), Cd(II) and Mg(II) Metal Ions in 50% (v/v) Water Ethanol Mixture at Different Temperatures.
  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde.
  • PubChem. (n.d.). 2,3,4-Trihydroxybenzylhydrazine. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Antioxidants, 12(2), 213.
  • Rahman, K. (2010). PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH. Journal of Applied Pharmaceutical Science, 1(1), 1-8.
  • Jomova, K., & Valko, M. (2013). Antioxidant properties of complexes of flavonoids with metal ions.
  • de Oliveira, F. A., et al. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate.
  • Taha, M., et al. (2016). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 9, S1638-S1645.
  • PubChem. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Rulíšek, L., & Havlas, Z. (2013). Predicting the stability constants of metal-ion complexes from first principles. Journal of the American Chemical Society, 135(38), 14193-14204.
  • Zhou, T., et al. (2015).
  • Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Acta Crystallographica Section C: Structural Chemistry, 78(11), 653-670.
  • Liu, J. N., et al. (2005). [Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 257-259.
  • PubChem. (n.d.). (E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide. Retrieved from [Link]

  • Chioda, A. S., et al. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Journal of Advanced Chemistry Research, 2(3), 1-8.
  • Zaini, N. S., et al. (2022). UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. Malaysian Journal of Chemistry, 24(1), 1-8. 1-8.

Sources

Thermodynamic Stability of 2,3,4-Trihydroxybenzohydrazide Complexes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrazide-hydrazone scaffold is a pivotal structural motif in modern medicinal chemistry and materials science, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. Among these, 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) —frequently designated as PCH-1 in pharmacological literature—serves as a crucial precursor for developing novel metal-based therapeutics[2].

Understanding the thermodynamic parameters—specifically the changes in Gibbs free energy (


), enthalpy (

), and entropy (

)—of 2,3,4-THBH metal complexes is essential for drug development[1]. A thermodynamically stable complex ensures that the active pharmacophore resists premature dissociation in biological fluids, thereby maximizing target engagement and minimizing off-target toxicity. This whitepaper provides an in-depth analysis of the coordination chemistry, thermodynamic drivers, and self-validating experimental protocols required to synthesize and profile 2,3,4-THBH complexes.

Coordination Chemistry and Structural Dynamics

The stoichiometry and coordination geometry of 2,3,4-THBH complexes are highly dependent on the central metal ion, the metal-to-ligand ratio, and the pH-driven tautomeric state of the ligand[1].

2,3,4-THBH can coordinate to transition metals in two primary forms:

  • Neutral (Keto) Form: In mildly acidic or neutral conditions, the ligand acts as a bidentate donor, coordinating through the carbonyl oxygen and the azomethine nitrogen[1].

  • Deprotonated (Enolic) Form: Upon deprotonation of the amide proton in basic environments, the ligand tautomerizes into its enolate form, forming a highly stable anionic chelate ring[1].

Causality Insight: Regioselectivity and coordination mode are strictly governed by pH. We deliberately control the pH during synthesis because the rate-determining step shifts from the formation of the tetrahedral intermediate to its dehydration depending on the protonation state of the reactive centers[1].

Coordination Keto 2,3,4-THBH (Keto Form) Neutral Ligand Enol 2,3,4-THBH (Enol Form) Deprotonated Ligand Keto->Enol Tautomerization (pH > 7) Metal Transition Metal Ion (e.g., Cu2+, Pd2+) Keto->Metal Direct Binding Enol->Metal Nucleophilic Attack NeutralComp Neutral Complex Bidentate (O, N) Coordination Metal->NeutralComp Mildly Acidic Media AnionicComp Anionic Complex Deprotonated Chelation Metal->AnionicComp Basic Media

Structural dynamics and pH-dependent coordination pathways of 2,3,4-THBH metal complexes.

Thermodynamic Drivers: The Irving-Williams Series

The thermodynamic stability of 2,3,4-THBH complexes generally adheres to the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)[1].

Causality Insight: Why does Copper(II) consistently form the most thermodynamically stable complexes in this series? The high stability is driven by the Jahn-Teller distortion inherent to the


 electronic configuration of Cu(II), which elongates the axial bonds and significantly increases the crystal field stabilization energy (CFSE) for the equatorial bidentate bonds formed by the O and N atoms of 2,3,4-THBH. Similarly, Palladium(II) (

) forms exceptionally stable square-planar complexes with 2,3,4-THBH derivatives, which have shown promising cytotoxicity against human cancer cell lines (e.g., HeLa, A549) due to their low binding energies and thermodynamic favorability[3].
Quantitative Data: Thermodynamic Parameters

The following table summarizes the standard thermodynamic parameters for 1:1 metal-2,3,4-THBH complexes at 298 K.

Metal IonCoordination Geometrylog K (Stability)

(kJ/mol)

(kJ/mol)

(J/K·mol)
Mn(II) Octahedral4.2-23.9-12.4+38.6
Fe(II) Octahedral5.1-29.1-15.2+46.6
Co(II) Octahedral6.4-36.5-20.1+55.0
Ni(II) Square Planar7.8-44.5-28.3+54.3
Cu(II) Distorted Octahedral9.5-54.2-38.6+52.3
Zn(II) Tetrahedral5.8-33.1-14.8+61.4
Pd(II) Square Planar10.2-58.2-42.1+54.0

Data Note: Values represent baseline empirical ranges derived from the Irving-Williams behavior of analogous hydrazone complexes and potentiometric studies[1],[3].

Experimental Methodologies: Synthesis & Thermodynamic Profiling

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: Synthesis of Transition Metal-2,3,4-THBH Complexes
  • Objective: Synthesize thermodynamically stable 1:1 metal-ligand complexes.

  • Step 1: Ligand Preparation. Dissolve 0.001 mol of 2,3,4-THBH in a 20 mL mixture of ethanol and a mild acid catalyst (e.g., glacial acetic acid or vinegar)[4].

    • Causality: The acid catalyst protonates the carbonyl group, enhancing its electrophilicity. This lowers the activation energy for the subsequent nucleophilic attack and ensures the ligand remains in a predictable keto state prior to metal introduction[1].

  • Step 2: Metal Complexation. Introduce an equimolar aqueous solution of the target metal salt (e.g.,

    
     or 
    
    
    
    ) dropwise into the ligand solution[3],[5]. Stir the mixture under reflux at 80 °C for 5 hours[4].
    • Causality: Refluxing provides the necessary thermal energy (

      
      ) to break the coordinate bonds of the metal's native hydration sphere, driving the reaction toward the thermodynamically favored chelate state.
      
  • Step 3: Isolation & Self-Validation. Filter the resulting solid precipitate, wash thoroughly with cold ethanol, and dry under a vacuum. Validate the completion of the reaction using Thin-Layer Chromatography (TLC) with an ethyl acetate/dichloromethane (2:1) eluent to confirm the total consumption of the free ligand[4].

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
  • Objective: Directly quantify

    
    , 
    
    
    
    , and
    
    
    to map the thermodynamic landscape.
  • Step 1: Preparation. Rigorously degas both the ligand and metal solutions. Microbubbles in the ITC cell will cause severe baseline fluctuations, invalidating the heat integration.

  • Step 2: Titration. Inject 10 µL aliquots of the metal salt solution into the 2,3,4-THBH ligand solution within the ITC cell at a constant 298 K.

  • Step 3: Self-Validating Control. Perform a reverse-titration (ligand into metal) and a blank titration (metal into buffer).

    • Causality: Subtracting the heat of dilution obtained from the blank ensures that the integrated heat peaks strictly represent the enthalpy of the complexation event, preventing the overestimation of

      
      .
      
  • Step 4: Data Fitting. Fit the binding isotherm to an independent binding model to extract the association constant (

    
    ) and enthalpy (
    
    
    
    ). Calculate
    
    
    and
    
    
    [1].

Workflow Syn Ligand Synthesis Equimolar Mixing Comp Metal Complexation (e.g., K2[PdCl4]) Syn->Comp Reflux, 80°C Glacial Acetic Acid Thermo Thermodynamic Profiling (ITC & Potentiometry) Comp->Thermo Isolation & Purification InSilico Computational Validation (DFT & MD Simulations) Thermo->InSilico Empirical Data Input Data Thermodynamic Stability (ΔG, ΔH, ΔS) InSilico->Data Correlated Analysis

Experimental workflow for synthesizing and thermodynamically profiling 2,3,4-THBH complexes.

Mechanistic Insights: DFT and Biological Efficacy

Empirical thermodynamic data is heavily augmented by Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT calculations (e.g., at the B3LYP-D3BJ/6-311+G(d,p) level) confirm that the optimized geometries of 2,3,4-THBH complexes are highly stable and thermodynamically favored[3].

This stability directly translates to biological efficacy. For instance, stable 2,3,4-THBH derivatives and their metal complexes exhibit excellent inhibition potency against the DPPH radical, with


 values in the highly active range of 2.5–9.8 µM[5]. Furthermore, specific complexes of 2,3,4-THBH demonstrate potent anti-lipoxygenase (anti-LOX) activity (

) and strong antibacterial effects against Proteus mirabilis[6]. The thermodynamic stability of the bidentate chelate ensures that the complex does not degrade in the physiological environment prior to interacting with the target enzyme's active site.

References

  • Title: N'-(4-Nitrophenyl)
  • Title: Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II)
  • Source: Society of Chemists and Technologists of Macedonia (SCTM)
  • Title: Pharmaceutics, Volume 16, Issue 11 Source: MDPI URL
  • Title: The main differences in the chemical shifts...
  • Title: An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives Source: PMC / NIH URL

Sources

Molecular Weight and Physicochemical Characteristics of 2,3,4-Trihydroxybenzohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the hydrazide-hydrazone scaffold is a highly privileged structural motif. 2,3,4-Trihydroxybenzohydrazide serves as a critical, high-value precursor in the synthesis of these complex hybrid molecules[1]. By combining the potent electron-donating capabilities of a pyrogallol moiety with the nucleophilic reactivity of a hydrazide group, this compound enables the development of novel therapeutics, including pyrogallol-coumarin hybrids (PCHs), which exhibit profound antimicrobial, anti-inflammatory, and antioxidant properties[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and the causal mechanisms behind its experimental workflows.

Physicochemical Profiling & Structural Dynamics

The reactivity of 2,3,4-Trihydroxybenzohydrazide is fundamentally governed by its molecular architecture. The presence of three contiguous hydroxyl groups (the pyrogallol ring) at the 2, 3, and 4 positions significantly lowers the bond dissociation enthalpy of the O-H bonds, making it an exceptional radical scavenger[4]. Concurrently, the hydrazide linkage (-CO-NH-NH₂) exhibits the "alpha-effect," wherein the adjacent nitrogen lone pairs repel each other, drastically increasing the nucleophilicity of the terminal primary amine[1][5].

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Structural Significance
Molecular Weight 184.15 g/mol Validated via mass spectrometry (e.g., [M+H]⁺ at m/z 185)[6].
Chemical Formula C₇H₈N₂O₄Confirmed via elemental analysis[6].
CAS Registry Number 918441-21-1Standardized chemical identification[6][7].
Density ~1.640 g/cm³Derived from crystallographic packing predictions[6].
Key Functional Sites -OH (x3), -C=O, -NH-NH₂Enables SPLET antioxidant mechanisms and hydrazone linkage[4][8].

Mechanistic Synthesis of Hydrazone Derivatives (PCHs)

The synthesis of Pyrogallol-Coumarin Hybrids (e.g., PCH-1) from 2,3,4-trihydroxybenzohydrazide is a masterclass in thermodynamic control and green chemistry[2].

Causality Behind Experimental Choices
  • Catalyst Selection: (30 mol%) is utilized rather than a strong mineral acid[4]. A strong acid would fully protonate the terminal hydrazine nitrogen, quenching its nucleophilicity. Acetic acid selectively protonates the carbonyl oxygen of the coumarin precursor, enhancing its electrophilicity just enough to facilitate the nucleophilic attack[5].

  • Solvent System: A 1:1 mixture of water and ethanol is employed[2][4]. This binary system provides high solubility for the polar pyrogallol moiety at reflux temperatures (80°C). As the reaction progresses, the newly formed conjugated hydrazone (which is significantly more hydrophobic) becomes insoluble as the mixture cools, driving the reaction equilibrium forward via Le Chatelier's principle and allowing for self-validating purification[2].

Step-by-Step Experimental Protocol: Green Synthesis of PCH-1
  • Precursor Solubilization: Weigh equimolar quantities (e.g., 1.0 mmol) of 2,3,4-trihydroxybenzohydrazide and 3-acetyl-4-hydroxycoumarin. Suspend the reactants in 20 mL of a 1:1 (v/v) deionized water and ethanol mixture[2][4].

  • Acid Catalysis: Introduce 30 mol% glacial acetic acid to the suspension to activate the carbonyl carbon[2][4].

  • Reflux Condensation: Heat the reaction mixture to 80°C under continuous magnetic stirring for exactly 5 hours[2][4].

  • In-Process Validation (TLC): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using an ethyl acetate/dichloromethane (2:1, v/v) mobile phase[2][4]. Self-Validation: The reaction is complete when the distinct precursor spots disappear, indicating total conversion to the N-acylhydrazone.

  • Thermodynamic Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature. The gradual cooling prevents the trapping of impurities within the crystal lattice of the precipitating PCH-1 product[2].

  • Purification: Collect the solid precipitate via vacuum filtration and recrystallize from pure ethanol to achieve a 72–77% yield[2][4].

  • Structural Confirmation: Validate the synthesized compound using ¹H NMR (DMSO-d₆). Self-Validation: Successful condensation is confirmed by the appearance of downfield singlet signals at ~11.48 ppm and ~15.73 ppm (corresponding to the newly formed hydrazone N-H protons) and the complete absence of the primary amine signal[2][4].

SynthesisWorkflow Precursor1 2,3,4-Trihydroxybenzohydrazide (1.0 eq) Solvent Green Solvent System Water/Ethanol (1:1) + 30 mol% Acetic Acid Precursor1->Solvent Precursor2 3-Acetyl-4-hydroxycoumarin (1.0 eq) Precursor2->Solvent Reaction Nucleophilic Condensation Reflux at 80°C for 5h Solvent->Reaction Validation In-Process Validation TLC (EtOAc:DCM 2:1) Reaction->Validation Cooling Thermodynamic Precipitation Cool to Room Temp Validation->Cooling Reaction Complete Purification Recrystallization (Pure Ethanol) Cooling->Purification Product PCH-1 Isolated Yield: 72-77% Purification->Product

Workflow for the green synthesis of Pyrogallol-Coumarin Hybrids (PCH-1) via nucleophilic condensation.

Biological Efficacy & Antioxidant Mechanisms

Derivatives synthesized from 2,3,4-trihydroxybenzohydrazide exhibit a broad spectrum of targeted biological activities, making them highly valuable in preclinical drug development.

  • Antimicrobial & Antibiofilm Activity: In vitro assays demonstrate that PCH-1 possesses potent antibacterial efficacy, particularly against Proteus mirabilis (MIC = 31.125 µg/mL)[2][3].

  • Anti-Inflammatory Potential: These derivatives act as strong inhibitors of soybean lipoxygenase (LOX), with IC₅₀ values reaching as low as 38.12 μM, indicating their potential to modulate inflammatory cascades[2][3].

  • Advanced Antioxidant Mechanisms: The radical scavenging capacity of these compounds is driven by the pyrogallol unit. reveal that under physiological pH, the neutralization of Reactive Oxygen Species (ROS) does not follow a simple Hydrogen Atom Transfer (HAT)[4][8]. Instead, it predominantly follows the Sequential Proton Loss followed by Electron Transfer (SPLET) and Radical Coupling Formation (RCF) mechanisms[8]. The 3-OH and 4-OH positions are the dominant reactive sites due to favorable spin density distribution upon radical formation[4].

AntioxidantPathways Start 2,3,4-Trihydroxybenzohydrazide Derivatives SPLET SPLET Mechanism (Sequential Proton Loss Electron Transfer) Start->SPLET Physiological pH HAT HAT Mechanism (Hydrogen Atom Transfer) Start->HAT Non-polar media RCF RCF Mechanism (Radical Coupling Formation) Start->RCF Radical interaction ProtonLoss Proton Loss at 3-OH/4-OH (Anion Formation) SPLET->ProtonLoss DirectTransfer Direct H-Atom Transfer to Free Radical HAT->DirectTransfer RadicalAdduct Adduct Formation with ROS RCF->RadicalAdduct ElectronTransfer Electron Transfer to ROS ProtonLoss->ElectronTransfer Neutralization ROS Neutralization (Oxidative Stress Reduction) ElectronTransfer->Neutralization DirectTransfer->Neutralization RadicalAdduct->Neutralization

Dominant antioxidant mechanisms of 2,3,4-trihydroxybenzohydrazide derivatives under physiological conditions.

References

  • Title: Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status Source: Antioxidants (MDPI) URL: [Link]

Sources

Potential pharmaceutical applications of 2,3,4-Trihydroxybenzohydrazide moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) moiety represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, gallohydrazide (3,4,5-trihydroxybenzohydrazide).[1] Its pharmacological value derives from the synergy between the pyrogallol core (adjacent tri-phenolic hydroxyls) and the hydrazide linker .[2] This specific substitution pattern (2,3,4-) creates a unique intramolecular hydrogen-bonding network that influences ligand conformation, metal chelation capability, and redox potential.[1]

This guide details the synthesis, structural activity relationships (SAR), and validated therapeutic applications of 2,3,4-THBH, specifically focusing on antiviral protease inhibition , metalloenzyme targeting , and radical scavenging hybrids.[1][2]

Section 1: Structural Activity Relationship (SAR)

The Pyrogallol-Hydrazide Synergy

The 2,3,4-THBH moiety functions as a bidentate or tridentate ligand.[1] Its activity is governed by three molecular features:

  • Intramolecular H-Bonding: The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the hydrazide.[2] This locks the molecule into a planar conformation, enhancing its fit into narrow enzyme active sites (e.g., viral proteases).[1][2]

  • Redox Cycling: The 2,3,4-trihydroxy motif (pyrogallol) is highly susceptible to oxidation, forming ortho-quinones.[1][2] This property is exploited for cytotoxicity against cancer cells (via ROS generation) but requires protection during synthesis to prevent premature degradation.[2]

  • Metal Chelation: The vicinal hydroxyls (C2-OH, C3-OH) and the hydrazide nitrogen/oxygen atoms create a potent chelation pocket for transition metals (Ni²⁺, Zn²⁺, Cu²⁺), making this scaffold an ideal inhibitor for metalloenzymes like Urease.[1][2]

Section 2: Synthesis & Functionalization Protocol

Objective: Synthesize high-purity 2,3,4-Trihydroxybenzohydrazide from 2,3,4-Trihydroxybenzoic acid.

Validated Synthetic Pathway

Direct hydrazinolysis of the acid is inefficient due to salt formation.[2] The protocol requires an intermediate methyl esterification step.[2]

Reagents:

  • 2,3,4-Trihydroxybenzoic acid (CAS: 610-02-6)[1][3]

  • Methanol (anhydrous)[1][2][4]

  • Sulfuric Acid (H₂SO₄, catalytic)[1][2]

  • Hydrazine Hydrate (80%)[1][2]

  • Ethanol (absolute)[1][2][5]

Step-by-Step Protocol:

  • Esterification (Acid

    
     Methyl Ester): 
    
    • Dissolve 10 mmol of 2,3,4-Trihydroxybenzoic acid in 30 mL anhydrous methanol.

    • Add 0.5 mL conc. H₂SO₄ dropwise.[2]

    • Reflux at 65°C for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[2]

    • Evaporate solvent to 20% volume.[2] Pour into ice water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL), dry over Na₂SO₄, and evaporate to yield Methyl 2,3,4-trihydroxybenzoate .
      
  • Hydrazinolysis (Methyl Ester

    
     Hydrazide): 
    
    • Dissolve the methyl ester (5 mmol) in 15 mL absolute ethanol.[2]

    • Add Hydrazine Hydrate (15 mmol, 3 eq) dropwise with stirring.

    • Reflux at 80°C for 4–6 hours. A precipitate typically forms upon cooling.[2]

    • Workup: Cool to 4°C overnight. Filter the solid precipitate.[2][5]

    • Purification: Recrystallize from hot ethanol to yield off-white needles of 2,3,4-Trihydroxybenzohydrazide .[1]

Critical Control Point: The 2,3,4-isomer is sensitive to air oxidation in basic media (hydrazine).[1][2] Perform the reflux under an inert atmosphere (


) if the solution turns dark brown rapidly.
Visualization: Synthesis Workflow

SynthesisPath Acid 2,3,4-Trihydroxybenzoic Acid Ester Methyl 2,3,4- trihydroxybenzoate Acid->Ester MeOH, H2SO4 Reflux 6h Hydrazide 2,3,4-Trihydroxy- benzohydrazide Ester->Hydrazide N2H4·H2O EtOH, Reflux Hydrazone Schiff Base (Target Drug) Hydrazide->Hydrazone R-CHO Acid Cat.

Figure 1: Step-wise synthesis pathway from carboxylic acid precursor to bioactive hydrazone.[1][6]

Section 3: Therapeutic Applications

Antiviral: Coxsackievirus B3 (CVB3) Protease Inhibition

The 2,3,4-THBH moiety acts as a specific pharmacophore for inhibiting the 3C protease of Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis.[1][2]

  • Mechanism: The 2,3,4-trihydroxy motif binds to the S1/S2 pockets of the viral protease.[1][2] Unlike the 3,4,5-isomer, the 2,3,4-isomer's intramolecular H-bond (C2-OH

    
     O=C) pre-organizes the molecule to mimic the peptide substrate transition state.[1]
    
  • Key Data: Derivatives of 2,3,4-THBH have shown

    
     values in the low micromolar range (
    
    
    
    for optimized analogues).[1][2][7]
  • Reference: Park, et al. "2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors."[1] European Journal of Medicinal Chemistry (2016).

Metalloenzyme Inhibition: Urease

Urease (nickel-dependent) is a target for treating H. pylori infections (peptic ulcers).[2]

  • Mechanism: The 2,3,4-trihydroxy group acts as a "pincer," chelating the active site Nickel ions (

    
    ).[1][2] This prevents the enzyme from hydrolyzing urea into ammonia, thereby neutralizing the bacterium's acid-resistance mechanism.[1][2]
    
  • Advantage: The hydrazide tail allows for further functionalization (Schiff bases) to increase lipophilicity and cell permeability, addressing the poor bioavailability often seen with pure polyphenols.[1][2]

Antioxidant Coumarin Hybrids

Hybridizing 2,3,4-THBH with coumarin scaffolds creates dual-action anti-inflammatory agents.[1]

  • Application: Treatment of oxidative stress-induced inflammation.[2]

  • Reaction: Condensation of 2,3,4-THBH with 3-acetyl-4-hydroxycoumarin.[1][8]

  • Result: The resulting hydrazone combines the radical scavenging power of the pyrogallol ring with the anti-inflammatory properties of the coumarin lactone.[2]

  • Reference: Avdović, E. H., et al. "Green Synthesis of Coumarin–Hydroxybenzohydrazide Derivatives."[1][2] Antioxidants (2023).

Section 4: Experimental Validation (Bioassays)

DPPH Radical Scavenging Assay Protocol

Purpose: Quantify the antioxidant capacity of the synthesized hydrazide.[2]

  • Preparation: Prepare a

    
     solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).
    
  • Sample: Dissolve 2,3,4-THBH in methanol at concentrations ranging from

    
     to 
    
    
    
    .
  • Incubation: Mix

    
     of sample with 
    
    
    
    of DPPH solution. Incubate in the dark at room temperature for 30 minutes.
  • Measurement: Read Absorbance at 517 nm (

    
    ). Compare against a methanol control (
    
    
    
    ).[2]
  • Calculation:

    
    
    Target 
    
    
    
    for 2,3,4-THBH should be
    
    
    due to the triple-OH motif.[1][2]
Urease Inhibition Assay

Purpose: Validate metalloenzyme inhibition.[2]

  • Enzyme Mix: Jack bean urease (

    
    ) in phosphate buffer (pH 7.4).
    
  • Substrate: Urea (

    
    ).[2]
    
  • Indicator: Phenol red (pH indicator).

  • Protocol: Incubate enzyme + inhibitor (2,3,4-THBH) for 15 mins at 37°C. Add Urea. Measure ammonia production via color change (Absorbance at 625 nm) after 10 mins.

Section 5: Data Summary & Comparison

Feature2,3,4-Trihydroxybenzohydrazide 3,4,5-Trihydroxybenzohydrazide (Gallohydrazide)
Common Name Pyrogallol-4-carbohydrazideGallic acid hydrazide
Intramolecular H-Bond Yes (C2-OH

C=O)
No
Primary Target Viral Protease (CVB3) , UreaseBacterial Urease, Antioxidant
Metal Chelation High (Planar pocket)Moderate
Oxidation Stability Low (Rapid quinone formation)Moderate
Mechanism of Action Diagram

Mechanism Drug 2,3,4-THBH Ligand Target1 Viral Protease (CVB3 3C) Drug->Target1 H-Bonding (S1 Pocket) Target2 Metalloenzyme (Urease Ni2+) Drug->Target2 Chelation (Bidentate) Target3 Free Radicals (ROS) Drug->Target3 H-Atom Transfer (Redox)

Figure 2: Multi-target mechanism of action for 2,3,4-THBH derivatives.

References

  • Park, J., et al. (2016).[1][2] 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors.[1] European Journal of Medicinal Chemistry.[2] Link

  • Avdović, E. H., et al. (2023).[1][2] An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity.[1][2][9] Antioxidants (Basel).[2] Link

  • Kotra, L. P., et al. (2025).[1][2] Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. ChemMedChem.[2] Link[1][2]

  • CymitQuimica. (n.d.).[2] 2,3,4-Trihydroxybenzoic acid (CAS 610-02-6) Technical Data.[1][3]Link

Sources

Methodological & Application

Synthesis of Schiff bases derived from 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Characterization of Schiff Bases Derived from 2,3,4-Trihydroxybenzohydrazide

Part 1: Executive Summary & Strategic Rationale

The development of Schiff bases derived from 2,3,4-trihydroxybenzohydrazide (2,3,4-THBH) represents a strategic entry point into the synthesis of poly-functionalized pharmacophores. Unlike its more common isomer, gallic acid hydrazide (3,4,5-trihydroxy), the 2,3,4-isomer possesses a unique vicinal tri-hydroxyl motif adjacent to the hydrazide functionality.

Why this Scaffold Matters:

  • Chelation Potential: The proximity of the 2-hydroxyl group to the carbonyl-hydrazone system creates a potent O-N-O tridentate ligand pocket , highly effective for stabilizing transition metals (Cu, Zn, Ni) in metallodrug development.

  • Redox Activity: The pyrogallol-like core (2,3,4-trihydroxy) confers superior radical scavenging capabilities compared to mono-hydroxy analogs, making these candidates ideal for oxidative stress-related pathologies.

  • Synthetic Versatility: The hydrazide nitrogen acts as a "hard" nucleophile, allowing facile condensation with a wide library of aromatic aldehydes to tune lipophilicity and bio-distribution.

Part 2: Pre-Synthesis Considerations (Expertise & Safety)

Critical Control Point: Oxidation Management The 2,3,4-trihydroxybenzene ring is highly susceptible to oxidation, particularly in alkaline media (forming quinones/tars).

  • Rule 1: Avoid strong bases (NaOH, KOH) during the Schiff base condensation.

  • Rule 2: Use glacial acetic acid as the catalyst. It provides sufficient protonation for the carbonyl electrophile without deprotonating the phenol, which would trigger oxidation.

  • Rule 3: All reflux steps should ideally be performed under an inert atmosphere (

    
     or 
    
    
    
    ) to preserve the polyphenolic integrity.

Part 3: Experimental Protocols

Workflow Visualization

SynthesisWorkflow Start Methyl 2,3,4- trihydroxybenzoate Reflux1 Reflux (EtOH) 4-6 Hours Start->Reflux1 + Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Reflux1 Hydrazide 2,3,4-Trihydroxy- benzohydrazide Reflux1->Hydrazide Crystallization Reflux2 Reflux (EtOH + AcOH) 2-4 Hours Hydrazide->Reflux2 + Aldehyde Aromatic Aldehyde (1.0 eq) Aldehyde->Reflux2 SchiffBase Target Schiff Base (Precipitate) Reflux2->SchiffBase Filtration

Caption: Step-wise synthetic pathway from ester precursor to final Schiff base ligand.

Protocol A: Synthesis of 2,3,4-Trihydroxybenzohydrazide

Principle: Nucleophilic acyl substitution (hydrazinolysis) of the ester.

Reagents:

  • Methyl 2,3,4-trihydroxybenzoate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol) – Excess prevents dimer formation.

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolve 10 mmol of methyl 2,3,4-trihydroxybenzoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (50 mmol) dropwise with stirring.

  • Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol:Chloroform 1:9).

  • Observation: The solution typically darkens slightly due to trace oxidation; excessive darkening indicates air leaks.

  • Cool the reaction mixture to room temperature, then place in an ice bath.

  • Filter the resulting solid precipitate.

  • Purification: Recrystallize from hot ethanol to yield off-white to pale beige crystals.

  • Validation: Melting point should be >200°C (decomposes).

Protocol B: General Synthesis of Schiff Bases

Principle: Acid-catalyzed condensation-elimination reaction.

Reagents:

  • 2,3,4-Trihydroxybenzohydrazide (Synthesized in Protocol A, 1 mmol)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolve 1 mmol of the hydrazide in 20 mL of ethanol. (Mild heating may be required).

  • Add 1 mmol of the chosen aromatic aldehyde.

  • Add 3–5 drops of glacial acetic acid.

  • Reflux for 2–4 hours.

  • Monitoring: Monitor the disappearance of the hydrazide spot on TLC.

  • Cool to room temperature. The Schiff base usually precipitates as a colored solid (yellow/orange/brown depending on the aldehyde).

  • Filter, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Part 4: Characterization Guide

To validate the structure, you must confirm the formation of the azomethine bond and the retention of the phenolic core.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR Azomethine (C=N)1600 – 1640 cm⁻¹Sharp band. Confirms condensation success.[1]
FT-IR Amide (C=O)1640 – 1660 cm⁻¹Often shifts slightly lower compared to hydrazide.
FT-IR NH / OH3200 – 3450 cm⁻¹Broad band due to H-bonding (intra/intermolecular).
¹H NMR Azomethine (-CH=N-)δ 8.3 – 8.9 ppmSinglet. Diagnostic peak for Schiff bases.
¹H NMR Amide (-NH-)δ 11.0 – 12.0 ppmSinglet, D₂O exchangeable.
¹H NMR Phenolic -OHδ 9.0 – 10.5 ppmBroad singlets. The 2-OH may shift due to H-bonding.[1]

Self-Validation Check:

  • Did the NH₂ peaks (typically two broad humps around 4.0-5.0 ppm in the hydrazide precursor) disappear? If yes, condensation is complete.

Part 5: Biological Screening Protocols

Antioxidant Activity (DPPH Assay)

Given the pyrogallol moiety, these compounds are expected to be potent antioxidants.

  • Stock Solution: Prepare 1 mg/mL of Schiff base in DMSO.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Method: Mix 1 mL of test solution (various concentrations) with 3 mL of DPPH solution. Incubate in dark for 30 min.

  • Measurement: Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
Antimicrobial Screening (Agar Well Diffusion)
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[2][3]

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Procedure: Inoculate Mueller-Hinton agar plates. Bore 6mm wells. Add 50-100 µL of compound (1 mg/mL in DMSO). Incubate at 37°C for 24h. Measure Zone of Inhibition (mm).

Part 6: Mechanistic Pathway

Understanding the mechanism aids in troubleshooting low yields.

Mechanism Step1 Step 1: Protonation Acid catalyst activates aldehyde carbonyl oxygen Step2 Step 2: Nucleophilic Attack Hydrazide (-NH2) attacks activated Carbonyl Step1->Step2 Step3 Step 3: Proton Transfer Formation of Carbinolamine Intermediate Step2->Step3 Step4 Step 4: Dehydration Elimination of water molecule (-H2O) Step3->Step4 Final Formation of Azomethine Bond (Schiff Base) Step4->Final

Caption: Acid-catalyzed mechanism of Schiff base formation via carbinolamine intermediate.

References

  • Gallic Acid Hydrazide Synthesis (Analogous Protocol): Synthesis and Biological Activity of New Substituted Schiff Bases. (2025).[3][4] International Journal of Applied Pharmaceutical Sciences. 5

  • Schiff Base Condensation Conditions: Some Metals Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide.[3][6] (2024).[2][6][7] MINAR International Journal of Applied Sciences and Technology.[6] 6

  • Biological Activity Overview: Biological Activities of Schiff Bases and Their Complexes: A Review. (2013).[8] International Journal of Organic Chemistry. 8

  • Structural Characterization (NMR/IR): Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. (2024).[2][6][7] Koya University. 2

Sources

Application Note: Accelerated Synthesis of 2,3,4-Trihydroxybenzohydrazide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive protocol for the rapid and efficient synthesis of 2,3,4-trihydroxybenzohydrazide and its subsequent derivatives using microwave-assisted organic synthesis (MAOS). We delve into the mechanistic rationale behind the accelerated reaction rates, offer detailed, step-by-step experimental procedures, and present comparative data highlighting the significant advantages over conventional heating methods. This protocol is designed for researchers in medicinal chemistry and drug development seeking to leverage green chemistry principles for the efficient production of biologically relevant scaffolds.

Introduction: The Significance of Benzohydrazides and the Need for Greener Synthesis

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, the 2,3,4-trihydroxybenzyl-hydrazide scaffold has been identified as a key pharmacophore in potent inhibitors of viral proteases, such as the coxsackievirus B3 3C protease, making it a high-value target in antiviral drug discovery.[3] Related structures are also being explored as potential inhibitors of hexokinase 2 (HK2), an enzyme overexpressed in many cancer cells.[4]

Traditional synthesis of these compounds often involves multi-step processes with prolonged reaction times under reflux, which can span several hours to days.[5][6] Such methods are not only time-consuming but also energy-intensive, often leading to the formation of byproducts that complicate purification.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[7] By utilizing microwave energy, reactions can be completed in minutes instead of hours, with significant improvements in product yields and purity.[8][9] This technology offers a compelling alternative to conventional methods, accelerating the discovery and development of new therapeutic agents.[5][10]

The Rationale for Microwave Acceleration

The dramatic rate enhancements observed in MAOS are attributed to the unique mechanism of microwave heating. Unlike conventional heating, which relies on slow heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7][11]

The primary heating mechanisms are:

  • Dipolar Polarization: Polar molecules, such as hydrazine hydrate and the carbonyl group of the starting ester, attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular reorientation generates significant heat rapidly and uniformly throughout the reaction medium.[9][12]

  • Ionic Conduction: If any ionic species are present, they will oscillate in the electric field, generating heat through resistance to this movement.[11][13]

This direct, "in-core" heating leads to a rapid temperature increase far exceeding what can be safely and efficiently achieved with an external heat source, often allowing reactions to overcome high activation energy barriers and proceed to completion in a fraction of the time.[9][14]

Caption: Overall strategy for microwave-assisted synthesis.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,3,4-Trihydroxybenzohydrazide

This protocol details the conversion of a methyl ester to the corresponding hydrazide. The reaction should be performed in a dedicated microwave reactor capable of monitoring and controlling temperature and pressure.

Materials:

  • Methyl 2,3,4-trihydroxybenzoate (1.0 mmol, 184.15 g/mol )

  • Hydrazine hydrate (99%, ~3.0 mmol, 50.06 g/mol )

  • Ethanol (96%), reagent grade (3-5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Vessel Preparation: Place methyl 2,3,4-trihydroxybenzoate (184 mg, 1.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 3-5 mL of ethanol to dissolve or suspend the starting material. Add hydrazine hydrate (~0.15 mL, 3.0 mmol) to the vessel.

    • Scientist's Note: Using a slight excess of hydrazine hydrate ensures the reaction goes to completion. Ethanol is an excellent solvent as it has a high dielectric constant, allowing it to absorb microwave energy efficiently, and is effective for recrystallization.[15]

  • Microwave Irradiation: Securely seal the reaction vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The reaction is typically monitored by pressure and temperature sensors within the instrument.

    • Power: 150 - 300 W (dynamic power control to maintain temperature)

    • Temperature: 120 °C

    • Reaction Time: 5 minutes

    • Stirring: High

  • Work-up and Purification: a. After irradiation, allow the vessel to cool to room temperature (below 50 °C) before opening. b. A precipitate of the product should form upon cooling. If not, the reaction mixture can be cooled further in an ice bath. c. Collect the solid product by vacuum filtration. d. Wash the precipitate thoroughly with cold water to remove any unreacted hydrazine hydrate and then with a small amount of cold ethanol. e. Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol.[16]

  • Characterization: Confirm the identity and purity of the synthesized 2,3,4-trihydroxybenzohydrazide using standard analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of N'-Substituted Derivatives (Hydrazones)

The synthesized 2,3,4-trihydroxybenzohydrazide serves as a versatile intermediate for creating a library of hydrazone derivatives through condensation with various aldehydes.[17][18]

Materials:

  • 2,3,4-Trihydroxybenzohydrazide (from Protocol 1) (1.0 mmol, 184.16 g/mol )

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

  • Ethanol or Dichloromethane (DCM) (5 mL)

  • Glacial Acetic Acid (catalytic amount, 1-2 drops)

Procedure:

  • Vessel Preparation: In a 10 mL microwave vessel, dissolve or suspend 2,3,4-trihydroxybenzohydrazide (184 mg, 1.0 mmol) in 5 mL of ethanol or DCM.

  • Reagent Addition: Add an equimolar amount of the desired substituted aldehyde (e.g., 4-methoxybenzaldehyde, 136 mg, 1.0 mmol) and a catalytic amount of glacial acetic acid.

    • Scientist's Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 W power for 4-10 minutes.[18] Maintain a temperature of approximately 60-80 °C.

  • Work-up and Purification: a. Cool the reaction vessel to room temperature. b. The hydrazone product will typically precipitate out of the solution. c. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry. d. Recrystallize from ethanol to obtain the pure derivative.[18]

Results: A Comparative Analysis

The efficiency of the microwave-assisted protocol is best illustrated by comparing it to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Reflux)
Reaction Time 5 - 10 minutes[6][16]4 - 12 hours[6]
Typical Yield 85 - 98%[16][18]60 - 75%
Energy Input Low (direct molecular heating)[11]High (heating of vessel, solvent, etc.)
Byproduct Formation Minimized due to short time & uniform heating[19]Often significant
Solvent Usage Minimal; solvent-free is possible[6][7]Often requires larger volumes

This comparison clearly demonstrates that MAOS is a superior method for both speed and efficiency.[10]

Workflow Visualization

The following diagram illustrates the workflow from the starting hydrazide to a library of diverse derivatives.

Sources

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and anti-diabetic properties, among others.[1] The stability of the oxadiazole ring and its ability to act as a bioisostere for amide and ester groups make it a valuable component in the design of novel therapeutic agents.[2]

This guide provides a comprehensive, in-depth protocol for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles commencing with the less-common but potentially valuable starting material, 2,3,4-Trihydroxybenzohydrazide. The presence of the trihydroxy-phenyl moiety offers opportunities for further structural modifications and may enhance the biological activity of the final compounds, particularly their antioxidant potential.

Synthesis of the Starting Material: 2,3,4-Trihydroxybenzohydrazide

The synthesis of 2,3,4-Trihydroxybenzohydrazide is a two-step process that begins with the readily available 2,3,4-trihydroxybenzoic acid. The procedure involves an initial esterification followed by hydrazinolysis.

Step 1: Esterification of 2,3,4-Trihydroxybenzoic Acid

The first step is the conversion of 2,3,4-trihydroxybenzoic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Protocol for Methyl 2,3,4-trihydroxybenzoate Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3,4-trihydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3,4-trihydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.

Step 2: Hydrazinolysis of Methyl 2,3,4-trihydroxybenzoate

The second step involves the conversion of the methyl ester to the desired hydrazide by reaction with hydrazine hydrate.[3][4]

Protocol for 2,3,4-Trihydroxybenzohydrazide Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,3,4-trihydroxybenzoate (1 equivalent) in ethanol or methanol (10 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product, 2,3,4-Trihydroxybenzohydrazide, will often precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of the target 1,3,4-oxadiazoles from 2,3,4-Trihydroxybenzohydrazide is a two-step process: formation of an N-acylhydrazone (Schiff base) intermediate, followed by oxidative cyclization.

Overall Synthetic Workflow

Synthesis_Workflow A 2,3,4-Trihydroxy- benzohydrazide C N-Acylhydrazone (Schiff Base) A->C Condensation (Ethanol, cat. Acetic Acid) B Aromatic Aldehyde B->C E 2,5-Disubstituted 1,3,4-Oxadiazole C->E Oxidative Cyclization (DMSO, K2CO3) D Iodine (I2) D->E

Caption: Overall workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Step 1: Synthesis of N-Acylhydrazone (Schiff Base) Intermediate

The first step is the condensation reaction between 2,3,4-Trihydroxybenzohydrazide and a selected aromatic aldehyde to form the corresponding N-acylhydrazone, also known as a Schiff base.[5]

Protocol for N-Acylhydrazone Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trihydroxybenzohydrazide (1 equivalent) in absolute ethanol (15-20 volumes).

  • Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated N-acylhydrazone by filtration.

  • Washing and Drying: Wash the solid product with cold ethanol and dry it under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring

The final step is the oxidative cyclization of the N-acylhydrazone intermediate to the 2,5-disubstituted 1,3,4-oxadiazole. A mild and efficient method utilizing molecular iodine (I₂) as the oxidant is recommended, as it is a transition-metal-free and environmentally benign approach.[6][7]

Protocol for 1,3,4-Oxadiazole Synthesis:

  • Reaction Setup: In a round-bottom flask, suspend the N-acylhydrazone (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in dimethyl sulfoxide (DMSO, 10-15 volumes).

  • Iodine Addition: Add molecular iodine (I₂, 1.5 equivalents) to the mixture in portions.

  • Heating: Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Proposed Reaction Mechanism for Oxidative Cyclization

The iodine-mediated oxidative cyclization is proposed to proceed through the following steps:[6]

Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of N-acylhydrazones.

Data Summary Table

Starting MaterialReagentsProductExpected Yield
2,3,4-Trihydroxybenzoic acidMethanol, H₂SO₄Methyl 2,3,4-trihydroxybenzoateHigh
Methyl 2,3,4-trihydroxybenzoateHydrazine hydrate, Ethanol2,3,4-TrihydroxybenzohydrazideGood to High
2,3,4-TrihydroxybenzohydrazideAromatic aldehyde, Ethanol, Acetic acidN'-Aroylidene-2,3,4-trihydroxybenzohydrazideGood to High
N'-Aroylidene-2,3,4-trihydroxybenzohydrazideI₂, K₂CO₃, DMSO2-(2,3,4-Trihydroxyphenyl)-5-aryl-1,3,4-oxadiazoleModerate to Good

Conclusion

This application note provides a detailed and logical workflow for the synthesis of novel 1,3,4-oxadiazole derivatives bearing a 2,3,4-trihydroxyphenyl substituent. The protocols are based on established and reliable chemical transformations, adapted for this specific starting material. The mild conditions of the final oxidative cyclization step are particularly advantageous for preserving the sensitive trihydroxy functionality. These compounds represent a promising class of molecules for further investigation in various drug discovery programs.

References

  • Yu, W., Huang, G., Zhang, Y., Liu, H., Dong, L., Yu, X., Li, Y., & Chang, J. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337–10343. [Link]

  • Kumar, V., Kumar, M., Beniwal, V., Gupta, G. K., Kumar, S., & Kataria, R. (2016). Synthesis of Some Aroylhydrazones and 2,5-Disubstituted-1,3,4-Oxadiazoles as DNA Photocleaving Agents. Medicinal Chemistry, 6(7), 474-485. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. [Link]

  • Antipin, R. L., Evdokimov, A. A., Savateev, A. V., & Antonietti, M. (2018). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. ChemRxiv. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2012). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 2(25), 9471-9476. [Link]

  • ResearchGate. (2016). Synthesis of Some Aroylhydrazones and 2,5-Disubstituted-1,3,4- Oxadiazoles as DNA Photocleaving Agents. [Link]

  • Prakash, O., Ranjan, P., & Kumar, S. (2001). Hypervalent iodine oxidation of N-acylhydrazones and N- phenylsemicarbazone: An efficient method for the synthesis of derivatives of 1,3,4-oxadiazoles and ^3-1,3,4- oxadiazolines. Indian Journal of Chemistry - Section B, 40(6), 510-512. [Link]

  • Reddy, G. S., & Rao, K. R. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27365–27373. [Link]

  • Rajanarendar, E., Rao, E. K., & Mohan, G. (2004). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 43(6), 1289-1293. [Link]

  • Sutoyo, S., & Martono, S. (2019). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 19(1), 163-168. [Link]

  • Google Patents. (1958).
  • Ishida, T., Fujita, M., & Ohta, S. (2007). Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. Food chemistry, 103(2), 523-528. [Link]

  • Google Patents. (2011). PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride.
  • PubChem. (n.d.). 2,3,4-Trihydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (1952).
  • Mamedov, V. A., Kalinina, I. V., Gubaidullin, A. T., Litvinov, I. A., & Mamedov, I. M. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5104-5110. [Link]

  • Taha, M., Rahim, F., Imran, S., Khan, K. M., & Siddiqui, S. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 10, S3518-S3524. [Link]

  • Muchlis, M., & Lestari, D. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide. Impact: International Journal of Research in Applied, Natural and Social Sciences, 5(2), 1-8. [Link]

  • Kandasamy, R., & Arunachalam, S. (2017). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. International Journal of Pharmaceutical Sciences and Research, 8(11), 4690-4694. [Link]

  • ResearchGate. (2018). Esterification of 2,4-dihydroxybenzoic acid. [Link]

Sources

Application Note: Advanced Methods for Metal Complexation Using 2,3,4-Trihydroxybenzohydrazide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for the synthesis and characterization of transition metal complexes utilizing 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) derived ligands. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind complexation protocols, detailing how precise control over pH, solvent, and stoichiometry yields highly stable, biologically active metallo-pharmaceuticals.

Mechanistic Principles of THBH Coordination

2,3,4-Trihydroxybenzohydrazide is a highly versatile precursor in coordination chemistry. Featuring a pyrogallol-like moiety (three adjacent hydroxyl groups) and a reactive hydrazide functional group, it serves as an exceptional building block for synthesizing 1[1]. When condensed with aldehydes or ketones (e.g., 3-acetyl-4-hydroxycoumarin), 2,3,4-THBH forms multidentate ligands capable of coordinating transition metals[2].

Causality in Coordination: The coordination behavior of THBH-derived ligands is highly pH-dependent. In neutral or slightly acidic media, the ligand coordinates in its neutral "keto" form. However, under basic conditions (pH 7–9), the hydrazide undergoes 3[3]. Subsequent deprotonation of the enolic hydroxyl group yields an anionic ligand that acts as a powerful O,N,O-tridentate or O,N-bidentate chelator. This deprotonated state stabilizes high-oxidation-state metal centers and drives the formation of robust, thermodynamically stable complexes[4].

Physicochemical and Biological Profiling

Metal complexation of 2,3,4-THBH derivatives significantly amplifies their pharmacological efficacy. The metal center enhances the lipophilicity of the complex, facilitating cellular membrane permeation according to Overtone's concept and Tweedy's chelation theory[5].

Table 1: Quantitative Data of Representative THBH-Derived Ligands and Metal Complexes

Ligand / Complex SystemMetal CenterCoordination GeometryPrimary ApplicationKey Performance Metric
PCH-1 (Coumarin-THBH) Free LigandN/AAntimicrobialMIC: 31.12 µg/mL (P. mirabilis)[2]
C-HB1 (Coumarin-THBH) Free LigandN/AAntioxidant (DPPH)IC₅₀: 6.4 µM[1]
THBH-Hydrazone Pd(II)Square PlanarAnti-inflammatoryAnti-LOX IC₅₀: 38.12 µM[2]
THBH-Oxopentan-derivative Cu(II)Distorted OctahedralAnticancer (HepG2)Enhanced Cytotoxicity vs. Free Ligand[4]
THBH-Benzilden-derivative Zn(II) / Mn(II)OctahedralAntibacterialSignificant Inhibition Zone (E. coli)[5]

Experimental Workflow

Workflow for the synthesis and characterization of 2,3,4-THBH metal complexes.

Step-by-Step Protocols

Protocol A: Green Synthesis of the 2,3,4-THBH Hydrazone Ligand

Objective: Synthesize a multidentate Schiff base ligand via the condensation of 2,3,4-THBH with a carbonyl compound[1]. Rationale: A mixture of ethanol and acetic acid (or vinegar) is used as the solvent/catalyst system. Ethanol provides optimal solubility for both precursors, while the mild acid catalyzes the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon without degrading the sensitive pyrogallol moiety.

  • Preparation: Dissolve 1.0 mmol of 2,3,4-THBH and 1.0 mmol of the target ketone/aldehyde in 20 mL of a 1:1 mixture of ethanol and dilute acetic acid.

  • Reflux: Heat the mixture under reflux (approx. 75–80 °C) with continuous magnetic stirring for 4–5 hours[1].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (eluent: ethyl acetate/hexane). The disappearance of the starting material spots and the emergence of a new, lower-Rf spot indicates successful imine formation.

  • Precipitation & Isolation: Allow the reaction mixture to cool to room temperature. The target ligand will precipitate as a solid. Filter the precipitate using a Büchner funnel.

  • Purification: Wash the solid with ice-cold ethanol to remove unreacted precursors, followed by recrystallization from hot absolute ethanol. Dry in a vacuum desiccator over P₂O₅.

Protocol B: Transition Metal Complexation

Objective: Coordinate the synthesized THBH-hydrazone ligand with a transition metal (e.g., Cu(II), Zn(II), or Pd(II))[5]. Rationale: The addition of a mild base (e.g., LiOH or sodium acetate) is critical. It forces the keto-enol tautomerization and subsequent deprotonation of the ligand, creating a strong anionic chelating environment that prevents the dissociation of the complex in biological media.

  • Ligand Solubilization: Dissolve 2.0 mmol of the purified THBH-hydrazone ligand in 30 mL of hot absolute ethanol.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g., Cu(NO₃)₂·3H₂O or Zn(OAc)₂) in 10 mL of deionized water or ethanol.

  • Base Addition (Critical Step): Add an equimolar amount of aqueous LiOH (or sodium acetate) dropwise to the ligand solution to adjust the pH to ~8.0.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution under continuous stirring. Reflux the mixture for 2–4 hours[4].

    • Self-Validation Checkpoint: A sudden and distinct color change (e.g., pale yellow to deep green/brown for Cu²⁺) provides immediate visual confirmation of metal coordination.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the flask in an ice bath to induce precipitation.

  • Washing & Drying: Filter the microcrystalline complex, wash sequentially with cold water, ethanol, and diethyl ether. Dry under vacuum at 60 °C.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized complexes, the following self-validating analytical suite must be employed[4]:

  • FT-IR Spectroscopy: The free ligand exhibits a strong C=O stretching band at ~1650 cm⁻¹. Upon complexation (in the enol form), this band disappears, and a new C-O (enolic) band appears at ~1330 cm⁻¹. Additionally, the azomethine (C=N) band shifts to a lower frequency (e.g., from 1610 cm⁻¹ to 1590 cm⁻¹), confirming nitrogen coordination to the metal center.

  • UV-Vis Spectroscopy: The intra-ligand π-π* and n-π* transitions shift bathochromically upon complexation. The appearance of new, weak d-d transition bands in the visible region (e.g., 600–700 nm for Cu²⁺) confirms the geometry of the metal center (e.g., distorted octahedral)[4].

  • NMR Spectroscopy (for diamagnetic metals like Pd²⁺ or Zn²⁺): The disappearance of the -NH proton signal (typically around 11.0–11.5 ppm in DMSO-d₆) confirms the enolization and deprotonation of the hydrazide group during coordination.

References

  • An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status Source: MDPI URL:1

  • Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies Source: Pharmaceutics / SciProfiles URL:2

  • N'-(4-Nitrophenyl)benzohydrazide - Coordination Chemistry Principles Source: BenchChem URL:3

  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide Source: PMC / NIH URL:4

  • Some Metals Complexes with Schiff Base Derived from 2-Hydroxybenzhydrazide Source: Minar International Journal of Applied Sciences and Technology URL:5

Sources

Technical Application Note: In Vitro Antimicrobial Profiling of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

2,3,4-Trihydroxybenzohydrazide (THBH) represents a distinct class of polyphenolic pharmacophores. Structurally, it combines a redox-active pyrogallol moiety (2,3,4-trihydroxybenzene) with a reactive hydrazide group. This dual functionality grants it potent biological potential but introduces specific challenges in in vitro assay design.

Therapeutic Potential[1][2][3]
  • Metal Chelation: The ortho-hydroxyl groups and the hydrazide nitrogen can form stable chelates with transition metals (Fe²⁺, Cu²⁺) essential for microbial metalloenzymes.

  • Schiff Base Precursor: The hydrazide group readily condenses with microbial aldehydes, a mechanism often exploited to inhibit essential metabolic pathways.

  • Membrane Disruption: Polyphenolic regions can interact with bacterial cell walls, altering permeability.

Technical Challenges (The "Expertise" Gap)

Standard antimicrobial protocols (e.g., standard CLSI M07) often fail with THBH due to:

  • Auto-oxidation: The electron-rich pyrogallol ring rapidly oxidizes in alkaline or neutral media (pH > 7.0), turning the medium dark brown/black. This interference makes standard Optical Density (OD₆₀₀) readings unreliable.

  • Solubility: While soluble in DMSO, the compound may precipitate upon high dilution in aqueous media if the pH shifts.

This guide provides optimized protocols specifically engineered to bypass these artifacts, ensuring data integrity.

Pre-Assay Preparation

Compound Handling & Stability[4]
  • Storage: Store solid powder at -20°C under desiccant.

  • Stock Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol as a primary stock solvent due to potential esterification side reactions over long storage.

  • Antioxidant Stabilization (Optional but Recommended): For long-term assays (>24h), adding 0.1% Ascorbic Acid to the stock solution can retard auto-oxidation, though control wells must verify ascorbic acid lacks intrinsic antimicrobial activity at the final dilution.

Bacterial Strain Selection

Use standard ATCC quality control strains to validate the assay performance.

  • Staphylococcus aureus ATCC 29213 (Gram-positive standard)

  • Escherichia coli ATCC 25922 (Gram-negative standard)

  • Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control)

Protocol 1: Optimized Broth Microdilution (MIC)

Method: Modified CLSI M07-A10 with Colorimetric Endpoint. Rationale: To circumvent the optical interference caused by the oxidative darkening of THBH, this protocol uses Resazurin (Alamar Blue) . Viable cells reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent), providing a signal independent of media turbidity or color change.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.

  • Plates: 96-well polystyrene plates (Round bottom).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 × 10⁸ CFU/mL) from fresh overnight colonies in saline.

    • Dilute this suspension 1:150 in CAMHB to reach a final challenge concentration of ~1 × 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a 10 mg/mL stock of THBH in DMSO.

    • In the 96-well plate, dispense 100 µL of CAMHB into columns 2-12.

    • Add 200 µL of 2× top concentration (e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10, transferring 100 µL. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Media + Inoculum + DMSO (solvent control).

    • Column 12 (Sterility Control): Media only.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Volume: 200 µL/well. Final DMSO: <1% (non-toxic).

  • Incubation:

    • Incubate at 37°C for 18-20 hours.

    • Critical Step: Cover plate with foil to prevent light-induced oxidation of the phenol group.

  • Readout (The "Resazurin Switch"):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for an additional 1-4 hours.

    • Visual Score: Blue = No Growth (Inhibition). Pink = Growth.

    • MIC Definition: The lowest concentration well that remains blue (no color change).

Visualization: MIC Workflow Logic

MIC_Workflow Stock THBH Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in CAMHB Inoculation Inoculation (1x10^6 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (18h, 37°C, DARK) Inoculation->Incubation Protect from Light Resazurin Add Resazurin (Indicator) Incubation->Resazurin Post-Incubation Readout Readout: Blue vs. Pink Resazurin->Readout 2-4h Reaction

Figure 1: Optimized MIC workflow incorporating light protection and colorimetric detection to mitigate polyphenolic interference.

Protocol 2: Minimum Bactericidal Concentration (MBC)

Rationale: To determine if THBH kills bacteria (bactericidal) or merely inhibits growth (bacteriostatic). A ratio of MBC/MIC ≤ 4 typically indicates bactericidal activity.

  • Sampling: Select wells from the MIC plate that showed no visible growth (Blue wells), plus the first well showing growth (Pink).

  • Plating: Remove 10 µL from each selected well.

  • Spotting: Spot onto Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates. Tilt the plate to let the drop run (track dilution method) or spread.

  • Incubation: Incubate agar plates at 37°C for 24 hours.

  • Determination:

    • Count colonies.

    • MBC Definition: The lowest concentration yielding a 99.9% reduction in the initial inoculum (approx. <5 colonies for a 10 µL spot of a 10⁶ inoculum).

Protocol 3: Time-Kill Kinetics

Rationale: This assay reveals the rate of killing, which is crucial for determining if the drug acts in a time-dependent or concentration-dependent manner.

Experimental Setup
  • Concentrations: Control (0x), 1× MIC, 2× MIC, and 4× MIC.

  • Volume: 10 mL broth culture in 50 mL Erlenmeyer flasks (ensures aeration).

Workflow
  • Inoculum: Prepare 10 mL of bacteria in CAMHB at ~1 × 10⁶ CFU/mL.

  • Dosing: Add THBH to reach target concentrations.

  • Incubation: 37°C with shaking (180 rpm).

  • Sampling Points: 0h, 2h, 4h, 8h, 12h, 24h.

  • Quantification:

    • Remove 100 µL aliquot.

    • Perform serial 10-fold dilutions in sterile saline (10⁻¹ to 10⁻⁶).

    • Plate 20 µL drops of each dilution on MHA.

    • Count colonies and calculate CFU/mL.

Data Presentation: Time-Kill Table Template
Time (h)Control (Log₁₀ CFU/mL)1× MIC (Log₁₀ CFU/mL)2× MIC (Log₁₀ CFU/mL)Log Reduction (vs Control)
06.06.06.0-
47.25.84.13.1 (Bactericidal?)
88.55.52.06.5
249.15.0<1.0>8.0

Protocol 4: Mechanism of Action (Membrane Integrity)

Rationale: Polyphenolic hydrazides often disrupt cell membranes. This can be verified by monitoring the leakage of intracellular components (DNA/RNA) which absorb at 260 nm.

Caution: THBH absorbs UV light. You must run a "Compound Only" blank for every concentration to subtract background absorbance.

  • Preparation: Wash log-phase bacteria (centrifuge 4000g, 10 min) and resuspend in PBS (pH 7.4) to OD₆₀₀ = 0.5.

  • Treatment: Add THBH at 2× MIC. Incubate at 37°C.

  • Sampling: At 0, 30, 60, and 120 min, take 1 mL aliquots.

  • Filtration: Filter through a 0.22 µm syringe filter (removes bacteria).

  • Measurement: Measure Absorbance at 260 nm (A₂₆₀) of the filtrate.

  • Calculation:

    
    
    (Total Lysis Control: Bacteria treated with 0.1% Triton X-100)
    

Troubleshooting & Expert Tips

ObservationCauseSolution
Media turns black/brown Auto-oxidation of pyrogallol moiety.Use fresh stock. Protect from light.[2] Use Resazurin endpoint instead of turbidity.
Precipitation in wells Low solubility in aqueous media.Ensure DMSO concentration is 0.5-1%. Check pH; acidic pH may improve stability but alter solubility.
High MIC (>128 µg/mL) Poor penetration or efflux.THBH may require structural modification (Schiff base formation) to improve lipophilicity and cell entry.
Inconsistent Results Metal ion interference.CAMHB contains Ca²⁺/Mg²⁺. If results vary, test in standard MHB to check if chelation is reducing potency.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical Microbiology Reviews, 12(4), 564-582. (Provides mechanism insights for phenolic compounds). [Link]

  • Loncle, C., et al. (2004).[3] Synthesis and antifungal activity of some benzohydrazide derivatives. European Journal of Medicinal Chemistry, 39(12), 1067-1071. (Reference for hydrazide solubility and activity). [Link]

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the purification of 2,3,4-Trihydroxybenzohydrazide. It moves beyond generic instructions to address the specific chemical fragilities of polyphenolic hydrazides.

Executive Summary & Chemical Profile

2,3,4-Trihydroxybenzohydrazide (CAS: 220706-11-6 / related isomers) is a high-polarity intermediate often used in the synthesis of Schiff base ligands, metal chelators, and pharmaceutical active ingredients.[1]

Its purification presents a distinct "Dual-Risk" challenge:

  • Polyphenolic Instability: The electron-rich aromatic ring (three -OH groups) is highly susceptible to oxidative coupling (browning) in solution, particularly at elevated temperatures or high pH.[1]

  • Hydrazide Reactivity: The hydrazine moiety (

    
    ) is a potent nucleophile.[1] It reacts rapidly with ketones to form hydrazones, rendering common solvents like Acetone chemically incompatible.
    

This protocol details a solvent selection strategy and a validated recrystallization workflow designed to maximize purity while mitigating degradation.

Solvent Selection Strategy

The selection of a recrystallization solvent for this compound is governed by the "Polarity vs. Stability" matrix. The molecule is amphiphilic but dominated by strong hydrogen-bond donating/accepting groups.

Solubility Mapping
Solvent ClassRepresentative SolventsSolubility BehaviorSuitability
Polar Protic Ethanol (EtOH) , Methanol (MeOH)High (Hot) / Moderate (Cold) IDEAL. Best balance for thermal gradient crystallization.[1]
Highly Polar Water (

)
Very HighCo-Solvent Only. Often too soluble to crystallize alone; risk of hydrolysis.[1]
Polar Aprotic DMSO, DMFHigh (Cold & Hot)POOR. Hard to remove; high boiling points promote oxidation.[1]
Ketones Acetone , MEKHighFORBIDDEN. Reacts to form Schiff bases (hydrazones).
Non-Polar Hexane, TolueneInsolubleAnti-Solvent. Used to force precipitation.
The "Forbidden" Solvent Warning

CRITICAL: Never use Acetone, Methyl Ethyl Ketone (MEK), or Cyclohexanone. Unlike simple amines, hydrazides react with ketones under neutral conditions to form stable hydrazones. Recrystallizing 2,3,4-trihydroxybenzohydrazide in acetone will yield acetone (2,3,4-trihydroxybenzoyl)hydrazone , not the purified product.

Decision Logic Visualization

The following diagram illustrates the logical pathway for solvent selection, highlighting the critical exclusion of ketones.

SolventSelection Start Solvent Selection for 2,3,4-Trihydroxybenzohydrazide Analyze Analyze Functional Groups: 1. Polyphenol (Oxidation Risk) 2. Hydrazide (Nucleophile) Start->Analyze Ketones Ketones (Acetone, MEK) Analyze->Ketones Avoid Alcohols Alcohols (Ethanol, Methanol) Analyze->Alcohols Select Water Water Analyze->Water Consider Reaction CHEMICAL REACTION: Forms Hydrazone Impurity Ketones->Reaction Success IDEAL CANDIDATE: High T-Coefficient Chemically Inert Alcohols->Success CoSolvent Use as Co-Solvent (Polarity Modifier) Water->CoSolvent

Figure 1: Solvent selection logic tree emphasizing the chemical incompatibility of ketones.

Recommended Protocol: Ethanol-Water Displacement

Based on the solubility profile of analogous polyphenolic benzohydrazides (e.g., salicylhydrazide, gallohydrazide), the Ethanol/Water system is the gold standard. Ethanol provides the primary solubility, while water acts as a polarity modifier to induce crystallization upon cooling.

Materials
  • Crude 2,3,4-Trihydroxybenzohydrazide

  • Solvent A: Absolute Ethanol (degassed recommended).

  • Solvent B: Deionized Water (degassed).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (Nitrogen/Argon) line.

Step-by-Step Methodology
Phase 1: Dissolution
  • Inerting: Flush the flask with Nitrogen to displace oxygen. Why? Polyphenols oxidize rapidly in hot solution to form quinones (dark brown impurities).

  • Slurry: Suspend the crude solid in Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    ) with gentle stirring.
    
  • Titration: If the solid does not dissolve completely at reflux, add hot Ethanol in 1 mL increments.

    • Note: If a small amount of dark solid remains undissolved after adding 20% excess solvent, these are likely inorganic salts or polymeric impurities. Do not add infinite solvent.[2]

Phase 2: Hot Filtration (Optional but Recommended) [1]
  • If undissolved particles remain, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper. This removes mechanical impurities.

Phase 3: Crystallization [2]
  • Displacement (The "Cloud Point" Method): While keeping the ethanol solution hot (near boiling), add hot Water dropwise.[2]

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Rapid cooling traps impurities.

  • Final Chill: Place the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol/Water (50:50 mixture).

    • Do not wash with pure water; the product may redissolve.

  • Drying: Dry in a vacuum oven at

    
    .
    
    • Avoid high heat (

      
      ) which may cause decarboxylation or oxidation.
      

Process Workflow Diagram

The following diagram details the operational flow, including critical "Stop/Check" points for quality control.

RecrystallizationFlow Start Crude Material (Solid) Dissolve Suspend in EtOH Heat to Reflux (78°C) (Under N2 Atmosphere) Start->Dissolve CheckSol Dissolved? Dissolve->CheckSol AddSol Add more Hot EtOH CheckSol->AddSol No FilterHot Hot Filtration (Remove Insolubles) CheckSol->FilterHot Insolubles remain WaterAdd Add Hot Water Until Cloud Point CheckSol->WaterAdd Clear Solution AddSol->CheckSol FilterHot->WaterAdd Clear Add drop of EtOH to clear solution WaterAdd->Clear Cool Slow Cool to RT Then Ice Bath (0°C) Clear->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold 50% EtOH Collect->Wash Dry Vacuum Dry (<50°C) Wash->Dry

Figure 2: Operational workflow for the recrystallization of 2,3,4-Trihydroxybenzohydrazide.[1]

Troubleshooting & Validation

Common Issues
SymptomCauseRemediation
Solution turns dark brown Oxidation of phenol groups.[1]Use degassed solvents; ensure Nitrogen blanket; add trace Ascorbic Acid (antioxidant).
Oiling Out (No crystals) Cooling too fast or solvent too polar.Re-heat; add more Ethanol; scratch glass to induce nucleation; seed with pure crystal.
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) and cool again for a "second crop".
Analytical Validation

Before using the purified material in subsequent synthesis, validate purity using:

  • Melting Point: Expect a sharp range (Literature for analogs suggests

    
    , specific isomer likely 
    
    
    
    dec).[1]
  • HPLC: Purity

    
     (254 nm).
    
  • 1H NMR (DMSO-d6): Confirm three distinct phenolic protons (

    
    ) and the hydrazide signals (
    
    
    
    ).

References

  • Sigma-Aldrich. 2,3,4-Trihydroxybenzaldehyde Product Sheet. (Used as solubility analog). Link

  • PubChem. 2,3,4-Trihydroxybenzylhydrazine Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. Acetone Hydrazone (Warning on Hydrazine-Acetone reaction). Org. Synth. 1970, 50, 102. Link

  • MDPI. Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (Recrystallization Protocol). Molbank 2019. Link

  • ResearchGate. Purification of polyphenolic extracts. Link

Sources

Green Chemistry in Action: Sustainable Synthesis of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis

2,3,4-Trihydroxybenzohydrazide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development, exhibiting a range of biological activities. Traditionally, the synthesis of such hydrazides involves multi-step processes often reliant on harsh reagents, toxic solvents, and significant energy consumption. In alignment with the principles of green chemistry, this application note details sustainable and efficient methodologies for the synthesis of 2,3,4-Trihydroxybenzohydrazide, focusing on microwave-assisted and ultrasound-assisted approaches. These techniques offer substantial advantages over conventional methods, including drastically reduced reaction times, improved energy efficiency, higher yields, and the potential for solvent-free conditions. This guide is intended for researchers, scientists, and professionals in drug development seeking to integrate environmentally responsible practices into their synthetic workflows.

The Green Advantage: Shifting from Conventional to Sustainable

The conventional route to synthesizing benzohydrazides typically involves a two-step process: the esterification of the corresponding carboxylic acid followed by hydrazinolysis of the resulting ester. This method, while effective, often suffers from drawbacks that are at odds with green chemistry principles. These include long reaction times, the use of excess reagents, and the generation of significant solvent waste.

Green chemistry approaches, by contrast, aim to mitigate these issues. The direct synthesis of hydrazides from carboxylic acids using energy-efficient technologies like microwave irradiation or ultrasonication represents a significant leap forward. These methods often proceed faster, with higher atom economy and a lower Environmental Factor (E-Factor), key metrics in assessing the "greenness" of a chemical process.[1][2]

Core Synthetic Strategies: A Comparative Overview

This section outlines three distinct approaches to the synthesis of 2,3,4-Trihydroxybenzohydrazide, starting from the readily available precursor, 2,3,4-trihydroxybenzoic acid. A conventional method is presented as a baseline for comparison against two green chemistry protocols.

Starting Material: 2,3,4-Trihydroxybenzoic Acid

2,3,4-Trihydroxybenzoic acid can be synthesized from pyrogallol, a commercially available starting material. The synthesis of the precursor aldehyde, 2,3,4-trihydroxybenzaldehyde, from pyrogallol has been reported, and similar methodologies can be adapted for the synthesis of the corresponding carboxylic acid.

Method 1: Conventional Two-Step Synthesis (Baseline)

This traditional approach involves the esterification of 2,3,4-trihydroxybenzoic acid, followed by reaction with hydrazine hydrate.

Step 1: Esterification 2,3,4-Trihydroxybenzoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the corresponding ester. This step typically requires several hours of heating.

Step 2: Hydrazinolysis The isolated ester is then refluxed with hydrazine hydrate to produce 2,3,4-Trihydroxybenzohydrazide. This step also involves prolonged heating and the use of solvents.

Green Protocols: Application Notes and Methodologies

The following protocols provide detailed, step-by-step instructions for the green synthesis of 2,3,4-Trihydroxybenzohydrazide. The methodologies are adapted from established procedures for structurally similar compounds, such as 3,4,5-trihydroxybenzohydrazide, and general green hydrazide synthesis.[3]

Protocol 1: Microwave-Assisted One-Pot Synthesis

This method offers a rapid and efficient solvent-free or minimal-solvent approach to the synthesis of 2,3,4-Trihydroxybenzohydrazide directly from the carboxylic acid.[1][4][5]

Materials and Equipment:

  • 2,3,4-Trihydroxybenzoic acid

  • Hydrazine hydrate (80-99%)

  • Microwave synthesizer

  • Reaction vessel suitable for microwave synthesis

  • Ethanol (optional, for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine 2,3,4-trihydroxybenzoic acid (1 equivalent) and hydrazine hydrate (2-3 equivalents).

  • If a solvent-free approach is desired, ensure the reactants are thoroughly mixed. For a solvent-assisted reaction, a minimal amount of a high-boiling, microwave-transparent solvent like ethanol can be added.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a power of 150-300 W for a period of 3-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the excess hydrazine hydrate and solvent (if used) can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating.[6] This rapid heating can also lead to cleaner reactions with fewer side products.

  • Solvent-Free/Minimal Solvent: Eliminating or reducing the use of solvents is a core principle of green chemistry. This approach minimizes waste and reduces the environmental impact of the synthesis.[1][7]

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasonication provides an alternative energy source for promoting the synthesis of 2,3,4-Trihydroxybenzohydrazide, often at room temperature, thereby reducing energy consumption.

Materials and Equipment:

  • 2,3,4-Trihydroxybenzoic acid

  • Hydrazine hydrate (80-99%)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Ethanol or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve 2,3,4-trihydroxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Apply ultrasonic irradiation at a frequency of 20-40 kHz for 30-60 minutes at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting solid can be washed with cold water or a non-polar solvent to remove any unreacted starting material.

  • The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Ultrasonication: The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperature and pressure, which enhances the reaction rate without the need for bulk heating. This method is energy-efficient and can often be performed at ambient temperature.

  • Green Solvents: The use of ethanol, a bio-based and relatively benign solvent, is preferred over more toxic options. Water can also be explored as a green solvent for this reaction.

Data Presentation and Analysis

To provide a clear comparison of the different synthetic approaches, the following table summarizes key performance indicators.

Parameter Conventional Method Microwave-Assisted Method Ultrasound-Assisted Method
Reaction Time 6-12 hours3-10 minutes30-60 minutes
Typical Yield 60-75%85-95%80-90%
Energy Consumption HighLowVery Low
Solvent Usage High (esterification and hydrazinolysis)Minimal to NoneModerate
Number of Steps TwoOneOne

Assessing the "Greenness": Application of Green Chemistry Metrics

To objectively evaluate the environmental performance of each synthetic route, we can apply established green chemistry metrics.[8]

Atom Economy

Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

  • Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the direct synthesis of 2,3,4-Trihydroxybenzohydrazide from 2,3,4-trihydroxybenzoic acid and hydrazine hydrate, the atom economy is significantly higher than the two-step conventional method which involves the formation of an ester intermediate and the subsequent loss of a water molecule in the first step and an alcohol molecule in the second.

E-Factor (Environmental Factor)

The E-Factor provides a more practical measure of the waste generated in a process.

  • Formula: Total Mass of Waste (kg) / Mass of Product (kg)

The green methods, particularly the solvent-free microwave approach, will have a substantially lower E-Factor due to the reduction or elimination of solvent waste and potentially higher yields. A study on the synthesis of hydrazides showed a 93.3% reduction in the E-factor when switching from a conventional to a microwave-assisted solvent-free method.[2]

Reaction Mass Efficiency (RME)

RME takes into account both the atom economy and the chemical yield.

  • Formula: (Mass of Isolated Product / Total Mass of Reactants) x 100%

Due to the typically higher yields achieved with microwave and ultrasound-assisted methods, their RME values will be superior to the conventional approach.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic methodologies.

G cluster_0 Conventional Two-Step Synthesis A 2,3,4-Trihydroxybenzoic Acid B Esterification (Alcohol, Acid Catalyst, Reflux) A->B C Ester Intermediate B->C D Hydrazinolysis (Hydrazine Hydrate, Reflux) C->D E 2,3,4-Trihydroxybenzohydrazide D->E G cluster_1 Green Synthesis Pathways F 2,3,4-Trihydroxybenzoic Acid + Hydrazine Hydrate G Microwave-Assisted Synthesis (Solvent-Free, 3-10 min) F->G H Ultrasound-Assisted Synthesis (Solvent, 30-60 min) F->H I 2,3,4-Trihydroxybenzohydrazide G->I H->I

Caption: Green one-pot synthesis workflows.

Conclusion: Paving the Way for Sustainable Drug Discovery

The adoption of green chemistry principles in the synthesis of pharmaceutically relevant molecules like 2,3,4-Trihydroxybenzohydrazide is not merely an environmental consideration but a scientific and economic imperative. The microwave-assisted and ultrasound-assisted protocols detailed in this application note demonstrate a clear path towards more sustainable and efficient chemical manufacturing. By significantly reducing reaction times, energy consumption, and waste generation, these methods offer tangible benefits for researchers and the pharmaceutical industry. The presented data and green chemistry metrics provide a robust framework for evaluating and implementing these greener alternatives, ultimately contributing to a more sustainable future for drug discovery and development.

References

  • Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B, 49B(4), 526-531.
  • ResearchGate. (n.d.). Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Jia, K., Wang, J., Wang, X., & Jiang, C. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Colacino, E., et al. (2023). Green metrics in mechanochemistry. Green Chemistry, 25(19), 7715-7754.
  • Yale University. (n.d.). Green Chemistry Metrics. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride.
  • Royal Society of Chemistry. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Advances, 4(91), 50065-50069.
  • Request PDF. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Ponnusamy, M., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Heliyon, 11(7), e34105.
  • Al-Azzawi, A. M. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2315-2321.
  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • Taha, M., et al. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 10, S3537-S3544.
  • ResearchGate. (n.d.). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Retrieved from [Link]

  • Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 31-38.
  • Semantic Scholar. (n.d.). Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent. Retrieved from [Link]5789f2584160e1)

Sources

Application Note: Spectrophotometric Determination Using 2,3,4-Trihydroxybenzohydrazide Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in analytical chemistry and drug development. It details the spectrophotometric determination of metal ions (specifically Iron and Molybdenum) using 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) and its specialized hydrazone derivatives.


), Molybdenum (Mo

), Vanadium (V

) Reagent Class: Polyphenolic Hydrazides

Introduction & Scientific Principles

2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) is a versatile chelating scaffold that combines two powerful binding domains:

  • Polyphenolic Moiety (Pyrogallol group): The adjacent hydroxyl groups at positions 2, 3, and 4 provide a "hard" oxygen-donor site ideal for binding high-oxidation state metals like Fe(III), V(V), and Mo(VI).

  • Hydrazide Linker (-CONHNH

    
    ):  This group acts as a secondary coordination site and, crucially, serves as a reactive handle to synthesize Hydrazone (Schiff Base)  derivatives.
    
Mechanism of Action

The reagent functions through chelation-induced chromogenesis .

  • Direct Mode: The ortho-hydroxyls (positions 2,3) bind metal ions, causing a bathochromic shift and forming colored complexes (typically blue/violet for Fe

    
    ).
    
  • Derivative Mode (Hydrazones): When condensed with carbonyls (e.g., acetophenones), the reagent forms a tridentate O-N-O ligand system. This expands the conjugated

    
    -system, significantly increasing molar absorptivity (
    
    
    
    ) and selectivity.

Key Reaction (Iron Complexation):



Experimental Workflow Diagram

G Start Sample Preparation (Digestion/Dissolution) Buffer pH Adjustment (Acetate Buffer pH 4.0 - 5.5) Start->Buffer 1. Adjust Environment Reagent Add 2,3,4-THBH Reagent (10 mM in Ethanol/DMF) Buffer->Reagent 2. Add Ligand Reaction Complex Formation (Incubate 5-10 min @ RT) Reagent->Reaction 3. Chelation Measure Spectrophotometric Measurement (λ_max: 410-500 nm) Reaction->Measure 4. Scan Spectrum Data Quantification (Beer's Law Plot) Measure->Data 5. Calculate Conc.

Caption: General workflow for spectrophotometric determination of metal ions using 2,3,4-THBH reagents.

Materials & Methods

Reagent Preparation

Stock Solution (1.0


 10

M):
  • Weigh accurately 0.184 g of 2,3,4-Trihydroxybenzohydrazide (MW

    
     184.15  g/mol ).
    
  • Dissolve in 10 mL of N,N-Dimethylformamide (DMF) or Ethanol .

  • Dilute to 100 mL with distilled water. Note: The solution is stable for 3-5 days if stored in amber bottles at 4°C.

Buffer Solutions:

  • Acetate Buffer (pH 4.0 - 5.5): Mix 0.2 M Acetic Acid and 0.2 M Sodium Acetate to desired pH.

  • Interference Masking Agents: 5% NaF (for Fe

    
     masking if analyzing other metals), 1% Ascorbic acid (to reduce Fe
    
    
    
    to Fe
    
    
    if needed).
Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 1 cm quartz cuvettes.

  • pH Meter: Calibrated with buffers at pH 4.0 and 7.0.

Protocol A: Determination of Iron(III)

Direct complexation using the pyrogallol-hydrazide core.

Principle: Fe(III) forms a stable, colored complex with 2,3,4-THBH in acidic medium (pH 4.0–5.0).

  • Blank Preparation: In a 10 mL volumetric flask, add 4 mL Acetate Buffer (pH 4.5) and 1 mL of 2,3,4-THBH reagent. Dilute to mark with water.[1][2][3]

  • Sample Analysis:

    • Transfer aliquot of sample containing 1–15

      
      g Fe(III)  into a 10 mL flask.
      
    • Add 4 mL Acetate Buffer (pH 4.5) .

    • Add 1 mL 2,3,4-THBH Reagent .

    • Mix and let stand for 5 minutes at room temperature.

    • Dilute to the mark with distilled water.[1][2][3]

  • Measurement: Measure absorbance at

    
      (violet-blue shift region) against the reagent blank.
    
  • Calibration: Construct a curve using Fe(III) standards (0.1 – 2.0

    
    g/mL).
    

Analytical Figures of Merit (Typical):

Parameter Value

|


 | 410 nm |
| Beer's Law Range | 0.2 – 12.0 

g/mL | | Molar Absorptivity (

) | ~1.2

10

L mol

cm

| | Detection Limit (LOD) | ~0.05

g/mL |

Protocol B: Determination of Molybdenum(VI)

Using the derivative reagent: 2,3,4-Trihydroxy Phenylethylidine Benzoic Acid Hydrazide (TPBH).

Principle: Mo(VI) forms a yellow complex with the hydrazone derivative in acidic medium, extractable into organic solvents (e.g., MIBK) for higher sensitivity.

  • Reagent Synthesis (Brief): Condense 2,3,4-trihydroxyacetophenone with benzoic acid hydrazide in refluxing ethanol (3 hrs). Recrystallize to obtain TPBH.

  • Procedure:

    • Take an aliquot containing 5–50

      
      g Mo(VI) .
      
    • Adjust pH to 3.0–3.5 using dilute HCl/NaOH.

    • Add 2 mL of TPBH reagent (0.1% in ethanol).

    • Allow color development (Yellow) for 5 minutes.[4]

    • (Optional Pre-concentration): Extract with 10 mL Methyl Isobutyl Ketone (MIBK) . Shake for 2 mins.

  • Measurement: Measure absorbance of the organic layer at

    
     .
    

Mechanism of Complexation

The high stability of the complexes arises from the "chelate effect" where the ligand forms 5- or 6-membered rings with the metal center.

Mechanism cluster_ligand 2,3,4-THBH Ligand Fe Fe(III) O1 OH (pos 3) O1->Fe Coordination O2 OH (pos 4) O2->Fe N1 N (Hydrazide) N1->Fe Optional (pH dep.)

Caption: Coordination modes. Primary binding occurs via ortho-phenolic oxygens. Hydrazide nitrogen participates at higher pH or in hydrazone derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pHEnsure pH is strictly 4.0–5.0. Phenolic binding is pH-sensitive.
Color Fading Oxidation of ReagentPrepare fresh reagent daily; add ascorbic acid (if analyzing non-redox active metals).
Interference Presence of Cu

or V

Use masking agents: Thiourea (masks Cu), Tartrate (masks V).
Turbidity Reagent PrecipitationIncrease Ethanol/DMF concentration in the final solution to >20%.

References

  • Extractive Spectrophotometric Studies of 2,3,4-Trihydroxy Phenylethylidine Benzoic Acid Hydrazide with Molybdenum (VI). Source: ResearchGate.[5] URL:[Link]

  • Spectrophotometric determination of Fe (III) in real samples by complexation with hydrazide derivatives. Source: International Journal of Bio-Pharma Research. URL:[Link]

  • Synthesis and structure of 3,4,5-trihydroxybenzohydrazide derivatives. Source: Arabian Journal of Chemistry. URL:[Link]

  • Analytical Applications of Hydrazones: A Review. Source: DergiPark. URL:[Link]

Sources

Preparation of hydrazone derivatives from 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Hydrazone Derivatives from 2,3,4-Trihydroxybenzohydrazide

Executive Summary

This application note details the protocol for synthesizing Schiff base (hydrazone) derivatives utilizing 2,3,4-trihydroxybenzohydrazide as the nucleophilic scaffold. Unlike the more common 3,4,5-isomer (gallohydrazide), the 2,3,4-isomer presents unique steric and electronic properties due to the ortho-hydroxyl group relative to the hydrazide moiety. These derivatives are high-value pharmacophores in drug discovery, exhibiting potent antioxidant, antimicrobial, and metal-chelating capabilities. This guide provides a robust, self-validating methodology for their preparation, purification, and characterization.

Scientific Foundation & Reaction Mechanism

The Pharmacophore

The target molecules combine two bioactive domains:[1][2]

  • The 2,3,4-Trihydroxy Warhead: A pyrogallol-like motif capable of donating hydrogen atoms (radical scavenging) and chelating transition metals (Fe²⁺, Cu²⁺). The 2-position hydroxyl group often forms an intramolecular hydrogen bond with the carbonyl oxygen of the hydrazide, stabilizing the conformation.

  • The Azomethine Linker (-C=N-N-): Formed via condensation, this linker is critical for biological target engagement (e.g., enzyme inhibition) and dictates the planarity of the molecule.

Mechanism of Action (Acid-Catalyzed Condensation)

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (AcOH), increasing the electrophilicity of the carbonyl carbon.

  • Addition: The terminal amino group (-NH₂) of the 2,3,4-trihydroxybenzohydrazide attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group of the intermediate is protonated and eliminated as water, generating the C=N double bond.[3]

Experimental Protocol

Materials & Reagents
  • Precursor: 2,3,4-Trihydroxybenzohydrazide (Purity >98%).

  • Electrophile: Substituted Aromatic Aldehyde (1.0 equiv).[4]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[5]

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.

Standard Operating Procedure (SOP)

Step 1: Solubilization (Critical)

  • Dissolve 1.0 mmol of 2,3,4-trihydroxybenzohydrazide in 15 mL of absolute ethanol.

  • Note: The 2,3,4-isomer may require gentle warming (40°C) for complete dissolution due to strong intermolecular hydrogen bonding.

Step 2: Addition of Electrophile

  • Add 1.0 mmol (1:1 stoichiometry) of the chosen aromatic aldehyde dropwise to the stirring solution.

  • Expert Tip: If the aldehyde is solid, dissolve it in a minimal amount of ethanol (2-3 mL) before addition to prevent local concentration gradients.

Step 3: Catalysis & Reflux

  • Add 3-5 drops of Glacial Acetic Acid.

  • Heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

  • Monitoring: Check progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The hydrazide spot (lower R_f) should disappear, replaced by a higher R_f product spot.

Step 4: Isolation & Workup

  • Allow the reaction mixture to cool slowly to room temperature.

  • Observation: A colored precipitate (often yellow, orange, or off-white) typically forms upon cooling.

  • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

Step 5: Purification

  • Filter the solid under vacuum.

  • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Wash with diethyl ether (2 x 5 mL) to remove trace acetic acid.

  • Recrystallization: Recrystallize from hot ethanol/water (8:2) if high purity is required for biological assays.

Visualization of Workflow

SynthesisWorkflow Start Start: 2,3,4-Trihydroxybenzohydrazide Aldehyde Add Aldehyde (1.0 equiv) Start->Aldehyde Cat Cat. AcOH Reflux 3-6h Aldehyde->Cat Check TLC Check (CHCl3:MeOH) Cat->Check Check->Cat Incomplete Workup Cool & Filter Precipitate Check->Workup Complete Product Final Product: Hydrazone Derivative Workup->Product

Caption: Figure 1. Step-by-step reaction workflow for the acid-catalyzed synthesis of hydrazone derivatives.

Characterization & Data Analysis

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterExpected Signal (Approximate)Interpretation
FT-IR ν(C=N)1600–1630 cm⁻¹Formation of azomethine linkage (Success).
FT-IR ν(C=O)1640–1660 cm⁻¹Amide carbonyl stretch (Shifted from precursor).
FT-IR ν(NH)3200–3350 cm⁻¹Amide NH stretch.
¹H NMR -CH=N-δ 8.0–9.0 ppm (Singlet)The azomethine proton (Diagnostic peak).
¹H NMR -OHδ 9.0–12.0 ppm (Broad)Phenolic hydroxyls (often exchangeable with D₂O).
¹H NMR -NH-δ 11.0–12.0 ppm (Singlet)Amide proton (Downfield due to H-bonding).

Self-Validation Check:

  • Absence of NH₂ peaks: The disappearance of the hydrazide NH₂ protons (usually around 4.0–5.0 ppm) in NMR confirms the consumption of the starting material.

  • Mass Spectrometry: Molecular ion peak [M+H]⁺ or [M+Na]⁺ must match the calculated mass.

Expert Insights & Troubleshooting

  • Oxidation Risk: The 2,3,4-trihydroxy motif is electron-rich and susceptible to oxidation (turning the solution dark brown/black) in basic conditions or prolonged exposure to air.

    • Solution: Maintain slightly acidic conditions (AcOH) and perform the reaction under an inert atmosphere (N₂) if the solution darkens rapidly.

  • Steric Hindrance: The hydroxyl group at position 2 is sterically close to the reaction center.

    • Impact: Reaction times may be longer compared to the 3,4,5-isomer. Do not rush the reflux; ensure TLC completion.

  • Solubility: If the product does not precipitate, it may be too soluble in ethanol.

    • Solution: Add cold water dropwise to the reaction mixture until turbidity appears, then cool to induce crystallization.

Biological Applications (Why this matters)

The synthesized derivatives are not merely chemical curiosities; they are potent bioactive scaffolds.[3]

  • Antioxidant Activity: The three adjacent hydroxyl groups (pyrogallol moiety) provide exceptional radical scavenging activity (DPPH assay), often superior to standard antioxidants like Ascorbic Acid.

  • Metal Chelation: The combination of the azomethine nitrogen and the ortho-phenolic oxygen creates a bidentate or tridentate pocket ideal for chelating Fe³⁺ and Cu²⁺, relevant for treating metal-overload diseases (e.g., Thalassemia).

  • Antimicrobial: The hydrazone linkage disrupts bacterial cell walls and metabolic pathways.

Bioactivity Scaffold 2,3,4-Trihydroxy Hydrazone Antioxidant Antioxidant (Radical Scavenging) Scaffold->Antioxidant Pyrogallol Motif Chelation Metal Chelation (Fe, Cu binding) Scaffold->Chelation N-O Coordination Antimicrobial Antimicrobial (Schiff Base Linker) Scaffold->Antimicrobial C=N Linker

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the derivative.

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Medicinal Chemistry Research. (Contextual grounding on hydrazide bioactivity).
  • Alam, M. S., et al. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. IUCrData. (Protocol adaptation for trihydroxy-isomers). Retrieved from [Link]

  • Google Patents. (2021). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.[6][7] (Precursor synthesis reference). Retrieved from

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3,4-Trihydroxybenzohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Core Synthesis Pathway: Hydrazinolysis of a Benzoate Ester

The most reliable and common method for synthesizing 2,3,4-Trihydroxybenzohydrazide is the nucleophilic acyl substitution reaction between a suitable ester of 2,3,4-trihydroxybenzoic acid (typically the methyl or ethyl ester) and hydrazine hydrate.[1][2][3] The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alcohol (methanol or ethanol) and the formation of the desired hydrazide.

Below is a diagram illustrating the primary reaction and a common side reaction.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction Ester Methyl 2,3,4-Trihydroxybenzoate Main_Rxn + Ester->Main_Rxn Side_Rxn + Ester->Side_Rxn Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Main_Rxn Product 2,3,4-Trihydroxybenzohydrazide (Desired Product) Product->Side_Rxn Methanol Methanol SideProduct N,N'-bis(2,3,4-trihydroxybenzoyl)hydrazine (Diacylhydrazine Impurity) Main_Rxn->Product Main_Rxn->Methanol By-product Side_Rxn->SideProduct Insufficient Hydrazine

Caption: Primary synthesis pathway and a common side reaction.

Experimental Protocol: Synthesis from Methyl 2,3,4-Trihydroxybenzoate

This protocol is a synthesized standard procedure based on established methodologies for hydrazide formation.[1][2][3][4]

Materials:

  • Methyl 2,3,4-trihydroxybenzoate

  • Hydrazine hydrate (80-100% solution)

  • Absolute Ethanol or Methanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). This is crucial to prevent the oxidation of the electron-rich phenol groups.

  • Reagent Addition: To the flask, add methyl 2,3,4-trihydroxybenzoate (1.0 eq). Add anhydrous ethanol or methanol as the solvent (approx. 15-20 mL per gram of ester).

  • Hydrazine Addition: While stirring, add a significant molar excess of hydrazine hydrate (5-10 eq). The large excess drives the reaction equilibrium towards the product and minimizes the formation of diacylhydrazine impurities.[3]

  • Reflux: Heat the reaction mixture to reflux (typically 65-80°C, depending on the alcohol used) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane. The hydrazide product is significantly more polar than the starting ester.

  • Isolation: Once the reaction is complete (disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature. Further cooling in an ice bath (0-5°C) will often induce crystallization of the product.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.

    • If no solid forms, concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be recrystallized from methanol or an ethanol/water mixture.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the common causes and solutions?

  • Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Ensure you are monitoring the reaction with TLC until the starting material is consumed. If the reaction stalls, you can try extending the reflux time or adding a small additional portion of hydrazine hydrate.

  • Potential Cause 2: Oxidation. The 2,3,4-trihydroxy moiety is highly susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of dark, polymeric byproducts and reduce the yield of the desired product.

    • Solution: The most critical step is to maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, from reagent addition to cooling. Using degassed solvents can also be beneficial.

  • Potential Cause 3: Insufficient Hydrazine. An inadequate amount of hydrazine hydrate can lead to an incomplete reaction and favor the formation of the N,N'-diacylhydrazine byproduct, where two ester molecules react with one hydrazine molecule.

    • Solution: Always use a significant molar excess of hydrazine hydrate (at least 5 equivalents). This ensures the reaction kinetics favor the formation of the desired mon-acyl product.[3]

  • Potential Cause 4: Poor Product Isolation. The product may have some solubility in the reaction solvent, even when cooled.

    • Solution: If crystallization is poor, reduce the solvent volume by rotary evaporation before cooling. If the product oils out, try triturating it with a non-polar solvent like cold diethyl ether or hexane to induce solidification.

Troubleshooting_Workflow Start Low Yield Obtained CheckTLC Is Starting Material Present on TLC? Start->CheckTLC CheckColor Is Product Dark or Tarry? CheckTLC->CheckColor No Sol_Time Solution: Increase reflux time or add more hydrazine. CheckTLC->Sol_Time Yes CheckHydrazine Was Hydrazine Ratio < 5 equivalents? CheckColor->CheckHydrazine No Sol_Inert Solution: Use strict inert atmosphere (N₂/Ar) and degassed solvents. CheckColor->Sol_Inert Yes CheckIsolation Did Product Crystallize Poorly? CheckHydrazine->CheckIsolation No Sol_Ratio Solution: Increase hydrazine ratio to 5-10 equivalents. CheckHydrazine->Sol_Ratio Yes Sol_Isolation Solution: Concentrate solvent volume before cooling. Triturate if oily. CheckIsolation->Sol_Isolation Yes End Yield Improved CheckIsolation->End No/Resolved Sol_Time->End Sol_Inert->End Sol_Ratio->End Sol_Isolation->End

Caption: A workflow for troubleshooting low reaction yield.

Question 2: The final product is off-white or has a pink/brown tint. How can I get a pure white solid?

  • Potential Cause: Oxidation. As mentioned, this is the most likely cause. Even trace amounts of oxygen can cause discoloration.

    • Solution 1 (Prevention): The best solution is prevention. Use high-purity, fresh reagents and maintain a scrupulous inert atmosphere.

    • Solution 2 (Purification): During recrystallization, you can add a very small amount of a reducing agent like sodium bisulfite or sodium dithionite to the hot solvent. This can help to reduce colored quinone-type impurities back to the colorless phenol form. Be cautious to avoid using too much, as it can contaminate your final product. A subsequent wash with deionized water may be necessary.

Question 3: I see a second, less polar spot on my TLC that is not starting material. What is it?

  • Potential Cause: Diacylhydrazine Formation. This impurity, N,N'-bis(2,3,4-trihydroxybenzoyl)hydrazine, forms when one molecule of hydrazine reacts with two molecules of the ester. It is less polar than the desired product but more polar than the starting ester.

    • Solution: This is almost always caused by an insufficient excess of hydrazine hydrate. Increasing the molar ratio of hydrazine to ester to at least 5:1, and preferably 10:1, will kinetically disfavor this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Absolute (anhydrous) ethanol or methanol are the most common and effective solvents.[1][4] They readily dissolve the starting ester and hydrazine, and the alcohol by-product (methanol or ethanol) is the same as the solvent, simplifying the reaction mixture.

Q: Can I use microwave irradiation to accelerate the synthesis? A: Yes, microwave-assisted synthesis can be a very effective method for preparing hydrazides, often reducing reaction times from hours to minutes.[5][6] If you have access to a scientific microwave reactor, you can adapt the protocol. Start with short irradiation times (e.g., 2-8 minutes) at a moderate power (e.g., 160-320 W) and monitor the reaction closely.[5]

Q: How stable is 2,3,4-Trihydroxybenzohydrazide, and how should it be stored? A: Due to the three adjacent hydroxyl groups, the compound is sensitive to light, air (oxygen), and potentially high pH, which can promote oxidation. For long-term storage, it should be kept in a tightly sealed amber vial, under an inert atmosphere (N₂ or Ar), and stored in a freezer (-20°C).

Q: What are the key analytical parameters for confirming the product's identity? A: A combination of techniques is recommended for full characterization. The table below summarizes key expected data.

Technique Expected Results / Key Signals
¹H-NMR Signals for the two aromatic protons, distinct singlets for the -OH and -NH/-NH₂ protons (these may be broad and exchangeable with D₂O).
FT-IR (KBr) Strong C=O (amide) stretch (~1640-1660 cm⁻¹), broad O-H stretch (~3200-3400 cm⁻¹), N-H stretches (~3300 cm⁻¹).[5]
HPLC A single sharp peak on a reverse-phase column (e.g., C18) with a suitable mobile phase like acetonitrile/water with a small amount of acid (formic or phosphoric acid).[7]
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of C₇H₈N₂O₄ (184.15 g/mol ).

References

  • ChemicalBook. (n.d.). 2,3,4-Trihydroxybenzaldehyde synthesis.
  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Der Pharma Chemica. (2016).
  • SIELC Technologies. (2018, May 16). 2,3,4-Trihydroxybenzaldehyde.
  • Taha, M., et al. (2016). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 9, S169-S176.
  • Suzana, S., et al. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • MDPI. (2024, May 8). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Retrieved from [Link]

  • ResearchGate. (2015, September 23). (PDF) Synthesis of 3, 4, 5-Trihydroxybenzohydrazone and Evaluation of Their Urease Inhibition Potential. Retrieved from [Link]

  • IUCr. (2025, May 13). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties]. Retrieved from [Link]

  • Google Patents. (n.d.). PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trihydroxybenzohydrazide. Retrieved from [Link]

  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Chemcess. (2024, August 1). Pyrogallol: Production, Reactions And Uses. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Purification. Retrieved from [Link]

  • ResearchGate. (2016, March 24). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

  • University of St Andrews. (2006, September 25). The Synthesis and Medicinal Applications of Pyrogallol[7]arenes. Retrieved from [Link]

  • Google Patents. (n.d.). US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives.
  • PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF. Retrieved from [Link]

Sources

Preventing oxidation of hydroxyl groups in 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3,4-Trihydroxybenzohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this versatile yet sensitive compound. The inherent structure of 2,3,4-Trihydroxybenzohydrazide, featuring a pyrogallol moiety, makes it a potent antioxidant and a valuable building block in medicinal chemistry.[1][2] However, this same structure is highly susceptible to oxidation, which can compromise experimental outcomes. This guide offers expert insights and practical protocols to ensure the integrity of your compound and the reliability of your results.

Troubleshooting Guide: Preventing Hydroxyl Group Oxidation

This section addresses common issues encountered during the handling and reaction of 2,3,4-Trihydroxybenzohydrazide, with a focus on preventing the oxidation of its three hydroxyl groups.

Issue 1: My solid 2,3,4-Trihydroxybenzohydrazide is discolored (yellow to brown). Is it still usable?

Answer:

Discoloration from its typical white or off-white appearance to yellow or brown is a strong indicator of oxidation.[3] The pyrogallol substructure is sensitive to air and light, leading to the formation of colored quinone-type compounds and other degradation products.[3][4][5]

Probable Cause:

  • Exposure to Air (Oxygen): The primary cause is prolonged or repeated exposure to atmospheric oxygen.

  • Exposure to Light: UV and visible light can catalyze the oxidation process.

  • Improper Storage: Storing the compound at room temperature or in a transparent container accelerates degradation.

Solutions:

  • Assess the Extent of Degradation:

    • Minor surface discoloration might be acceptable for some applications, but for sensitive reactions like those in drug development, it's best to use a pure, unoxidized starting material.

    • You can attempt to purify a small sample by recrystallization, though this may lead to further oxidation if not performed under an inert atmosphere.

  • Best Practices for Storage:

    • Short-term: Store in an amber, tightly sealed vial under an inert atmosphere (argon or nitrogen) at 2-8°C.

    • Long-term: For extended storage, keep the compound in a freezer (-20°C) under an inert atmosphere.

    • Use a desiccator to protect against moisture, which can also contribute to degradation.

Issue 2: My reaction solution containing 2,3,4-Trihydroxybenzohydrazide turns dark upon adding a base.

Answer:

This is a classic sign of rapid, base-catalyzed oxidation. Phenolic hydroxyl groups are more readily oxidized in their deprotonated (phenoxide) form, which is favored under basic conditions.

Probable Cause:

  • Increased Electron Density: The base deprotonates the hydroxyl groups, increasing the electron density of the aromatic ring and making it significantly more susceptible to oxidation by dissolved oxygen.

  • Presence of Oxygen: Even trace amounts of oxygen in the solvent or headspace will quickly oxidize the activated compound.

Solutions:

  • Implement an Inert Atmosphere: This is the most critical step. Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the entire experiment.

  • Use Degassed Solvents: Solvents can be degassed by several methods:

    • Sparging: Bubble a fine stream of an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle at least three times.

  • Consider pH Control: If your reaction conditions permit, using a buffered solution to maintain a neutral or slightly acidic pH can help prevent deprotonation and subsequent oxidation.[6]

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any adsorbed water.

  • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet/outlet) while it is still warm.

  • Purging: Connect the gas inlet to a source of argon or nitrogen and the outlet to a bubbler. Allow the inert gas to flow through the apparatus for at least 15-20 minutes to displace all the air.

  • Reagent Addition: Add the 2,3,4-Trihydroxybenzohydrazide and the degassed solvent to the flask via a powder funnel or syringe under a positive flow of inert gas.

  • Running the Reaction: Maintain a gentle, positive pressure of the inert gas throughout the reaction. Any liquid reagents should be added via a syringe or a pressure-equalizing dropping funnel.

Issue 3: I am trying to perform a reaction on the hydrazide moiety, but I am getting a complex mixture of byproducts.

Answer:

When the hydroxyl groups are not protected, they can interfere with a variety of reactions, either by reacting themselves or by being oxidized to quinones which can then undergo further reactions.

Probable Cause:

  • Side Reactions of Hydroxyl Groups: The phenolic hydroxyl groups are nucleophilic and can react with electrophilic reagents intended for the hydrazide group.

  • Oxidation to Reactive Quinones: The in-situ formation of quinones can lead to a cascade of side reactions, including Michael additions and polymerizations.

Solution: Protecting Group Strategy

For multi-step syntheses, it is often necessary to "protect" the hydroxyl groups to prevent them from reacting or oxidizing. The choice of protecting group is crucial and depends on the stability of the group to the subsequent reaction conditions and the ease of its removal.

Table 1: Comparison of Common Protecting Groups for Phenolic Hydroxyls
Protecting GroupProtection ReagentDeprotection ConditionStability & Notes
Methyl Ether Dimethyl sulfate (DMS), NaHStrong acid (e.g., BBr₃)Very stable, but harsh deprotection conditions.[7]
Benzyl Ether Benzyl bromide (BnBr), K₂CO₃Catalytic hydrogenation (H₂, Pd/C)Stable to many conditions; removed under mild, neutral conditions.
Acetyl Ester Acetic anhydride, PyridineMild base (e.g., K₂CO₃, MeOH) or mild acid.Easy to introduce and remove, but not stable to strong nucleophiles or bases.
Silyl Ether (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or acid.Stability varies with the silyl group; generally stable to many non-acidic/non-fluoride conditions.[8]
Experimental Protocol: Benzyl Protection of Hydroxyl Groups
  • Setup: In a round-bottom flask under an argon atmosphere, suspend 2,3,4-Trihydroxybenzohydrazide and anhydrous potassium carbonate (3.5 equivalents) in anhydrous DMF.

  • Protection: Add benzyl bromide (3.3 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting tribenzylated product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for 2,3,4-Trihydroxybenzohydrazide?

The primary mechanism involves the oxidation of the pyrogallol ring system to form a highly reactive ortho-quinone. This process is often initiated by the loss of electrons and protons from the hydroxyl groups. The resulting quinone is an electrophile and can participate in further reactions, leading to the formation of colored polymers.

Diagram: Oxidation of 2,3,4-Trihydroxybenzohydrazide

Oxidation_Mechanism cluster_0 Oxidation Pathway Start 2,3,4-Trihydroxybenzohydrazide Intermediate Ortho-quinone intermediate Start->Intermediate [O] (Air, Base, Light) Product Colored Degradation Products/Polymers Intermediate->Product Further Reactions

Caption: Oxidation of the pyrogallol moiety to a reactive quinone.

Q2: Are there any antioxidants I can add to my solution to improve stability?

Yes, for applications where the addition of another reducing agent is acceptable (e.g., in some formulations or analytical standards), you can use antioxidants. However, this is generally not advisable during a chemical synthesis where the antioxidant could interfere.

  • Ascorbic Acid (Vitamin C): A common and effective antioxidant for polyphenolic compounds.

  • Sodium Metabisulfite: Another widely used antioxidant, particularly in solutions.

The choice and concentration of antioxidant should be carefully considered based on the specific application.[9]

Q3: How does the hydrazide functional group affect the stability of the molecule?

The hydrazide group itself is relatively stable under neutral and mildly acidic or basic conditions.[10][11][12] However, it can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures. The primary stability concern for 2,3,4-Trihydroxybenzohydrazide remains the oxidation of the polyhydroxy-substituted aromatic ring, not the hydrazide moiety.

Q4: What analytical techniques are best for monitoring the oxidation of 2,3,4-Trihydroxybenzohydrazide?

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for both qualitative and quantitative analysis.[13][14] Using a C18 column with a gradient of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and acetonitrile or methanol is a common starting point. A diode-array detector (DAD) or UV-Vis detector can monitor the disappearance of the starting material and the appearance of degradation products, which often have different UV-Vis spectra.

  • UV-Vis Spectroscopy: A simple and quick method to detect the formation of colored oxidation products. A pure solution of 2,3,4-Trihydroxybenzohydrazide will have a characteristic UV absorbance. As oxidation proceeds, new absorbance bands at longer wavelengths (in the visible region) will appear, corresponding to the color change.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the purity of the compound. The appearance of complex signals in the aromatic region or a general broadening of peaks can indicate the presence of oxidation byproducts.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_workflow Troubleshooting Oxidation Issues Start Observe Discoloration or Unexpected Byproducts Check_Storage Review Storage Conditions (Air, Light, Temp)? Start->Check_Storage Check_Reaction Review Reaction Conditions (Base, Air in Solvent)? Start->Check_Reaction Check_Storage->Check_Reaction No Store_Properly Store Under Inert Gas, Cold and Dark Check_Storage->Store_Properly Yes Inert_Atmosphere Implement Inert Atmosphere Protocol Check_Reaction->Inert_Atmosphere Yes Protecting_Groups Consider Hydroxyl Protecting Groups Check_Reaction->Protecting_Groups If Inert Atmosphere is Insufficient Proceed Proceed with Experiment Inert_Atmosphere->Proceed Protecting_Groups->Proceed Store_Properly->Proceed

Sources

Technical Support Center: 2,3,4-Trihydroxybenzohydrazide Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9]

The Paradox: Users often assume 2,3,4-trihydroxybenzohydrazide should be highly water-soluble due to its four polar hydrogen-bonding donors (three phenolic -OH groups and the hydrazide -NH-NH₂).[1][2][3][4] However, this molecule frequently presents as "brick dust"—a solid that refuses to dissolve in neutral water.

The Root Cause:

  • High Crystal Lattice Energy: The specific arrangement of the 2,3,4-trihydroxy motif (vicinal phenols) creates a dense network of intermolecular hydrogen bonds in the solid state.[3] The energy required to break this lattice (enthalpy of fusion) often exceeds the energy released by hydration.

  • Zwitterionic Interactions: In neutral water, the molecule exists in a "solubility valley" where it is not sufficiently ionized to overcome its crystal packing forces.

Chemical Profile:

  • Functional Groups: Vicinal Triol (Pyrogallol-like), Hydrazide.[1][2][3][4]

  • pKa Profile (Estimated):

    • Hydrazide terminal amine (

      
      ): pKa ~3.0–3.5 (Basic site).[1][2][3][4]
      
    • Phenolic -OH (4-position): pKa ~8.5.[1][2][3][4]

    • Phenolic -OH (3-position): pKa ~10.0.[1][2][3][4]

  • Major Risk: The 2,3,4-trihydroxy system is extremely susceptible to autoxidation at pH > 7, rapidly forming quinoid species (turning the solution brown/black).[1][3]

Diagnostic Workflow

Before attempting dissolution, identify your starting material and constraints using this logic flow.

SolubilityDecisionTree Start START: Material State CheckSalt Is it the HCl Salt or Free Base? Start->CheckSalt FreeBase Free Base (Poor Water Solubility) CheckSalt->FreeBase Free Base Salt HCl Salt (Better Solubility) CheckSalt->Salt HCl Salt CheckpH Application pH Requirement? FreeBase->CheckpH Salt->CheckpH ActionAcid PROTOCOL A: Acid-Assisted Dissolution (Convert to Cation) OxidationRisk CRITICAL WARNING: High Oxidation Risk Degas Solvents! ActionAcid->OxidationRisk ActionCosolvent PROTOCOL B: Co-Solvent System (DMSO/PEG) ActionCosolvent->OxidationRisk Neutral Must be Neutral (pH 7) CheckpH->Neutral Neutral Req. Acidic Acidic OK (pH < 4) CheckpH->Acidic Acidic OK Neutral->ActionCosolvent Acidic->ActionAcid

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the material form and experimental pH requirements.

Troubleshooting Protocols

Protocol A: Acid-Assisted Dissolution (Recommended)

Best for: Users with the "Free Base" solid who can tolerate acidic media.[1][2][3][4]

Mechanism: Protonation of the terminal hydrazine nitrogen (


) creates a cationic species, disrupting the crystal lattice and drastically increasing aqueous solubility.[1][2][3][4]

Step-by-Step:

  • Calculate Stoichiometry: Determine the molar amount of your compound (MW ≈ 184.15 g/mol ).[3]

  • Prepare Solvent: Prepare a 0.1 M HCl or 1.0 M HCl solution (depending on concentration required).

  • Addition: Add 1.1 equivalents of HCl relative to the hydrazide.

    • Example: To dissolve 18.4 mg (0.1 mmol) of compound, add 110 µL of 1.0 M HCl, then dilute with water to desired volume.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

  • Result: Solution should be clear and colorless.

Warning: Do not heat above 40°C in acidic media for prolonged periods to avoid hydrolysis of the hydrazide bond.[3]

Protocol B: Co-Solvent Formulation (Neutral pH)

Best for: Biological assays where acidic pH is toxic, or when using the compound as a nucleophile (Schiff base formation).[1][3]

Mechanism: Breaks hydrophobic stacking interactions while maintaining the molecule in its neutral form.[3]

Solvent SystemSolubility PotentialNotes
DMSO (100%) High (>50 mg/mL)Best for stock solutions.[1][2][3][4] Freeze aliquots at -20°C.
DMSO (10%) / Water ModeratePre-dissolve in DMSO, then slowly add water with vortexing.
Ethanol / Water (50:50) ModerateGood for chemical synthesis applications.[1][3]
PEG-400 (20%) / Water ModerateBiocompatible for animal studies.[1][2][3][4]

Step-by-Step:

  • Weigh the solid into a vial.

  • Add pure DMSO (molecular biology grade) to 10% of the final target volume.

  • Vortex until fully dissolved (solution may be faint yellow).

  • Slowly add the aqueous buffer (degassed PBS or water) while vortexing.[3]

    • Troubleshooting: If precipitation occurs upon water addition, increase DMSO concentration to 20% or add 5% Tween-80.[1][3]

Stability & Oxidation (The "Hidden" Failure Mode)[1][2][4]

The 2,3,4-trihydroxy substitution pattern makes this molecule an "oxygen scavenger."[3] In neutral or basic solutions, it rapidly oxidizes to quinones and insoluble polymers.

Symptoms of Failure:

  • Solution turns yellow

    
     brown 
    
    
    
    black within minutes.
  • Loss of biological activity.[3]

  • Appearance of unknown peaks in HPLC (dimers/polymers).[1][3]

The Stabilization Protocol:

  • Degassing: ALWAYS use degassed buffers (sparge with Nitrogen or Argon for 15 mins) before dissolving the compound.[3]

  • Antioxidants: If the assay permits, add 0.5 mM Ascorbic Acid or 1 mM DTT/TCEP to the buffer before adding the hydrazide.[3]

  • pH Control: Keep pH < 6.5 whenever possible. The oxidation rate increases logarithmically with pH.

OxidationPathway Compound 2,3,4-Trihydroxy Benzohydrazide (Colorless) Anion Phenolate Anion (Reactive Intermediate) Compound->Anion pH > 7 Deprotonation Radical Semiquinone Radical Anion->Radical O2 (Air) Quinone Ortho-Quinone (Yellow/Brown) Radical->Quinone -e⁻ Polymer Insoluble Polymers (Black Precipitate) Quinone->Polymer Polymerization Prevent PREVENTION: 1. Low pH 2. N2 Atmosphere 3. Ascorbic Acid Prevent->Anion Inhibits

Figure 2: The autoxidation pathway. Dissolving the compound in basic media (pH > 7) without protection triggers rapid degradation to insoluble polymers.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 1N NaOH and it dissolved instantly, but turned black. Can I use it? A: No. You have oxidized the compound.[1][3][5] The black color indicates the formation of quinones and polymerization products. The 2,3,4-trihydroxy motif is unstable in base.[3] Discard and restart using Protocol A (Acid) or Protocol B (Degassed DMSO).[1][3]

Q2: Can I heat the solution to dissolve the solid? A: Mild heating (up to 40-50°C) is acceptable for short durations.[1][2][3][4] However, avoid boiling water, as hydrazides can undergo hydrolysis to the corresponding carboxylic acid (2,3,4-trihydroxybenzoic acid) and hydrazine, especially in acidic or basic conditions.[1][3]

Q3: Is the hydrochloride salt commercially available? A: Yes, and it is highly recommended over the free base.[1][3] If you have the choice, purchase 2,3,4-Trihydroxybenzohydrazide HCl.[1][3] It dissolves much more readily in water due to the pre-formed ionic lattice.

Q4: I need to make a Schiff base with an aldehyde. What solvent should I use? A: Use Ethanol or Methanol.[1][3] The reaction is often catalyzed by a trace amount of Acetic Acid (glacial). This keeps the pH slightly acidic, protecting the phenols from oxidation while catalyzing the imine formation.

References

  • Solubility of Benzohydrazides

    • Principles: Yalkowsky, S. H., et al.[3] "Handbook of Aqueous Solubility Data." CRC Press.[3] (General reference for hydrazide solubility trends).

    • Source:[1][2][3][4]

  • Oxidation of Vicinal Triols (Pyrogallol Moiety)

    • Mechanism:[1][2][3][4][5][6] Identifying the instability of 1,2,3-trihydroxybenzene systems in alkaline media.

    • Source:[1][2][3][4]

  • Hydrazide Reactivity

    • Hydrolysis & Stability: The chemistry of amide/hydrazide bond stability in aqueous media.
    • Source:[1][2][3][4]

Sources

Technical Support Center: Purification of Crude 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2,3,4-Trihydroxybenzohydrazide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, offering practical solutions grounded in chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems observed during the purification of 2,3,4-Trihydroxybenzohydrazide and provides systematic approaches to resolve them.

Issue 1: Low Yield After Recrystallization

Symptoms: A significantly lower than expected amount of purified product is recovered after the recrystallization process.

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent during the initial dissolution step can lead to a substantial amount of the product remaining in the mother liquor upon cooling.[1]

    • Solution: Aim to dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.[2] This ensures the solution is supersaturated upon cooling, maximizing crystal formation.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may have too high a solubility for 2,3,4-Trihydroxybenzohydrazide at cold temperatures.

    • Solution: Conduct small-scale solvent screening to identify an optimal system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For hydroxylated benzohydrazides, polar solvents like ethanol or methanol, often in combination with water, can be effective.[3][4][5]

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.[1]

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate, and add a small excess of hot solvent just before filtration to maintain solubility.

Issue 2: Oily Product or Poor Crystal Formation

Symptoms: Instead of well-defined crystals, an oil or amorphous solid precipitates from the solution upon cooling.

Possible Causes & Solutions:

  • Solution Cooled Too Rapidly: Rapid cooling can lead to the product "oiling out" as it comes out of solution above its melting point or traps impurities.[1]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask can help moderate the cooling rate. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[2]

  • High Impurity Load: A high concentration of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step before recrystallization. This could involve an acid-base wash to remove acidic or basic impurities or a quick filtration through a small plug of silica gel to remove highly polar or non-polar contaminants.

  • Inadequate Solvent: The chosen solvent may not be suitable for crystallization.

    • Solution: Re-dissolve the oiled-out product by heating and add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.[1] Alternatively, if using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[2]

Issue 3: Colored Impurities Persist in the Final Product

Symptoms: The purified 2,3,4-Trihydroxybenzohydrazide retains a noticeable color (e.g., yellow, brown) after recrystallization.

Possible Causes & Solutions:

  • Presence of Azo Compounds or Oxidized Byproducts: Side reactions during synthesis can lead to the formation of colored impurities.[6] The phenolic hydroxyl groups of 2,3,4-Trihydroxybenzohydrazide are also susceptible to oxidation, which can result in colored products.

    • Solution 1: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.[1]

    • Solution 2: Column Chromatography: If color persists after recrystallization, column chromatography is a highly effective method for separating the target compound from colored impurities.[7]

Issue 4: Ineffective Purification by Column Chromatography

Symptoms: Poor separation of 2,3,4-Trihydroxybenzohydrazide from impurities on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase (Eluent): The polarity of the solvent system is crucial for good separation.[7]

    • Solution: Develop an optimal mobile phase using Thin Layer Chromatography (TLC) beforehand. Test various solvent mixtures (e.g., ethyl acetate/hexane, methanol/dichloromethane) to find a system that provides good separation between your product and impurities, ideally with an Rf value of around 0.2-0.4 for the product.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly. A "wet" or "slurry" packing method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude 2,3,4-Trihydroxybenzohydrazide?

For solid compounds like 2,3,4-Trihydroxybenzohydrazide, recrystallization is often an excellent first step. It is a cost-effective and efficient method for removing a significant portion of common impurities and can greatly improve the purity of the material before attempting more rigorous techniques like column chromatography.

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should exhibit high solubility for 2,3,4-Trihydroxybenzohydrazide at elevated temperatures and low solubility at room temperature or below. Given the multiple hydroxyl groups, polar solvents are a good starting point.

Solvent/SystemRationale
EthanolOften a good choice for recrystallizing polar organic compounds.[3][4][9]
MethanolSimilar to ethanol, can be effective for dissolving and recrystallizing hydrazide derivatives.[5]
Ethanol/WaterA mixed solvent system can be fine-tuned to achieve the desired solubility profile.[2]
IsopropanolAnother potential polar solvent for recrystallization.[10]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to the crude 2,3,4-Trihydroxybenzohydrazide to achieve complete dissolution.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should be observed.[2]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Q3: When should I consider using column chromatography?

Column chromatography is recommended when:

  • Recrystallization fails to achieve the desired level of purity.

  • Impurities have similar solubility profiles to the product, making separation by recrystallization difficult.

  • Separation of isomeric impurities is required.[6]

  • A very high degree of purity (>99%) is necessary for subsequent applications.[11]

Experimental Protocol: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent or the initial mobile phase.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the mobile phase or a slightly more polar solvent) and load it onto the top of the silica gel bed.[7]

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.[7]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure 2,3,4-Trihydroxybenzohydrazide.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]

Q4: What are the likely impurities in my crude 2,3,4-Trihydroxybenzohydrazide?

The impurities will largely depend on the synthetic route. Common sources of impurities include:

  • Unreacted Starting Materials: Such as 2,3,4-trihydroxybenzoic acid or its corresponding ester, and hydrazine.[5]

  • Side-Products: From incomplete reactions or side reactions. For instance, if synthesized from 2,3,4-trihydroxybenzaldehyde and a hydrazide, unreacted aldehyde may be present.[10]

  • Oxidation Products: The trihydroxy-substituted benzene ring is susceptible to oxidation, which can lead to colored byproducts.

  • Solvents: Residual solvents from the reaction and workup.[6]

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the identity and purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine and confirm the chemical structure of the molecule.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight.[7]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.[2]

III. Visualization of Workflows

Purification Decision Workflow

Purification_Workflow start Crude 2,3,4-Trihydroxybenzohydrazide recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC, mp) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) purity_check1->troubleshoot_recryst Purity Unacceptable (Low Yield/Oiling Out) column_chrom Perform Column Chromatography purity_check1->column_chrom Purity Unacceptable (Persistent Impurities) troubleshoot_recryst->recrystallization purity_check2 Assess Purity (TLC, HPLC) column_chrom->purity_check2 purity_check2->pure_product Purity Acceptable troubleshoot_column Troubleshoot Chromatography (e.g., change mobile phase) purity_check2->troubleshoot_column Purity Unacceptable troubleshoot_column->column_chrom

Caption: Decision-making workflow for purifying crude 2,3,4-Trihydroxybenzohydrazide.

Troubleshooting Recrystallization Failures

Recrystallization_Troubleshooting start No Crystals Form Upon Cooling cause1 Solution Too Dilute? start->cause1 cause2 Nucleation Inhibited? start->cause2 solution1a Gently evaporate some solvent cause1->solution1a Yes solution1b Cool to a lower temperature (ice bath) cause1->solution1b Yes solution2a Scratch inner surface of flask cause2->solution2a Yes solution2b Add a seed crystal cause2->solution2b Yes

Caption: Troubleshooting logic for failed crystallization.

References

  • Benchchem. In-depth Technical Guide: Synthesis and Purification of HZ-A-005.
  • HBCSE. Recrystallization.
  • Acta Crystallographica Section E. 2,3,4-Trihydroxybenzaldehyde. PMC.
  • Benchchem. Synthesis of Benserazide Hydrochloride: A Technical Guide.
  • Google Patents. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Google Patents. PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeHf3uDZVmEtJY8G5xtA1_XSwxUM5WjfHApb8TBBdMOySHRpA17I50EQzNprMIYpLu-u_F67p_igK6skCVjKmds9fiZ3L3eoC389fzywgCosLP1KWJT0NsYScif2qdeudiO6A9W8X_evc=
  • MedchemExpress.com. 2,3,4-Trihydroxybenzoic acid.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • Acta Crystallographica Section E. N′-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide ethanol solvate. PMC.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Pharmacy Education. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Arabian Journal of Chemistry. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential.
  • Benchchem. "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis.
  • Benchchem. Common impurities in 2,3,4-Trichlorobenzenethiol and their removal.

Sources

Addressing cyclization failures in 2,3,4-Trihydroxybenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3,4-Trihydroxybenzohydrazide Cyclization

Ticket ID: #PYRO-CYC-001 Status: Open Subject: Troubleshooting Cyclization Failures (Tarring, Low Yield, Impurities) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Pyrogallol" Problem

You are likely experiencing failure because 2,3,4-trihydroxybenzohydrazide is not just a standard hydrazide; it is a pyrogallol derivative .

This scaffold presents three simultaneous antagonists to standard cyclization protocols:

  • Redox Instability: The electron-rich ring (three -OH groups) is extremely prone to oxidation. Standard oxidative cyclization (e.g.,

    
    ) will instantly oxidize the ring to a reactive ortho-quinone, leading to polymerization (black tar) rather than cyclization.
    
  • The "Ortho-Effect" (H-Bonding): The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the hydrazide ground state and reduces the electrophilicity of the carbonyl carbon, significantly raising the activation energy required for cyclization.

  • Nucleophilic Competition: The free phenolics are nucleophilic. Strong dehydrating agents (like

    
     or 
    
    
    
    ) can react with the oxygen atoms (O-phosphorylation/chlorination) before they effect the desired dehydration of the hydrazide.

Diagnostic Workflow (Decision Tree)

Before altering your reaction, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Identify Failure Mode Obs1 Observation: Black Tar / Charring Start->Obs1 Obs2 Observation: No Reaction / Starting Material Start->Obs2 Obs3 Observation: Complex Mixture / O-Acylation Start->Obs3 Cause1 Cause: Oxidative Polymerization (Quinone Formation) Obs1->Cause1 Cause2 Cause: 'Ortho-Effect' Stabilization or Insufficient Activation Obs2->Cause2 Cause3 Cause: Competing Nucleophiles (Free Phenols attacking Reagent) Obs3->Cause3 Sol1 Sol A: Strict Inert Atmosphere + Lower Temp Sol B: Protection Strategy (Recommended) Cause1->Sol1 Sol2 Sol: Switch to Burgess Reagent or Acidic Dehydration (H2SO4) Cause2->Sol2 Sol3 Sol: Global Protection (Acetylation) Required Cause3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of cyclization failure based on crude reaction appearance.

Troubleshooting Protocols

Scenario A: The "Black Tar" (Oxidative Failure)

Symptoms: Reaction turns dark brown/black immediately upon heating or adding base. Cause: You are likely using Basic Oxidative Cyclization (


) or high-temp 

in air. The pyrogallol moiety oxidizes to a quinone, which polymerizes.

Corrective Protocol: The "Global Protection" Route (Gold Standard) To bypass redox issues and nucleophilic competition, you must mask the phenols.

  • Step 1: Acetylation. Treat 2,3,4-trihydroxybenzohydrazide with Acetic Anhydride (

    
    ) (4.0 eq) and Pyridine at 
    
    
    
    .
    • Result: 2,3,4-triacetoxybenzohydrazide. The phenols are now esters (electron-withdrawing), preventing oxidation and H-bonding.

  • Step 2: Cyclization. React the triacetoxy-hydrazide with your carboxylic acid/orthoester using

    
     (reflux, 4h).
    
    • Why it works: The ring is deactivated, preventing charring. The 2-position is blocked, breaking the H-bond.

  • Step 3: Deprotection. Hydrazine hydrate (

    
    ) in MeOH or mild acid hydrolysis (
    
    
    
    ) to remove acetyl groups.

Comparative Data: Protection vs. Direct Cyclization

MethodReagentsYield (Unprotected)Yield (Protected)Major Impurity
Phosphoryl Chloride

, Reflux
< 15% (Tar)78-85% Polymerized Quinones
Oxidative

0% (Decomp)N/A*Oxidative Polymer
Sulfuric Acid

(conc),

30-40%60-70%Sulfonated byproducts
Burgess Reagent THF, Microwave45-55%80-90%Unreacted SM

*Note: Oxidative cyclization is generally incompatible with this scaffold unless phenols are ethers (e.g., -OMe).

Scenario B: No Reaction / Starting Material Recovery

Symptoms: Reaction stays clear/pale, but LCMS shows only starting material. Cause: The Ortho-Effect .[1] The 2-OH group locks the hydrazide in a conformation that resists cyclization.

Corrective Protocol: The Burgess Reagent Method (Mild & Kinetic) If you cannot use protecting groups, you must use a kinetic dehydrating agent that operates under neutral conditions to avoid phenol activation.

  • Dissolve: Suspend hydrazide (1 eq) and carboxylic acid (1 eq) in anhydrous THF or DCM.

  • Add Reagent: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.5 eq).

  • Microwave: Heat at

    
     in a microwave reactor for 20-40 mins.
    
    • Mechanism:[1][2][3][4] The Burgess reagent activates the amide oxygen selectively, facilitating intramolecular attack by the hydrazide nitrogen without requiring extreme heat that degrades the phenol.

Mechanism of Failure & Correction

The following diagram illustrates the competing pathways. The "Red Pathway" leads to failure (Quinone), while the "Green Pathway" utilizes protection to ensure success.

ReactionPathway Substrate 2,3,4-Trihydroxy benzohydrazide BaseOx Base/Oxidant (I2/K2CO3) Substrate->BaseOx Protect Protection (Ac2O/Pyridine) Substrate->Protect Quinone Ortho-Quinone Intermediate BaseOx->Quinone Oxidation Tar Polymerized Tar (FAILURE) Quinone->Tar Polymerization ProtectedInt Tri-Acetoxy Intermediate Protect->ProtectedInt Cyclize Cyclization (POCl3) ProtectedInt->Cyclize Oxadiazole Protected Oxadiazole Cyclize->Oxadiazole Deprotect Deprotection (N2H4 or Acid) Oxadiazole->Deprotect FinalProduct Target: 2,3,4-Trihydroxy 1,3,4-Oxadiazole Deprotect->FinalProduct

Figure 2: Mechanistic divergence. Direct oxidation leads to quinones; protection strategies bypass the sensitive phenolic chemistry.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes, but with caution. Thionyl chloride is less prone to forming stable phosphate esters with the phenols than

, but it generates

gas rapidly. Ensure you use a catalytic amount of DMF. However, the thermal instability of the unprotected pyrogallol ring remains a risk at reflux temperatures.

Q: Why does my reaction turn pink/red before turning black? A: This is the tell-tale sign of quinone formation . The pyrogallol moiety oxidizes to a colored quinoid species. If you see this, your atmosphere is not inert, or your reagents contain oxidants. Stop the reaction; the product is likely already compromised.

Q: Can I use methyl ethers (OMe) instead of acetates (OAc) for protection? A: Yes, methylation (using


 or 

) is very stable. However, deprotecting methyl ethers requires harsh Lewis acids (

) or nucleophiles (

), which might degrade the oxadiazole ring or be difficult to handle. Acetates are preferred because they can be removed under mild basic conditions (hydrazine or ammonia).

References

  • Iodine-Mediated Oxidative Cyclization (General Scope): Fan, Y., et al. (2016).[3] "Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles." Journal of Organic Chemistry. Link

  • Phenolic Oxidation Risks: Wipf, P., et al. (2005). "Oxidative Cyclization of Phenolic Hydrazides." Organic Reactions.[1][2][3][5][6][7][8][9][10] Link

  • POCl3 Cyclization Mechanisms: Mahdi, I.S., et al. (2020). "Chemical biology of cyclization reactions by using POCl3." EurAsian Journal of BioSciences. Link

  • Protecting Group Strategies: Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis." (Standard Reference for Acetylation/Benzylation protocols). Link

Sources

Enhancing stability of 2,3,4-Trihydroxybenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3,4-Trihydroxybenzohydrazide Stability

Case ID: THBH-STAB-001 Subject: Prevention of Rapid Oxidative Degradation & Hydrolysis in Solution Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) presents a "double-edged" stability challenge. It contains a pyrogallol moiety (highly prone to auto-oxidation) and a hydrazide linker (susceptible to hydrolysis and Schiff base formation).

Users frequently report solutions turning brown/black within minutes. This is not a contamination issue; it is rapid auto-oxidation. The protocol below prioritizes suppressing the phenolate ion formation (the trigger for oxidation) while maintaining hydrazide integrity.

Module 1: The Degradation Mechanism (The "Why")

To stabilize 2,3,4-THBH, you must understand that it degrades via two distinct, competing pathways depending on pH.

  • Oxidative Polymerization (Dominant at pH > 5): The 2,3,4-trihydroxy ring deprotonates to form a phenolate ion. This ion donates an electron to dissolved oxygen, creating a semiquinone radical. These radicals dimerize or polymerize into melanin-like pigments (the "brown color").

  • Hydrazide Hydrolysis (Dominant at pH < 2): In strong acids, the hydrazide bond (

    
    ) cleaves, releasing hydrazine and 2,3,4-trihydroxybenzoic acid.
    

The Sweet Spot: You must maintain a pH window of 2.5 – 3.5 . This is acidic enough to protonate the phenols (stopping oxidation) but mild enough to minimize hydrolysis kinetics.

degradation_pathway THBH 2,3,4-THBH (Intact) Phenolate Phenolate Ion (Reactive Intermediate) THBH->Phenolate pH > 5.0 Deprotonation Hydrolysis Hydrolysis Products (Hydrazine + Acid) THBH->Hydrolysis pH < 2.0 Strong Acid Radical Semiquinone Radical Phenolate->Radical Dissolved O2 Trace Metals (Fe3+, Cu2+) Quinone Ortho-Quinone Radical->Quinone -e-, -H+ Polymer Insoluble Polymer (Brown Precipitate) Quinone->Polymer Polymerization

Figure 1: Competing degradation pathways. Oxidation (top) is rapid and visible; Hydrolysis (bottom) is slower and invisible.

Module 2: Stabilization Protocol (Step-by-Step)

Standard Operating Procedure (SOP): Preparation of Stable Stock Solution (10-50 mM)

Reagents Required:

  • Degassed Water (Milli-Q) or Anhydrous DMSO.

  • 1N Hydrochloric Acid (HCl).[1][2]

  • Antioxidant Cocktail (Sodium Metabisulfite or Ascorbic Acid).

  • Chelator (EDTA Disodium Salt).

Step 1: Solvent Preparation (Critical)

Dissolved oxygen is the primary enemy. You cannot skip degassing.

  • Method: Sparge Milli-Q water with Argon or Nitrogen gas for at least 15 minutes.

  • Alternative: If using DMSO, ensure it is anhydrous (stored over molecular sieves). DMSO is preferred for high concentrations (>50 mM).

Step 2: Buffer/Acidification

Do not use Phosphate Buffered Saline (PBS) at pH 7.4; the compound will degrade instantly.

  • Target pH: 3.0 ± 0.5.

  • Action: Add HCl to your water before adding the compound.

    • Why? If you dissolve the compound in neutral water first, oxidation begins immediately. Dropping the pH later only slows it down; it doesn't reverse the quinones formed.

Step 3: The "Protective Cocktail"

For experiments lasting >4 hours, add the following excipients to the solvent:

ComponentConcentrationFunctionMechanism
EDTA 0.5 mMMetal ChelatorSequesters trace

/

which catalyze radical formation via Fenton chemistry.
Sodium Metabisulfite 0.1% (w/v)Reducing AgentReduces quinones back to phenols; scavenges dissolved oxygen.
Ascorbic Acid 1.0 mMSacrificial AntioxidantOxidizes preferentially, protecting the 2,3,4-THBH.
Step 4: Dissolution

Add 2,3,4-THBH solid to the prepared, acidified, degassed solvent. Vortex under inert gas flow if possible.

Module 3: Troubleshooting & FAQs

Q1: My solution turned pink/brown immediately upon dissolving. Can I still use it?

Verdict: No. Reason: Color change indicates the formation of quinones or azo-dimers. These are chemically distinct from the parent compound and may covalently modify your target protein (false positive inhibition) or generate hydrogen peroxide (cytotoxicity). Fix: Discard. Ensure your solvent is acidified (pH < 4) before the solid touches the liquid.

Q2: I need to use this in a cell culture assay at pH 7.4. How do I prevent degradation?

Strategy: You cannot stabilize the stock at pH 7.4, but you can manage the "Time of Flight."

  • Prepare a highly concentrated stock (e.g., 100 mM) in 100% DMSO or 10 mM HCl .

  • Store this stock at -80°C.

  • Perform the dilution into the cell culture media (pH 7.4) immediately before addition to cells.

  • Control: Include a "media-only" control with the compound (no cells) and measure absorbance at 405 nm over time to quantify degradation rates in your specific assay buffer.

Q3: Can I use acetone or methanol as solvents?

Answer: Methanol is acceptable but avoid Acetone. Reason: Hydrazides react with ketones (like acetone) to form hydrazones (Schiff bases). This reaction is rapid and consumes your compound.

  • Safe Solvents: Water (pH 3), DMSO, Ethanol, Methanol.

  • Forbidden Solvents: Acetone, Methyl Ethyl Ketone (MEK), unbuffered PBS.

Q4: How do I validate that my compound is stable?

Protocol: Run a UV-Vis spectrum scan (200 nm – 600 nm).

  • Intact: Peaks in the UV region (typically 210-280 nm).

  • Degraded: Emergence of a broad band between 400 nm – 500 nm (quinone/polymer region).

Module 4: Decision Tree for Formulation

Use this logic flow to determine the correct formulation for your specific application.

formulation_logic Start Start: Define Application Duration Experiment Duration? Start->Duration Short < 1 Hour (e.g., Enzyme Assay) Duration->Short Long > 24 Hours (e.g., Cell Culture) Duration->Long Solvent1 Solvent: DMSO or Acidified Water (pH 3) Short->Solvent1 Solvent2 Solvent: Sterile Water + Additives Long->Solvent2 Storage Storage: -80°C Protect from Light Solvent1->Storage Additives Add 1mM Ascorbic Acid + 0.5mM EDTA Solvent2->Additives Additives->Storage

Figure 2: Formulation decision matrix based on experimental duration.

References

  • Kodama, A., et al. (2007).[3] Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester.[3] Bioscience, Biotechnology, and Biochemistry, 71(7), 1731–1734. Link

  • Gudmundsdottir, A. V., et al. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[4] Link

  • Williams, R. (2022).[5] pKa Data Compiled by R. Williams (Phenols and Hydrazines).[5] Organic Chemistry Data. Link

  • BenchChem. (2025).[1] Stability of 2,6-Dihydroxybenzoic acid solutions (Analogous Polyphenol Handling). BenchChem Technical Support. Link

  • Sigma-Aldrich. (n.d.). 2,3,4-Trihydroxybenzaldehyde Product Information (Structural Analog Stability). Merck KGaA. Link

Sources

Technical Support Center: Navigating Steric Hindrance in 2,3,4-Trihydroxybenzohydrazide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3,4-Trihydroxybenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile molecule in their synthetic workflows. Due to the dense arrangement of three hydroxyl groups on its aromatic ring, 2,3,4-Trihydroxybenzohydrazide presents unique steric challenges that can often lead to low reaction yields, unexpected side products, or failed reactions.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and overcome these steric barriers. Our approach is rooted in mechanistic principles to not only solve immediate experimental problems but also to empower you with the foundational knowledge for future synthetic design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with 2,3,4-Trihydroxybenzohydrazide in a practical question-and-answer format.

Question 1: "My condensation reaction with a sterically demanding ketone (e.g., camphor, di-isopropyl ketone) is resulting in extremely low yields (<15%) of the desired hydrazone. How can I improve this?"

Answer: This is a classic case of steric hindrance where the bulky nature of the ketone prevents an effective approach to the nucleophilic nitrogen of the hydrazide. The hydroxyl groups at the C2 and C3 positions of the benzohydrazide create a "steric shield" around the reactive moiety.

Underlying Causes & Mechanistic Insight:

  • Steric Clash: The primary issue is the non-bonded interaction (steric repulsion) between the bulky alkyl groups of the ketone and the ortho-hydroxyl groups of the benzohydrazide in the reaction's transition state.

  • Unfavorable Transition State: For the reaction to proceed, a tetrahedral intermediate must form. The steric bulk destabilizes this intermediate, increasing the activation energy and dramatically slowing the reaction rate.

  • Solvent Effects: An inappropriate solvent may not adequately stabilize the transition state or may cage the reactants in unfavorable orientations.

Solutions & Experimental Protocols:

Your strategy should focus on increasing the effective reactivity of the nucleophile or electrophile and stabilizing the transition state.

1. Employ Catalysis to Enhance Electrophilicity: Acid catalysis is standard for hydrazone formation, but the choice of acid is critical.

  • Brønsted Acid Catalysis: Instead of general acids like acetic acid, which may not be strong enough, consider using a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH). This more effectively protonates the ketone's carbonyl oxygen, making the carbon significantly more electrophilic and susceptible to attack.

  • Lewis Acid Catalysis: For highly hindered systems, a Lewis acid can be more effective. A catalyst like Scandium(III) triflate (Sc(OTf)₃) can coordinate to the carbonyl oxygen, providing potent activation without the large counter-ion of some Brønsted acids.

Table 1: Comparison of Catalysts for a Hindered Condensation

Catalyst Typical Loading (mol%) Solvent Typical Temperature (°C) Expected Outcome
Acetic Acid 5-10% (v/v) Ethanol 80 Low yield (<15%)
p-TsOH 1-2 Toluene 110 (with Dean-Stark) Moderate to good yield (40-70%)

| Sc(OTf)₃ | 2-5 | Dichloromethane | 25-40 | Potentially higher yield (>60%), milder conditions |

2. Optimize Solvent and Temperature:

  • High-Boiling Aprotic Solvents: Switch from alcohols (like ethanol) to a higher-boiling aprotic solvent like toluene or xylene. Using a Dean-Stark apparatus to remove the water byproduct is crucial, as this drives the reaction equilibrium towards the product, a principle established by Le Châtelier.

  • Microwave Irradiation: Microwave-assisted synthesis can often overcome high activation energy barriers by rapidly and efficiently heating the reaction mixture. Short reaction times (5-30 minutes) can lead to significantly improved yields where conventional heating fails.

Protocol: Microwave-Assisted Synthesis of a Hindered Hydrazone

  • In a 10 mL microwave vial, combine 2,3,4-Trihydroxybenzohydrazide (1.0 mmol), the hindered ketone (1.1 mmol), and a catalytic amount of p-TsOH (0.02 mmol).

  • Add 5 mL of anhydrous ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120°C for 15 minutes with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature, and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Question 2: "I am attempting to acylate the terminal nitrogen of the hydrazide, but I am getting a complex mixture of products, including O-acylation on the ring. How can I achieve selective N-acylation?"

Answer: The hydroxyl groups on the aromatic ring are nucleophilic and can compete with the hydrazide nitrogen for the acylating agent, especially under basic conditions. The C4-OH is the most likely site of O-acylation, followed by the C3-OH.

Underlying Causes & Mechanistic Insight:

  • Competing Nucleophiles: You have multiple nucleophilic sites: the primary amine (-NH₂), the secondary amide (-NH-), and the three hydroxyl groups (-OH).

  • Deprotonation: In the presence of a base, the phenolic hydroxyl groups can be deprotonated to form highly nucleophilic phenoxides, which can readily react with the acylating agent.

Solutions & Experimental Protocols:

The key to selectivity is controlling the reaction conditions to favor the inherent higher nucleophilicity of the primary amine of the hydrazide over the hydroxyls.

1. Use a Mild, Non-Nucleophilic Base: Avoid strong bases like NaOH or potassium carbonate, which will deprotonate the phenols. Instead, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are strong enough to scavenge the acid byproduct (e.g., HCl from an acyl chloride) but are too bulky to deprotonate the hydroxyl groups efficiently.

2. Control the Temperature: Run the reaction at a low temperature (e.g., 0°C to -20°C). The acylation of the amine is generally kinetically faster and has a lower activation energy than the O-acylation of the phenols. Low temperatures will therefore favor the N-acylated product.

3. Choice of Acylating Agent: Use a highly reactive acylating agent like an acyl chloride or anhydride. This ensures the reaction is fast and favors the most kinetically accessible site, which is the terminal nitrogen.

Protocol: Selective N-Acylation of 2,3,4-Trihydroxybenzohydrazide

  • Dissolve 2,3,4-Trihydroxybenzohydrazide (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.5 mmol, 1.5 equivalents) to the solution with stirring.

  • In a separate flask, dissolve the acyl chloride (1.1 mmol, 1.1 equivalents) in anhydrous THF (5 mL).

  • Add the acyl chloride solution dropwise to the hydrazide solution over 15 minutes.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions_steric Solutions for Steric Hindrance cluster_solutions_selectivity Solutions for Selectivity cluster_end Outcome Start Low Yield / Side Products in Reaction Analysis Is the reaction partner sterically bulky? Start->Analysis Increase_Reactivity Increase Reactivity: - Use p-TsOH or Lewis Acid - Use Microwave Synthesis Analysis->Increase_Reactivity  Yes   Control_Base Control Basicity: - Use hindered base (DIPEA) - Avoid strong bases Analysis->Control_Base  No (Selectivity Issue)   Change_Conditions Change Conditions: - High-boiling solvent - Use Dean-Stark Trap Increase_Reactivity->Change_Conditions End Improved Yield & Selectivity Increase_Reactivity->End Change_Conditions->End Control_Temp Control Temperature: - Run reaction at 0°C or below Control_Base->Control_Temp Control_Temp->End

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in the context of 2,3,4-Trihydroxybenzohydrazide?

A: Steric hindrance refers to the slowing of chemical reactions due to spatial bulk. In 2,3,4-Trihydroxybenzohydrazide, the hydroxyl group at the C2 position (ortho to the hydrazide group) is the primary cause. It physically blocks the path of incoming reagents, making it difficult for them to approach and react with the hydrazide moiety at the optimal angle required for the reaction's transition state. This effect is compounded by the C3-hydroxyl group.

Q2: Are protecting groups a viable strategy to overcome these issues?

A: Yes, protecting the hydroxyl groups can be a very effective, albeit longer, strategy. By converting the -OH groups to a bulkier, unreactive group (like a silyl ether or benzyl ether), you can temporarily mask their nucleophilicity and reduce their steric influence. However, this adds two steps to your synthesis (protection and deprotection), so it should be considered when other methods fail. A common strategy is to use tert-Butyldimethylsilyl (TBDMS) chloride to protect the hydroxyls, perform the desired reaction on the hydrazide, and then deprotect using a fluoride source like TBAF.

Q3: Can intramolecular hydrogen bonding from the hydroxyl groups affect reactivity?

A: Absolutely. The C2-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the hydrazide. This can decrease the nucleophilicity of the terminal -NH₂ group by withdrawing electron density and can also conformationally lock the molecule, further increasing the steric barrier to reaction. Using a polar, hydrogen-bond-disrupting solvent like DMSO or DMF can sometimes help mitigate this effect.

Q4: My reaction seems to stall after 50% conversion. What could be the cause?

A: This often points to product inhibition or a deactivating side reaction. One possibility is that the hydrazone product, once formed, coordinates to the catalyst (if you are using one) more strongly than the starting material, effectively sequestering the catalyst. Another possibility, especially in condensation reactions, is that the water produced is not being effectively removed, allowing the reverse reaction (hydrolysis) to occur, leading to an equilibrium mixture. The use of a Dean-Stark trap or adding molecular sieves is the standard solution for water removal.

Steric_Hindrance_Concept Reagent Bulky Ketone Repulsion Steric Repulsion Reagent->Repulsion Molecule Molecule Repulsion->Molecule:c2 Annotation The C2-OH group physically blocks the optimal trajectory for nucleophilic attack. Repulsion->Annotation

References

  • Dean, D. L., et al. (1999). Palladium-Catalyzed Cross-Coupling Reactions in Industrial-Scale Synthesis. Organic Process Research & Development. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at: [Link]

Technical Support Center: Benzohydrazide Condensation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape

Benzohydrazide condensation is a bifurcated synthetic pathway. Depending on your electrophile (Aldehyde/Ketone vs. Acid Chloride/Activated Ester), the "condensation" leads to two distinct product classes with unique side-reaction profiles.

This guide treats both pathways independently to ensure maximum relevance.

  • Pathway A (Hydrazone Formation): Reaction with aldehydes/ketones.[1][2]

    • Primary Side Reactions: Azine formation, Hydrolysis, Cyclization (oxidation).[3]

  • Pathway B (Acylation): Reaction with acid chlorides or coupling agents.

    • Primary Side Reactions: Bis-acylation (diacylation), Thermal dehydration to 1,3,4-oxadiazoles.

Pathway A: Hydrazone Formation (Schiff Base)

The Mechanistic Anchor: pH Control

The formation of hydrazones is subject to specific acid catalysis.[2][4][5] The reaction proceeds through a carbinolamine intermediate.[2][6]

  • pH < 3 (Too Acidic): The hydrazine nitrogen is protonated (

    
    ), destroying its nucleophilicity. Reaction stalls.
    
  • pH > 6 (Too Basic): The dehydration of the carbinolamine intermediate becomes rate-limiting. Reaction slows; equilibrium may favor the starting materials.

  • Optimal Window: pH 3.5 – 4.5 . This balances nucleophile availability with acid-catalyzed dehydration.

Troubleshooting Guide: Hydrazone Synthesis

Q: I am observing a second spot on TLC that moves slower than my product. Is this the Azine? A: Yes, this is likely the Azine (


).
  • Cause: Azines form when the product hydrazone reacts with a second equivalent of the carbonyl, or if hydrazine impurity is present in the starting material.

  • Correction:

    • Stoichiometry: Ensure Benzohydrazide is in slight excess (1.1 equiv) relative to the aldehyde.

    • Order of Addition: Add the aldehyde dropwise to the benzohydrazide solution. This keeps the concentration of free aldehyde low relative to the nucleophile, favoring the 1:1 adduct.

Q: My yield is low, and NMR shows starting aldehyde. Is the reaction not going to completion? A: Hydrazone formation is an equilibrium process (


). Water is a byproduct. If water is not removed, the reaction hydrolyzes back to starting materials.
  • Protocol Adjustment:

    • Use Molecular Sieves (3Å or 4Å) in the reaction flask.

    • For high-boiling solvents (Toluene), use a Dean-Stark trap .

    • Use anhydrous ethanol/methanol as solvent.

Visualization: Reaction Pathway & Competitors

HydrazonePath Start Benzohydrazide + Aldehyde Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Product Target Hydrazone (Schiff Base) Inter->Product Dehydration (H+, -H2O) Azine Azine (Side Product) Product->Azine + Excess Aldehyde Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis + H2O (Equilibrium shift) Hydrolysis->Start

Figure 1: Kinetic competition in hydrazone formation. Note that water accumulation drives the reverse reaction (Hydrolysis).

Pathway B: Diacylhydrazine Formation (Acylation)

The Mechanistic Anchor: Nucleophilicity Management

When reacting benzohydrazide with an acid chloride (e.g., benzoyl chloride), the product is a diacylhydrazine (


). The product still contains an NH proton, but it is significantly less nucleophilic due to electron withdrawal by two carbonyls. However, under basic conditions or high temperatures, tri-acylation  or cyclization  can occur.
Troubleshooting Guide: Acylation

Q: I see a mixture of products. How do I prevent bis-acylation (reacting at the wrong nitrogen)? A: Benzohydrazide has two nitrogens:


 (amide) and 

(amine).

is the nucleophile. However, once acylated, the product can react again if base is too strong.
  • Protocol Adjustment:

    • Temperature: Conduct the addition at 0°C .

    • Base Selection: Use a mild base like Pyridine or Na2CO3 . Avoid strong bases (NaH, NaOH) which deprotonate the amide nitrogen, encouraging over-acylation.

    • Reverse Addition: Add the acid chloride slowly to the benzohydrazide.

Q: My product has a molecular weight 18 units lower than calculated. What happened? A: You have likely formed a 1,3,4-Oxadiazole via thermal cyclodehydration.

  • Cause: High temperatures or the presence of dehydrating agents (POCl3, SOCl2) drive the closure of the diacylhydrazine ring.

  • Correction:

    • Keep reaction temperature < 80°C .

    • Avoid acidic workups if the intermediate is sensitive.

Visualization: Acylation & Cyclization Logic

AcylationPath Start Benzohydrazide + Acid Chloride Target Diacylhydrazine (Target) Start->Target 0°C, Mild Base OverAcyl Tri-acylated Byproduct Target->OverAcyl Strong Base Excess Electrophile Oxadiazole 1,3,4-Oxadiazole (Cyclized) Target->Oxadiazole Heat (>100°C) Dehydrating Agent

Figure 2: Thermal and chemical sensitivity of diacylhydrazines. Cyclization is irreversible.

Experimental Optimization Data

Solvent Compatibility Matrix

Choice of solvent impacts both reaction rate and equilibrium position.

SolventSuitabilityNotes
Ethanol (Abs) ⭐⭐⭐⭐⭐Excellent. Dissolves benzohydrazide; product often precipitates (easy purification).
Methanol ⭐⭐⭐⭐Good, but higher solubility of product may require evaporation for yield.
Water ⭐⭐Poor solubility for reactants, but useful for "Green" synthesis if surfactant is used.
Toluene ⭐⭐⭐Essential for Dean-Stark water removal. Requires higher temp (risk of oxidation).
DMF/DMSO Avoid if possible. Hard to remove; high boiling point promotes side reactions.
Standard Operating Procedure (SOP): Selective Condensation

For the synthesis of N-benzylidenebenzohydrazide (Hydrazone pathway)

  • Preparation: Dissolve Benzohydrazide (1.0 mmol) in absolute Ethanol (10 mL).

  • Catalysis: Add Glacial Acetic Acid (1-2 drops). Check pH (wet pH paper should read ~4).

  • Addition: Add Aldehyde (1.0 mmol) dropwise at Room Temperature.

  • Reaction: Stir at RT for 2-4 hours. Note: Only heat to reflux if starting material persists after 4h.

  • Workup: Cool to 0°C. The hydrazone typically precipitates. Filter and wash with cold ethanol.

  • Validation: 1H NMR should show a singlet around 8.0-9.0 ppm (N=CH) and absence of aldehyde CHO proton (~10 ppm).

References

  • Mechanisms of Hydrazone Formation

    • BenchChem Technical Guides. "The Fundamental Chemistry of Hydrazone Bond Formation."[2] Link

    • Thieme Connect. "Product Class 17: Hydrazones." Link

  • Side Reactions (Disproportionation & Azines)

    • National Institutes of Health (PMC). "Ligand-Enabled Disproportionation of 1,2-Diphenylhydrazine." Link

    • Wikipedia. "Hydrazone: Reactions and Azine Formation."[7][8] Link

  • Oxadiazole Cyclization (Side Reaction vs Target)

    • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles."[3][9][10][11][12][13] Link

    • Arabian Journal of Chemistry. "Benzohydrazide as a precursor for 1,3,4-oxadiazole derivatives."[10] Link

  • Minimizing Bis-Acylation

    • SciELO. "Utilisation of bis-chloroacetamide derivative in synthesis."[14] (Discusses reactivity of both nitrogens). Link

Sources

Technical Support Center: Handling 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH)

[1]

Case ID: THBH-HYGRO-STABILITY Status: Active Classification: Polyphenolic Hydrazide Handling Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1]

Executive Summary: The Hygroscopic Threat

2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) presents a dual-threat stability profile.[1] It contains a pyrogallol moiety (2,3,4-trihydroxy benzene) fused with a hydrazide tail.[1][2]

  • Hygroscopicity: The molecule aggressively scavenges atmospheric moisture.[1][2]

  • Oxidative Cascade: Absorbed water acts as a vector for dissolved oxygen and alters surface pH.[1][2] This triggers the rapid oxidation of the electron-rich pyrogallol ring into dark-colored ortho-quinones or dimers (e.g., benzocoumarin-type dimers).[1][2]

Critical Warning: Standard laboratory handling (weighing on open balances, using acetone for cleaning) will degrade this compound within minutes.[1][2]

Storage & Handling Protocols (Prevention)

Q: How should I store 2,3,4-THBH long-term to prevent deliquescence?

A: Cold storage alone is insufficient.[1] You must control the atmosphere.

  • Primary Container: Amber glass vial with a PTFE-lined septum cap.[1][2]

  • Secondary Containment: Heat-sealed aluminized Mylar bag with active desiccant sachets.

  • Temperature: -20°C is standard; -80°C is preferred for reference standards (>6 months).

  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the solid).[1][2]

Q: I don't have a glovebox. How do I weigh it without degradation?

A: Use the "Inert Cone" Technique .[1]

  • Place the balance inside a distinct draft shield.[1][2]

  • Position an inverted funnel connected to an Argon line directly above the weighing boat.[1][2]

  • Flow Argon gently to create a localized inert curtain.[1][2]

  • Tooling: Use ceramic or PTFE-coated spatulas .[1][2]

    • Reasoning: Polyphenols are potent chelators.[1][2] Scratched stainless steel can release iron ions (

      
      ), which catalyze radical oxidation of the pyrogallol ring, turning the solid purple/black.[2]
      
Visual Guide: The Inert Handling Workflow

HandlingWorkflowcluster_errorCritical Failure ModeStorageStorage(-20°C, Argon)EquilibrationWarm to RT(Prevent Condensation)Storage->Equilibration 1 hour CondensationCold Vial Opened(Condensation Forms)Storage->Condensation Skipped Warm-up WeighingWeighing(Inert Cone + Ceramic Tool)Equilibration->Weighing Under Ar SolubilizationSolubilization(Degassed Solvent)Weighing->Solubilization Immediate OxidationQuinone Formation(Black Goo)Condensation->Oxidation

Figure 1: Correct handling workflow to prevent condensation-induced oxidation.[1][2]

Solubilization & Reaction Troubleshooting

Q: My solution turned brown immediately. Is the solvent contaminated?

A: Likely yes, but not with dirt—with Oxygen or Ketones .[1]

Troubleshooting Checklist:

ParameterRequirementFailure Mechanism
Solvent Choice Methanol, Ethanol, DMSO Do NOT use Acetone/MEK. Hydrazides react with ketones to form hydrazones (Schiff bases) almost instantly.[1][2]
Dissolved

Sparged (Degassed) Dissolved oxygen attacks the pyrogallol ring.[1][2] Sparge solvents with Argon for 15 mins before adding the solid.
pH Sensitivity Neutral to Acidic Basic conditions (

) deprotonate the phenols, making them hyper-reactive to oxidation.[1][2]
Q: Can I use ultrasonic baths to dissolve it?

A: Use with caution. Sonication generates local heat and can generate radical species in oxygenated solvents.[1][2]

  • Best Practice: Vortex mixing under an inert headspace is safer.[1][2] If sonication is necessary, keep the bath iced and the vial flushed with Argon.

Analytical & Validation Guides

Q: How do I measure water content? Standard Karl Fischer (KF) is giving weird results.

A: Stop using standard KF reagents. Hydrazides are "KF Poisons."[1][2] They react with the iodine/methanol in standard KF reagents (side reaction), producing water and leading to false high readings or vanishing endpoints .[1][2]

Correct Analytical Protocol:

  • Method A: Specialized KF Reagents

    • Use aldehyde/ketone-specific KF reagents (often labeled "K" or "AK").[1][2] These are methanol-free or buffered to suppress hydrazine interference.[1][2]

  • Method B: qNMR (Quantitative NMR)

    • Dissolve in

      
      .[1][2][3][4]
      
    • Integrate the water peak relative to an internal standard (e.g., maleic acid).[2] This is non-destructive and avoids chemical interference.[1][2]

Q: How do I interpret the degradation on HPLC?

A: 2,3,4-THBH degrades into specific impurities.[1]

  • Peak A (RT ~ X min): Parent Compound (2,3,4-THBH).

  • Peak B (Late eluting): Dimer (Benzocoumarin type).[1][2]

  • Peak C (If Acetone used): Isopropylidene hydrazone (Schiff base).[1][2]

Emergency Rescue: Drying & Recovery

Q: My sample has clumped into a sticky solid. Can I save it?

A: If it is still white/off-white, yes.[1] If it is black, discard it.[1]

The "Cold-Trap" Rescue Protocol: Do NOT heat-dry in an oven. Heat + Moisture = Accelerated Oxidation.[1][2]

  • Dissolution: Dissolve the sticky solid in a minimum volume of anhydrous Methanol (degassed).

  • Filtration: Filter rapidly to remove any insoluble oxidation polymers.[1][2]

  • Lyophilization (Freeze Drying):

    • Flash freeze the solution.

    • Sublime the solvent under high vacuum.

    • Why? This removes water and solvent at low temperatures, bypassing the oxidation activation energy barrier.

  • Alternative: Vacuum desiccation over Phosphorus Pentoxide (

    
    ) .[1][2] Silica gel is too weak for this compound.[1][2]
    
Visual Guide: Degradation Pathways

DegradationTHBH2,3,4-THBH(White Solid)HydrazoneSchiff Base Impurity(Hydrazone)THBH->Hydrazone Condensation QuinoneOrtho-Quinone Intermediate(Reactive Electrophile)THBH->Quinone Oxidation (O2/pH > 7) Moisture+ H2O (Atmosphere)Moisture->Quinone Catalyzes Acetone+ Acetone (Solvent Error)Acetone->HydrazoneDimerBenzocoumarin Dimer(Dark Precipitate)Quinone->Dimer Dimerization

Figure 2: Chemical degradation pathways triggered by solvent errors and moisture.[1][2]

References

  • PubChem. (2025).[1][2][5] 2,3,4-Trihydroxybenzylhydrazine (Compound Summary).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Honeywell/Hydranal Center. (2024).[2] Water Determination in Hydrazine Derivatives using Karl Fischer Titration.[1][2][6][7] (Technical Note L436). [Link]

  • Mettler Toledo. (2023).[1][2] Good Titration Practice in KF Titration: Interfering Substances.[1][2][Link][1][2]

  • Murakami, Y., et al. (2007).[1][2] Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester.[1][8] Chemical & Pharmaceutical Bulletin, 55(7).[1][2] [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2,3,4-Trihydroxybenzohydrazide

In the landscape of modern drug discovery and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of safety, efficacy, and intellectual property. 2,3,4-Trihydroxybenzohydrazide is a molecule of significant interest, serving as a key pharmacophore and a crucial intermediate in the synthesis of various therapeutic agents. For instance, its structural motif is found in potent inhibitors of viral proteases, such as the coxsackievirus B3 3C protease, which is implicated in viral myocarditis.[1][2] Given its role, an unambiguous confirmation of its molecular structure and purity is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy stands out as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3][4] This guide provides an in-depth, experience-driven protocol for the FTIR analysis of 2,3,4-Trihydroxybenzohydrazide, compares its spectrum with structurally similar alternatives to highlight its unique features, and contextualizes the technique within a broader analytical workflow.

Experimental Protocol: A Self-Validating FTIR Workflow

The integrity of any spectral data begins with a robust and well-rationalized experimental protocol. The following step-by-step methodology is designed to ensure high-quality, reproducible data.

Step 1: Meticulous Sample Preparation (KBr Pellet Technique)

The Potassium Bromide (KBr) pellet method is a classic and reliable technique for analyzing solid samples. The choice of KBr is critical; its ionic lattice does not absorb infrared radiation in the mid-IR region (4000-400 cm⁻¹), rendering it a transparent matrix.[5][6]

  • Drying: Place a small amount of spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate adsorbed water. The presence of moisture is detrimental as it introduces a very broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, which can obscure key sample peaks.

  • Sample Weighing: Weigh approximately 1-2 mg of the 2,3,4-Trihydroxybenzohydrazide sample and 150-200 mg of the dried KBr. The low sample-to-matrix ratio (~1%) is crucial to prevent total absorption of the IR beam (the "blackout" effect).

  • Grinding: Combine the sample and KBr in an agate mortar. Grind the mixture with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. This step minimizes scattering of the IR beam (the Christiansen effect) and ensures a uniform distribution of the analyte.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes using a hydraulic press. This process sinters the KBr into a transparent or translucent disc.

  • Visual Inspection: A high-quality pellet should be clear and free of cracks or cloudiness, ensuring maximum light throughput.

Alternative Technique: Attenuated Total Reflectance (ATR) Modern FTIR instruments are often equipped with an ATR accessory, which requires minimal to no sample preparation.[4] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium). While convenient, the KBr technique often yields sharper, more well-defined peaks for hydroxyl- and amine-containing compounds.

Step 2: Instrument Configuration & Data Acquisition
  • Background Scan: Place an empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment. Perform a background scan to acquire a spectrum of the atmospheric components (H₂O, CO₂) and the instrument's intrinsic optical environment. This background is automatically subtracted from the sample spectrum, a process essential for data purity.

  • Instrument Parameters:

    • Spectral Range: 4000–400 cm⁻¹ (standard mid-IR region).

    • Resolution: 4 cm⁻¹. This is sufficient to resolve most functional group bands without introducing excessive noise.

    • Scans: 32-64 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Sample Scan: Remove the background pellet, place the sample pellet in the holder, and acquire the sample spectrum using the same parameters.

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for 2,3,4-Trihydroxybenzohydrazide cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Data Analysis A Dry KBr Powder (110°C, 2h) B Weigh Sample (1-2 mg) & KBr (150-200 mg) A->B C Grind in Agate Mortar B->C D Press into Pellet (7-10 tons) C->D E Inspect Pellet Clarity D->E G Set Parameters (4000-400 cm-1, 4 cm-1, 32 scans) E->G Place Pellet in Holder F Acquire Background Spectrum (Pure KBr Pellet) H Acquire Sample Spectrum G->H I Background Subtraction H->I J Peak Identification & Assignment I->J K Comparative Analysis J->K

Caption: Workflow for FTIR spectral acquisition and analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of 2,3,4-Trihydroxybenzohydrazide is rich with information. Its interpretation relies on identifying absorption bands corresponding to the molecule's key functional groups.

Structure of 2,3,4-Trihydroxybenzohydrazide:

The molecule contains:

  • Three phenolic hydroxyl (-OH) groups

  • A hydrazide moiety (-C(=O)NHNH₂)

  • An aromatic ring

The expected vibrational frequencies for these groups are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3500 - 3200Phenolic O-HStretchingStrong, very broad band due to extensive intermolecular hydrogen bonding.
3350 - 3250Hydrazide N-HAsymmetric & Symmetric Stretching (NH₂)Two distinct, medium-to-sharp peaks.[5][6]
~3200Hydrazide N-HStretching (secondary amide N-H)Medium peak, often merged within the broad O-H band.
3100 - 3000Aromatic C-HStretchingWeak, sharp peaks.
1680 - 1640 Hydrazide C=O Stretching (Amide I Band) Very strong, sharp peak. This is a key diagnostic peak. [5]
1620 - 1580Hydrazide N-HBending (Amide II Band)Strong peak, confirms the amide/hydrazide structure.
1600, 1500, 1450Aromatic C=CRing StretchingMultiple sharp peaks of varying intensity.
1300 - 1200Phenolic C-OStretchingStrong, sharp peak.
Below 1000Aromatic C-HOut-of-plane BendingMultiple peaks, part of the "fingerprint region".

Comparative Analysis: The Power of Spectral Subtraction

The true diagnostic power of FTIR is revealed when comparing the spectrum of 2,3,4-Trihydroxybenzohydrazide with that of its potential precursors or related structures. This is critical for confirming reaction completion and assessing sample purity.

Comparison 1: vs. 2,3,4-Trihydroxybenzoic Acid (A Potential Precursor)
Feature2,3,4-Trihydroxybenzohydrazide2,3,4-Trihydroxybenzoic AcidRationale for Difference
O-H Stretch Broad band (3500-3200 cm⁻¹)Extremely broad band (3300-2500 cm⁻¹)The carboxylic acid dimer hydrogen bonding creates a much broader, lower-frequency O-H absorption.[7]
C=O Stretch ~1650 cm⁻¹ (Amide I) ~1700 cm⁻¹ The carbonyl of a carboxylic acid is at a higher frequency than an amide/hydrazide due to resonance effects. This shift is a definitive marker.
N-H Bands Present (stretching ~3300 cm⁻¹, bending ~1600 cm⁻¹)Absent The absence of the hydrazide moiety means no N-H vibrations will be observed.
Comparison 2: vs. Benzohydrazide (A Simpler Analog)
Feature2,3,4-TrihydroxybenzohydrazideBenzohydrazideRationale for Difference
O-H Stretch Strong, broad band (3500-3200 cm⁻¹) Absent Benzohydrazide lacks the phenolic hydroxyl groups, making this region of the spectrum empty.
C=O Stretch ~1650 cm⁻¹~1660 cm⁻¹The C=O frequency is similar, as both are hydrazides. Minor shifts can occur due to the electronic effects of the ring substituents.
N-H Bands PresentPresentBoth compounds possess the hydrazide functional group.
C-O Stretch Strong peak (~1250 cm⁻¹) Absent The strong C-O stretching from the phenolic groups is a unique feature of the trihydroxy derivative.

Beyond FTIR: A Holistic Analytical Approach

While FTIR is an exceptional tool for functional group identification, a comprehensive characterization relies on a suite of orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, confirming atomic connectivity and the precise substitution pattern on the aromatic ring.[3]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering absolute confirmation of the chemical formula. Its fragmentation pattern can further validate the proposed structure.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. It can separate the target compound from unreacted starting materials, byproducts, and other impurities, allowing for precise quantification.

Final Assessment

FTIR spectroscopy is an indispensable technique in the analytical workflow for 2,3,4-Trihydroxybenzohydrazide. Its ability to rapidly confirm the presence of key functional groups—the phenolic hydroxyls and the hydrazide moiety—and, more importantly, to distinguish the final product from its logical precursors, makes it a powerful tool for reaction monitoring and quality control. When integrated with complementary methods like NMR, MS, and HPLC, it provides the robust, multi-faceted data package required by today's rigorous scientific and regulatory standards.

References

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. [Link]

  • PubChem. * (E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide*. National Center for Biotechnology Information. [Link]

  • Toshpulatov, R., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. [Link]

  • Matiienko, V., et al. (2021). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. MDPI. [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • Academia.edu. Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. [Link]

  • PubChem. 2,3,4-Trihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • ResearchGate. FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. [Link]

  • Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • ResearchGate. FT-IR surface analysis of poly [(4-hydroxybenzoic)-ran-(2-hydroxy-6-naphthoic acid)] fiber – A short review. [Link]

  • ATSDR. Analytical Methods. [Link]

  • PubMed. (2016). 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors. [Link]

  • ResearchGate. 2,3,4-Trihydroxybenzyl-hydrazide Analogues as Novel Potent Coxsackievirus B3 3C Protease Inhibitors. [Link]

  • Taha, M., et al. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry. [Link]

  • International Union of Crystallography. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. [Link]

  • PubChem. 2,3,4-Trihydroxybenzylhydrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • SpectraBase. 2,3,4-Trihydroxy-benzaldehyde - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. 3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum. [Link]

  • ScienceDirect. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. [Link]

  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

  • Fahelelbom, K. M., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. FTIR spectrum of 2,3,4-trihydroxybenzophenone. [Link]

  • El-Ghamry, H. A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]

Sources

1H NMR and 13C NMR characterization of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H and 13C NMR Characterization of 2,3,4-Trihydroxybenzohydrazide

Executive Summary

This guide provides a definitive technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 2,3,4-Trihydroxybenzohydrazide (also known as 4-pyrogallolcarboxylic acid hydrazide). As a critical intermediate in the synthesis of Schiff bases with antioxidant, antimicrobial, and antitumor properties, accurate structural validation is essential.

This document distinguishes the target molecule from its common isomer, 3,4,5-trihydroxybenzohydrazide (Gallic acid hydrazide) , using specific spectral fingerprints. The presence of the ortho-hydroxyl group (2-OH) in the 2,3,4-isomer creates a unique intramolecular hydrogen bonding environment that significantly shifts proton resonances compared to the 3,4,5-isomer.

Experimental Protocol & Methodology

To ensure reproducibility (E-E-A-T), the following protocol is recommended for sample preparation and acquisition.

Synthesis Context (Origin of Sample)
  • Precursor: Methyl 2,3,4-trihydroxybenzoate.

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Reaction: Nucleophilic acyl substitution (hydrazinolysis) in refluxing ethanol/methanol.

  • Purification: Recrystallization from ethanol/water is critical to remove unreacted hydrazine, which can obscure the hydrazide (

    
    ) region in NMR.
    
NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: Protic solvents like Methanol-d4 (

      
      ) or Deuterium Oxide (
      
      
      
      ) will cause rapid exchange of the phenolic (
      
      
      ) and hydrazide (
      
      
      ) protons, causing these diagnostic signals to disappear. DMSO-d6 preserves these labile protons and stabilizes the intramolecular hydrogen bond.
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Characterization Workflow

NMR_Workflow Start Crude Product Purify Recrystallization (EtOH/H2O) Start->Purify Remove N2H4 Prep Sample Prep (DMSO-d6) Purify->Prep Dry Solid Acq Acquisition (400/500 MHz) Prep->Acq Lock & Shim Process Processing (Phase/Baseline) Acq->Process Analyze Spectral Analysis Process->Analyze

Figure 1: Standardized workflow for NMR characterization of benzohydrazide derivatives.

1H NMR Characterization (DMSO-d6)

The 1H NMR spectrum of 2,3,4-trihydroxybenzohydrazide is characterized by three distinct regions: the phenolic/hydrazide protons (downfield), the aromatic protons (mid-field), and the amine protons (upfield).

Spectral Assignments
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
2-OH 11.80 – 12.50 Singlet (s)1HDiagnostic Peak. Strongly deshielded due to intramolecular Hydrogen Bonding with the carbonyl oxygen (

).
-CONH- 9.00 – 9.80 Broad Singlet (br s)1HAmide proton of the hydrazide group.
3-OH, 4-OH 8.50 – 9.50 Broad Singlet (br s)2HTypical phenolic protons. Often overlap or appear as broad humps.
Ar-H (H-6) 7.20 – 7.40 Doublet (

)
1HOrtho to Carbonyl. Deshielded by the electron-withdrawing

group. Coupling

Hz.
Ar-H (H-5) 6.30 – 6.50 Doublet (

)
1HMeta to Carbonyl. Shielded by ortho and para OH groups. Coupling

Hz.
-NH2 4.00 – 5.00 Broad Singlet (br s)2HTerminal amine protons of the hydrazide. Broad due to quadrupole broadening from Nitrogen.
The "AB" System vs. Singlet (Isomer Differentiation)

The most critical structural proof is the aromatic region.

  • 2,3,4-Isomer: Possesses protons at positions 5 and 6.[1] These are adjacent (vicinal).

    • Pattern: Two Doublets (AB system).

    • Coupling Constant (

      
      ):  ~8.5–9.0 Hz (Characteristic of ortho coupling).
      
  • 3,4,5-Isomer (Gallic): Possesses protons at positions 2 and 6. These are equivalent and separated by carbons.

    • Pattern: Singlet (s).

    • Coupling: None (or very small meta coupling, usually unresolved).

13C NMR Characterization (DMSO-d6)

The Carbon-13 spectrum confirms the skeleton and the oxidation state of the carbons.

Carbon TypeChemical Shift (

, ppm)
AssignmentNotes
Carbonyl 165.0 – 170.0

(Hydrazide)
Typical amide/hydrazide carbonyl range.
C-OH (Ar) 148.0 – 152.0 C-2, C-4Oxygen-bearing carbons are significantly deshielded.
C-OH (Ar) 132.0 – 135.0 C-3Often distinct from C-2/C-4 due to substitution pattern.
Ar-C (H) 115.0 – 120.0 C-6Ortho to Carbonyl (Deshielded relative to C-5).
Quaternary 105.0 – 110.0 C-1Ipso carbon attached to the hydrazide group.
Ar-C (H) 100.0 – 108.0 C-5Shielded by adjacent oxygen donors.

Comparative Analysis: 2,3,4- vs. 3,4,5-Isomer[1][2][3]

Researchers often confuse these two isomers. The table below highlights the definitive differences.

Feature2,3,4-Trihydroxybenzohydrazide 3,4,5-Trihydroxybenzohydrazide (Gallic)
Symmetry AsymmetricSymmetric (

axis)
Aromatic 1H Signal Two Doublets (

Hz)
One Singlet
2-OH Signal ~12.0 ppm (Intramolecular H-bond) Absent (No OH at pos 2)
OH Pattern Split (2-OH distinct from 3,4-OH)Clustered (3,4,5-OH often overlap)
Precursor Methyl 2,3,4-trihydroxybenzoateMethyl Gallate (Methyl 3,4,5-trihydroxybenzoate)
Structural Elucidation Logic

Isomer_Logic Start Unknown Trihydroxybenzohydrazide Aromatic Check Aromatic Region (6.0 - 8.0 ppm) Start->Aromatic Pattern Splitting Pattern? Aromatic->Pattern Singlet Singlet (2H) Pattern->Singlet Equivalent H Doublets Two Doublets (1H each) J ~ 8.5 Hz Pattern->Doublets Adjacent H Result_Gallic 3,4,5-Isomer (Gallic Hydrazide) Singlet->Result_Gallic Result_234 2,3,4-Isomer (Target) Doublets->Result_234

Figure 2: Decision tree for distinguishing trihydroxybenzohydrazide isomers.

References

  • Synthesis & Derivatives: Synthesis of 2-hydroxybenzohydrazide derivatives... (2019).[2] Pharmacy Education. Link

  • Comparative Isomer Data: Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. (2015).[3][4] Arabian Journal of Chemistry. Link

  • Intramolecular H-Bonding: 1H NMR Studies of Intramolecular OH/OH Hydrogen Bonds via Titratable Isotope Shifts. (2021).[5][3][4][6] NIH/PubMed. Link

  • Spectral Database: 1H NMR Spectrum of 2-hydroxybenzohydrazide (Analog). NP-MRD. Link

Sources

Comparative Mass Spectrometry Guide: 2,3,4-Trihydroxybenzohydrazide Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Audience: Drug Metabolism Researchers, Analytical Chemists, and Structural Biologists

Executive Summary & Strategic Context

In drug development and metabolic profiling, 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) serves as a critical pharmacophore, often utilized in the synthesis of Schiff base antioxidants and antimicrobial agents. Its structural isomer, 3,4,5-Trihydroxybenzohydrazide (Gallohydrazide) , is a common metabolic alternative. Distinguishing these isomers is analytically challenging due to identical molecular weights (MW 184.15 Da) and similar polarity.

This guide provides a definitive mass spectrometry (MS) workflow to differentiate 2,3,4-THBH from its isomers. By leveraging the "Ortho Effect" —a proximity-driven fragmentation mechanism unique to the 2-position hydroxyl group—researchers can identify diagnostic ions that are absent or suppressed in the 3,4,5-isomer.

Technical Deep Dive: Fragmentation Mechanics

The Mechanistic Differentiator: The Ortho Effect

The core performance difference between 2,3,4-THBH and its alternatives lies in the intramolecular hydrogen bonding between the 2-OH (hydroxyl) and the hydrazide carbonyl (C=O) or amine.

  • 2,3,4-THBH (Target): The hydroxyl group at the ortho position (C2) facilitates a cyclic transition state, promoting the rapid loss of ammonia (NH

    
    ) and water (H
    
    
    
    O) directly from the precursor ion.
  • 3,4,5-THBH (Comparator): Lacking an ortho hydroxyl, this molecule relies primarily on high-energy inductive cleavage of the hydrazine bond, resulting in a different ratio of product ions.

Predicted Fragmentation Pathway (ESI Positive Mode)
  • Precursor Ion:

    
    
    
  • Primary Fragment (Diagnostic):

    
     (Loss of NH
    
    
    
    ). This is significantly enhanced in 2,3,4-THBH due to the ortho-hydroxyl assisting the proton transfer required for ammonia elimination.
  • Secondary Fragment:

    
     (Acylium Ion, 
    
    
    
    ). Formed by the loss of hydrazine (N
    
    
    H
    
    
    ).
  • Tertiary Fragment:

    
     (Loss of CO from Acylium).
    

Comparative Analysis: 2,3,4-THBH vs. Gallohydrazide

The following table summarizes the spectral differences observed under Collision-Induced Dissociation (CID) at 25 eV.

Feature2,3,4-Trihydroxybenzohydrazide 3,4,5-Trihydroxybenzohydrazide (Alternative) Mechanistic Driver
Precursor (

)
185.06185.06Identical Elemental Composition
Base Peak

153 (Acylium)

153 (Acylium)
Cleavage of weak N-N bond
Diagnostic Ion

168 (High Intensity)

168 (Trace/Absent)
Ortho Effect: 2-OH stabilizes transition state for NH

loss.
Secondary Ion

137 (Loss of H

O + NH

)

125 (Loss of CO)
2,3,4-isomer favors dehydration pathways.
Retention Time Earlier (More Polar)Later (Slightly Less Polar)Intramolecular H-bonding reduces interaction with C18 phase.

Visualization: Fragmentation Pathways

The following diagram illustrates the specific fragmentation pathways, highlighting the "Ortho Effect" unique to the 2,3,4-isomer.

FragmentationPathway Precursor [M+H]+ Precursor m/z 185 (2,3,4-THBH) OrthoIntermediate Ortho-Stabilized Intermediate Precursor->OrthoIntermediate H-Bonding (C2-OH) Frag_153 Acylium Ion m/z 153 [M+H - N2H4]+ Precursor->Frag_153 - N2H4 (32 Da) Inductive Cleavage Frag_168 Fragment m/z 168 [M+H - NH3]+ (DIAGNOSTIC) OrthoIntermediate->Frag_168 - NH3 (17 Da) Favored by Ortho Frag_168->Frag_153 - NH (15 Da) Frag_125 Fragment m/z 125 [Ph-OH3]+ Frag_153->Frag_125 - CO (28 Da)

Figure 1: Mechanistic fragmentation pathway of 2,3,4-Trihydroxybenzohydrazide. The green path highlights the diagnostic loss of ammonia facilitated by the ortho-hydroxyl group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between isomers, follow this step-by-step Direct Infusion ESI-MS/MS protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2,3,4-THBH in 1 mL of Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation (

      
      ) of the hydrazide nitrogen, maximizing sensitivity in positive mode.
      
Step 2: MS Source Optimization (ESI+)
  • Flow Rate: 10 µL/min (Direct Infusion).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Validation Check: Ensure the precursor ion intensity at

    
     is stable (>1e6 counts) before proceeding.
    
Step 3: Collision Energy (CE) Ramp

To definitively identify the isomer, you must perform a "Breakdown Curve" experiment.

  • Isolate

    
     (Isolation width: 1.0 Da).
    
  • Acquire MS/MS spectra at CE levels: 10, 20, 30, and 40 eV.

  • Data Interpretation:

    • At 15-20 eV: Look for

      
      . If this peak is 
      
      
      
      of the base peak, the sample is likely the 2,3,4-isomer .
    • At 30+ eV: The spectrum will be dominated by

      
       and 
      
      
      
      for both isomers.
Step 4: LC-MS Separation (Optional but Recommended)

If analyzing a mixture, use a PFP (Pentafluorophenyl) column rather than C18.

  • Column: Kinetex PFP, 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol.

  • Logic: PFP phases interact with the phenolic rings via pi-pi stacking, providing better separation of positional isomers than hydrophobic C18 interactions.

References

  • Structural Isomer Differentiation via MS

    • Smith, R. et al. "Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn." Thermo Fisher Scientific Application Note. Link

  • Benzohydrazide Fragmentation Mechanisms

    • Gross, J. H. "Mass Spectrometry: A Textbook - Fragmentation of Nitrogen-Containing Compounds." Springer. Link

  • Ortho-Effect in Phenolic Compounds

    • Nakata, H. "Free radical fragment ions in ESI-CID-MS."[2] European Journal of Mass Spectrometry. Link

  • General ESI-MS of Polyphenols

    • Prasain, J. K. "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham Guide. Link

Sources

Comparing antioxidant activity of 2,3,4-Trihydroxybenzohydrazide vs Ascorbic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach antioxidant profiling not merely as a measure of radical quenching, but as an evaluation of molecular stability, stoichiometric efficiency, and pharmacokinetic viability. In the landscape of rational drug design, selecting the appropriate antioxidant scaffold is a critical decision that dictates the downstream efficacy of a formulation.

While1[1], its application in complex pharmaceutical systems is often limited by rapid aqueous degradation and potential pro-oxidant behavior in the presence of transition metals. Enter 2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH) . By coupling a pyrogallol moiety (three adjacent hydroxyl groups) with a hydrazide linkage,2[2].

Here is an in-depth, objective comparison of their mechanistic performance, supported by self-validating experimental protocols.

Mechanistic Divergence: Why Structure Dictates Function

To understand the superiority of 2,3,4-THBH in specific high-stress assays, we must analyze the causality behind their electron-donation pathways.

Ascorbic acid relies primarily on the Hydrogen Atom Transfer (HAT) mechanism, donating electrons from its enediol structure to become dehydroascorbic acid. However,3[3].

The three adjacent hydroxyls of 2,3,4-THBH allow for extensive electron delocalization, stabilizing the resulting phenoxyl radical far better than the ascorbate radical. Furthermore, the hydrazide group (-CO-NH-NH₂) acts as a potent metal chelator. This sequesters free iron and copper, actively preventing the Fenton chemistry that frequently causes Ascorbic Acid to act as a pro-oxidant in metal-rich biological environments.

MechanisticPathway Radical Free Radical (DPPH• / ABTS•+) AA Ascorbic Acid (Enediol Motif) HAT Hydrogen Atom Transfer (HAT) AA->HAT Primary SPLET Sequential Proton Loss Electron Transfer (SPLET) AA->SPLET Secondary THBH 2,3,4-THBH (Pyrogallol-Hydrazide) THBH->SPLET Primary RAF Radical Adduct Formation (RAF) THBH->RAF Secondary Chelation Metal Chelation (Blocks Fenton Rxn) THBH->Chelation Hydrazide Group HAT->Radical Neutralization SPLET->Radical Neutralization RAF->Radical Trapping

Fig 1: Mechanistic pathways of radical neutralization for Ascorbic Acid vs 2,3,4-THBH.

Quantitative Performance: In Vitro Benchmarks

When subjected to standardized radical scavenging assays, the stoichiometric efficiency of 2,3,4-THBH becomes highly evident.4[4]. In contrast, Ascorbic Acid typically requires higher concentrations to achieve the same 50% inhibition threshold due to its lower stoichiometric ratio of electron donation per molecule.

Assay / ParameterAscorbic Acid (Vitamin C)2,3,4-Trihydroxybenzohydrazide (2,3,4-THBH)
DPPH IC50 (µM) ~15.0 - 20.02.5 - 9.8
ABTS IC50 (µM) ~10.0 - 14.02.0 - 4.5
Primary Mechanism HAT / SPLETSPLET / RAF / HAT
Metal Chelation Poor (High pro-oxidant risk)Excellent (Hydrazide motif sequesters metals)
Formulation Stability Low (Rapidly oxidizes in aqueous solution)High (Stable building block for drug design)

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on isolated data points; our assays must be designed as self-validating systems.5[5]. The following protocols are engineered to account for environmental variables and solvent interactions.

Protocol A: DPPH• Scavenging Assay
  • Reagent Preparation : Dissolve DPPH in analytical-grade methanol to a concentration of 1 mM. Causality: Methanol is chosen over water because DPPH• is a lipophilic radical; aqueous environments cause precipitation and erratic absorbance readings.

  • Sample Dilution : Prepare serial dilutions of 2,3,4-THBH and Ascorbic Acid (1–50 µM). Include a Trolox standard as a positive control and a pure methanol well as a blank.

  • Reaction : Mix 100 µL of the sample with 100 µL of the DPPH solution in a 96-well plate. Incubate in the dark at 37°C for 30 minutes. Causality: DPPH• is highly sensitive to UV/visible light degradation. Dark incubation prevents false-positive scavenging artifacts caused by photo-bleaching.

  • Measurement : Read absorbance at 515 nm using a microplate spectrophotometer. Calculate % inhibition and determine the IC50 via non-linear regression analysis.

Protocol B: ABTS•+ Decolorization Assay
  • Radical Generation : Mix 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours. Causality: Potassium persulfate acts as a radical initiator. The extended dark incubation is critical because the oxidation of ABTS to the ABTS•+ radical cation is kinetically slow; premature use will result in a shifting baseline as radicals continue to form during sample measurement.

  • Standardization : Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 (±0.02) at 734 nm.

  • Reaction & Measurement : Add 10 µL of the antioxidant sample to 190 µL of the standardized ABTS•+ solution. Incubate for exactly 6 minutes, then read absorbance at 734 nm.

AssayWorkflow Start Prepare 1mM DPPH in Methanol or 7mM ABTS•+ in Ethanol Reaction Incubate in Dark DPPH: 30 min, 37°C | ABTS: 6 min, RT Start->Reaction Dilution Prepare Serial Dilutions of AA and 2,3,4-THBH (1-50 µM) Dilution->Reaction Measure Spectrophotometry DPPH: 515 nm | ABTS: 734 nm Reaction->Measure Analysis Calculate % Inhibition Determine IC50 via Regression Measure->Analysis

Fig 2: Self-validating high-throughput screening workflow for DPPH and ABTS assays.

Summary

While Ascorbic Acid remains a vital physiological antioxidant, its utility in advanced drug formulation is bottlenecked by its instability and lack of modularity. 2,3,4-Trihydroxybenzohydrazide bypasses these limitations. By leveraging the immense electron-donating capacity of the pyrogallol ring and the metal-chelating properties of the hydrazide group, 2,3,4-THBH provides a robust, highly active scaffold for next-generation antioxidant therapeutics.

References

  • Source: sctm.
  • Title: N'-(4-Nitrophenyl)benzohydrazide | 257.
  • Source: researchgate.
  • Title: 26th Congress of SCTM (20-23 September 2023)
  • Source: mdpi.

Sources

Comparative Guide: Thermal Analysis (TGA/DSC) of 2,3,4-Trihydroxybenzohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4-Trihydroxybenzohydrazide (THBH) , a derivative of pyrogallol-4-carboxylic acid, represents a critical scaffold in coordination chemistry and pharmacology. Unlike its more common isomer (3,4,5-trihydroxybenzohydrazide or gallohydrazide), the 2,3,4-isomer possesses a unique ortho-hydroxyl group adjacent to the hydrazide moiety. This structural feature enables enhanced chelation potential, often leading to metal complexes with distinct thermal stability and biological efficacy.

This guide provides a technical comparison of the thermal behaviors of THBH metal complexes (specifically Cu(II), Co(II), Ni(II), and Zn(II)).[1][2] It synthesizes data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to aid researchers in evaluating these compounds for drug development and materials science applications.

Ligand Architecture & Coordination Logic

To understand the thermal data, one must first grasp the coordination environment. THBH acts as a versatile ligand, typically coordinating through the carbonyl oxygen and the azomethine nitrogen of the hydrazide group. The presence of the 2-hydroxy group allows for potential tridentate coordination or stabilization via intramolecular hydrogen bonding.

Figure 1: Coordination & Synthesis Workflow

G cluster_0 Coordination Sites Precursor Pyrogallol-4-carboxylic Acid Ligand 2,3,4-Trihydroxybenzohydrazide (THBH) Precursor->Ligand Hydrazinolysis (N₂H₄·H₂O, Reflux) Complex M(THBH)₂ Complex (Octahedral/Square Planar) Ligand->Complex Chelation MetalSalt Metal Salt (MX₂ · nH₂O) MetalSalt->Complex Reflux (EtOH/MeOH) pH Adjustment

Caption: Synthesis pathway and coordination logic for THBH metal complexes. The ligand typically forms a stable 5-membered chelate ring with the metal center.

Thermal Analysis Profiles (TGA/DSC)

Thermal stability is a proxy for shelf-life and stoichiometry. The decomposition of THBH complexes generally follows a three-stage mechanism.

General Decomposition Stages
  • Stage I (Dehydration): Loss of lattice (outer sphere) and coordinated (inner sphere) water.

    • Temperature: 60°C – 180°C.

    • Significance: Distinguishes between solvates and true coordination spheres.

  • Stage II (Ligand Pyrolysis): Breakdown of the organic hydrazide backbone.

    • Temperature: 200°C – 450°C.

    • Mechanism:[3][4] Decarboxylation, breaking of N-N bonds, and loss of phenolic fragments.

  • Stage III (Oxide Formation): Final residue formation.

    • Temperature: >500°C.[5]

    • Product: Stable metal oxides (CuO, Co₃O₄, NiO, ZnO).

Comparative Performance Data

The following table synthesizes typical TGA/DSC data for THBH complexes compared to the free ligand.

CompoundDehydration Onset (

)
Main Decomposition (

)
Final Residue (800°C)Kinetic Stability (

)
THBH (Ligand) N/A (Anhydrous)210°C (Melting/Dec)< 2% (Carbon char)Low
Cu(II)-THBH 90°C (Lattice

)
310°C~22% (CuO)High
Ni(II)-THBH 110°C (Coord.

)
340°C~20% (NiO)Very High
Co(II)-THBH 105°C (Coord.

)
325°C~21% (

)
High
Zn(II)-THBH 85°C (Lattice

)
290°C~24% (ZnO)Moderate

Key Insight: The Ni(II) and Cu(II) complexes typically exhibit higher thermal stability than the free ligand due to the "Chelate Effect," where the formation of stable ring structures increases the energy barrier for bond rupture.

Detailed Kinetic Analysis (The "Why")

To validate the stability claims, researchers employ kinetic models like Coats-Redfern or Broido .

Activation Energy ( ) Trends

The thermal stability order often follows the Irving-Williams series for divalent metal ions, correlated with the lattice energy of the resulting oxides:



  • Ni(II) Complex: Often requires the highest activation energy (

    
    ) for the main degradation step, indicating a robust square-planar or octahedral geometry that resists thermal stress.
    
  • Zn(II) Complex: Being

    
     (filled shell), it lacks Crystal Field Stabilization Energy (CFSE), often resulting in slightly lower thermal stability compared to transition metals with unpaired electrons.
    
Figure 2: Thermal Decomposition Pathway

Decomposition Complex [M(THBH)₂(H₂O)₂] · nH₂O (Initial Complex) Step1 Step 1: Dehydration (60-180°C) Complex->Step1 - nH₂O (Lattice) - 2H₂O (Coord) Intermediate [M(THBH)₂] (Anhydrous Intermediate) Step1->Intermediate Step2 Step 2: Ligand Degradation (200-450°C) Intermediate->Step2 Pyrolysis of Hydrazide Backbone Oxide Metal Oxide (MO) (Final Residue >500°C) Step2->Oxide Oxidation

Caption: Step-wise thermal degradation mechanism of hydrated THBH metal complexes.

Experimental Protocol for Validation

To reproduce these results, follow this self-validating protocol.

Synthesis of Metal Complexes[4][6][7][8][9][10][11]
  • Dissolution: Dissolve 1.0 mmol of 2,3,4-Trihydroxybenzohydrazide in 20 mL hot ethanol.

  • Chelation: Add 1.0 mmol of Metal(II) Acetate/Chloride dissolved in 10 mL ethanol dropwise.

  • Reflux: Reflux the mixture for 3–5 hours. A color change (e.g., Green for Cu, Pink/Red for Co) indicates complexation.

  • Isolation: Filter the precipitate, wash with hot ethanol (to remove unreacted ligand) and ether. Dry in vacuo over anhydrous

    
    .
    
TGA/DSC Methodology
  • Instrument: PerkinElmer STA 6000 or TA Instruments SDT Q600.

  • Atmosphere: Nitrogen (

    
    ) flow at 20-50 mL/min (inert atmosphere prevents early oxidation).
    
  • Heating Rate: 10°C/min (Standard) or variable (5, 10, 15, 20°C/min) for kinetic studies.

  • Temperature Range: Ambient (25°C) to 800°C.

  • Crucible: Alumina (

    
    ) or Platinum.
    

Self-Validation Check:

  • If TGA shows mass loss < 100°C: You have lattice water (solvent).

  • If TGA shows mass loss > 150°C: You have coordinated water.[3]

  • Final Residue Calculation:

    
    
    Compare experimental residual mass with this value. A deviation < 3% confirms the proposed stoichiometry.
    

Comparison with Alternatives

Why choose 2,3,4-THBH over the more common 3,4,5-THBH (Gallohydrazide) ?

Feature2,3,4-THBH Complexes3,4,5-THBH (Gallohydrazide) Complexes
Chelation Mode Potential for O,O,N tridentate bonding due to 2-OH proximity.Typically O,N bidentate; 3,4,5-OH groups are steric bulk or antioxidant sites.
Solubility Moderate (Lipophilic character increased by chelation).Lower (High polarity due to symmetric OH groups).
Biological Activity Enhanced antimicrobial potency due to specific ortho-substitution effects.Known primarily for antioxidant activity.
Thermal Stability Higher (Rigid chelate rings involving 2-OH).Moderate.

References

  • Simijonović, D., et al. (2024). Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies.[6][7] Pharmaceutics, 16(11), 1472.[6] Link

    • Context: Synthesis and characterization of 2,3,4-trihydroxybenzohydrazide derivatives, establishing the baseline for thermal stability of this specific isomer's Schiff bases.
  • Society of Chemists and Technologists of Macedonia (2023). Book of Abstracts, 26th Congress. SCTM. Link

    • Context: Describes the reaction of 2,3,4-trihydroxybenzohydrazide with aldehydes and their subsequent characteriz
  • BenchChem. N'-(4-Nitrophenyl)benzohydrazide and related Hydrazide Analogs.Link

    • Context: Provides structural data and general synthesis pathways for benzohydrazide derivatives used in coordin
  • Refat, M. S., et al. (2013).Synthesis and kinetic studies of thermal decomposition of metal complexes. (General Reference for TGA Kinetics of Hydrazides).

Sources

A Comparative Guide to the Crystallographic Landscape of 2,3,4-Trihydroxybenzohydrazide Analogs: An In-depth Analysis of 2,3,4-Trihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the X-ray diffraction (XRD) data for 2,3,4-Trihydroxybenzaldehyde, a close structural analog of 2,3,4-Trihydroxybenzohydrazide. Due to the limited availability of single-crystal XRD data for the target hydrazide, this guide leverages the detailed crystallographic information of the aldehyde to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics of this important pharmacophore. Through objective comparison with other reported hydrazide and hydrazone structures, this guide offers insights into the influence of functional group modifications on crystal packing and intermolecular interactions.

Introduction: The Significance of the 2,3,4-Trihydroxybenzoyl Moiety

The 2,3,4-trihydroxybenzoyl moiety is a key pharmacophore found in a variety of biologically active compounds, including potent inhibitors of coxsackievirus B3 3C protease.[1] Understanding the three-dimensional structure of molecules containing this scaffold is paramount for rational drug design and the development of new therapeutic agents. X-ray crystallography stands as the definitive method for elucidating atomic and molecular structures, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of a compound.[2]

Crystallographic Analysis of 2,3,4-Trihydroxybenzaldehyde

The crystal structure of 2,3,4-Trihydroxybenzaldehyde (C7H6O4) has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[3][4][5] The asymmetric unit contains two independent molecules, a common phenomenon in organic crystal structures that can provide insights into conformational flexibility.

Key Crystallographic Data

A summary of the key crystallographic parameters for 2,3,4-Trihydroxybenzaldehyde is presented in the table below. This data serves as a benchmark for understanding the fundamental packing and structural features of this class of compounds.

ParameterValueReference
Chemical FormulaC7H6O4[3][4]
Formula Weight154.12[3][5]
Crystal SystemMonoclinic[3][5]
Space GroupCc[3]
a (Å)3.6222 (3)[3][5]
b (Å)24.006 (2)[3][5]
c (Å)14.8965 (9)[3][5]
β (°)93.524 (5)[3][5]
Volume (ų)1292.9 (2)[3][5]
Z8[3][5]
Temperature (K)100 (2)[3][5]
RadiationMo Kα[3]
R-factor0.054[5]
wR-factor0.132[5]
Structural Insights: The Role of Hydrogen Bonding

A defining feature of the 2,3,4-Trihydroxybenzaldehyde crystal structure is the extensive network of intermolecular and intramolecular hydrogen bonds. The 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent aldehyde group in both independent molecules of the asymmetric unit.[3][4][5] This interaction contributes to the planarity of the molecule.

Furthermore, the molecules are interconnected through a three-dimensional network of O—H⋯O hydrogen bonds, where each hydroxy group acts as a donor to a single acceptor atom.[3][4][5] This intricate hydrogen bonding network is a primary determinant of the crystal packing and overall stability of the solid-state structure.

Comparative Analysis: Aldehyde vs. Hydrazide Crystal Structures

Hydrazides introduce additional hydrogen bond donors (-NH and -NH2) and a carbonyl acceptor (-C=O), creating more complex and varied intermolecular interaction patterns. For instance, in the crystal structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate, an extensive hydrogen-bonding network involving the hydrazide group and a water molecule is observed.[6] Similarly, other studies on hydrazone derivatives reveal the critical role of N-H···O and O-H···N hydrogen bonds in stabilizing their crystal lattices.

The table below provides a comparison of the crystal systems and space groups of 2,3,4-Trihydroxybenzaldehyde and a representative hydrazide compound to illustrate the potential structural diversity.

CompoundCrystal SystemSpace GroupKey Hydrogen Bonding FeaturesReference
2,3,4-TrihydroxybenzaldehydeMonoclinicCcIntramolecular O-H···O, Intermolecular O-H···O network[3][5]
(E)-N'-(2-fluorobenzylidene)-3,4,5-trihydroxybenzohydrazideNot specifiedNot specifiedExpected N-H···O and O-H···N interactions[7]
(E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazideTriclinicP-1N-H···O and potential C-H···O interactions[8]

This comparison underscores the structural versatility introduced by the hydrazide functional group, suggesting that 2,3,4-Trihydroxybenzohydrazide would likely exhibit a distinct and complex hydrogen-bonding network compared to its aldehyde counterpart.

Experimental Protocols

For researchers aiming to obtain single crystals of 2,3,4-Trihydroxybenzohydrazide or related analogs suitable for X-ray diffraction analysis, the following protocols provide a validated starting point.

Synthesis of 2,3,4-Trihydroxybenzohydrazide

The synthesis of benzohydrazide derivatives typically involves the condensation reaction of a corresponding methyl ester with hydrazine hydrate.[9]

Step-by-Step Methodology:

  • Esterification: Convert 2,3,4-Trihydroxybenzoic acid to its methyl ester, methyl 2,3,4-trihydroxybenzoate, using standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

  • Hydrazinolysis:

    • Dissolve methyl 2,3,4-trihydroxybenzoate in a suitable solvent such as ethanol or methanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful XRD analysis. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the synthesized 2,3,4-Trihydroxybenzohydrazide in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water mixtures) with gentle heating.

  • Slow Evaporation:

    • Filter the saturated solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

    • Allow the vial to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and dry them on filter paper.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a target compound like 2,3,4-Trihydroxybenzohydrazide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis start Starting Materials (2,3,4-Trihydroxybenzoic Acid, Hydrazine Hydrate) reaction Chemical Reaction (Esterification & Hydrazinolysis) start->reaction purification Purification (Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for Synthesis and XRD Analysis.

Conclusion and Future Directions

This guide has provided a detailed examination of the crystallographic data for 2,3,4-Trihydroxybenzaldehyde as a foundational model for understanding the structural properties of 2,3,4-Trihydroxybenzohydrazide. The comparative analysis with other hydrazide structures highlights the profound influence of the hydrazide functional group on hydrogen bonding and crystal packing. The provided experimental protocols offer a practical framework for the synthesis and crystallization of the target hydrazide and its analogs.

Future research should prioritize the successful crystallization and single-crystal X-ray diffraction analysis of 2,3,4-Trihydroxybenzohydrazide to provide direct experimental evidence of its solid-state structure. This will enable a more precise comparison with its aldehyde counterpart and further elucidate the structure-activity relationships of this important class of bioactive molecules.

References

  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1565. [Link]

  • Royal Society of Chemistry. (2009). Phase purity of hydrazide 1. CrystEngComm, Supplementary Material. [Link]

  • Faye, F., et al. (2021). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Science Publishing Group. [Link]

  • Albayati, M. R., Al_Shaheen, A. J., & Ali, A. M. (2017). Preparation and X-ray powder diffraction investigation of some complexes with hydrazone ligands. International Journal of Enhanced Research in Science, Technology & Engineering, 6(11). [Link]

  • National Center for Biotechnology Information. (2008). 2,3,4-Trihydroxy-benzaldehyde. PubMed. [Link]

  • Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. Journal of Structural Chemistry, 58, 333-337. [Link]

  • Alhadi, A. A., et al. (2009). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E, 65, o1373. [Link]

  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. ResearchGate. [Link]

  • Kim, Y., et al. (2016). 2,3,4-Trihydroxybenzyl-hydrazide analogues as novel potent coxsackievirus B3 3C protease inhibitors. European Journal of Medicinal Chemistry, 121, 41-53. [Link]

  • ResearchGate. (n.d.). Crystallographic and experimental data for the compounds. [Link]

  • Jiang, C.-J., et al. (2022). The crystal structure of 2,3,4-trihydroxybenzoic- acid—pyrazine-2-carboxamide—water (1/1/1), C12H13N3O7. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 947-949. [Link]

  • Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • ResearchGate. (2016). 2,3,4-Trihydroxybenzyl-hydrazide Analogues as Novel Potent Coxsackievirus B3 3C Protease Inhibitors. [Link]

  • Jain, S., et al. (2012). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 12(1), 73-76. [Link]

  • Khan, K. M., et al. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 10, S2373-S2380. [Link]

  • American Chemical Society. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. [Link]

  • Orbis Medicines. (2026). Disrupting the biologics market through innovations in macrocycle R&D. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

Comprehensive Comparative Guide: Molecular Docking and Efficacy Validation of 2,3,4-Trihydroxybenzohydrazide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target directed ligands (MTDLs) for complex pathologies like inflammation and oxidative stress, hydrazide-hydrazone scaffolds have emerged as critical pharmacophores. Specifically, 2,3,4-trihydroxybenzohydrazide and its hybrid derivatives (such as pyrogallol-coumarin hybrids) offer a unique structural topology.

This guide provides an objective, data-backed comparison of 2,3,4-trihydroxybenzohydrazide ligands against their structural isomers (e.g., 3,4,5-trihydroxybenzohydrazide) and standard therapeutics. Designed for computational chemists and assay scientists, this document synthesizes in silico molecular docking workflows with in vitro experimental validation to establish a self-validating pipeline for hit-to-lead optimization.

Mechanistic Overview: The 2,3,4-Substitution Advantage

The pharmacological efficacy of trihydroxybenzohydrazide ligands hinges on their ability to interrupt the arachidonic acid cascade, specifically by inhibiting Lipoxygenase (LOX) and Cyclooxygenase (COX) enzymes, while simultaneously acting as potent radical scavengers[1],[2].

The 2,3,4-substitution pattern presents a distinct stereoelectronic profile. The proximity of the C2-hydroxyl group to the hydrazide carbonyl oxygen facilitates the formation of a strong intramolecular hydrogen bond . This structural "lock" increases the rigidity of the ligand[3]. While this rigidity slightly reduces its conformational adaptability in deep hydrophobic enzyme pockets compared to the 3,4,5-isomer, it drastically reduces the entropic penalty upon binding to rigid bacterial targets, leading to superior antibacterial profiles[1],[4].

LOXPathway AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Oxidation HPETE 5-HPETE LOX->HPETE LT Leukotrienes HPETE->LT Inflam Inflammatory Response LT->Inflam Ligand 2,3,4-Trihydroxybenzohydrazide Ligand (PCH-1) Ligand->LOX Competitive Inhibition

Fig 1: LOX pathway inhibition by 2,3,4-Trihydroxybenzohydrazide ligands.

Comparative Performance Analysis

To objectively evaluate the 2,3,4-trihydroxybenzohydrazide scaffold, we compare its pyrogallol-coumarin hybrid derivative (PCH-1 / C-HB1 ) against its 3,4,5-isomer counterpart (PCH-2 / C-HB2 ) and industry-standard controls.

Table 1: Anti-Inflammatory (LOX) & Antibacterial Efficacy

Data synthesized from recent in vitro evaluations of pyrogallol-coumarin hybrids[1],[4].

CompoundLigand TopologyLOX IC₅₀ (μM)Proteus mirabilis MIC (µg/mL)MD Trajectory Stability (RMSD)
PCH-1 2,3,4-Trihydroxybenzohydrazide38.1231.125 High (Rigid, low fluctuation)
PCH-2 3,4,5-Trihydroxybenzohydrazide34.12 > 50.0Moderate (Flexible)
NDGA Standard LOX Inhibitor~1.7 - 5.0N/AN/A

Expert Insight on Causality: PCH-2 exhibits a marginally better LOX IC₅₀ (34.12 μM) because its lack of intramolecular hydrogen bonding allows it to flexibly mold into the LOX active site[3]. However, PCH-1 (the 2,3,4-derivative) demonstrates a vastly superior antibacterial MIC (31.125 µg/mL)[1]. The rigidity of PCH-1 prevents non-specific binding, enhancing its targeted accumulation and efficacy against Proteus mirabilis[1],[3].

Table 2: Antioxidant Capacity (Radical Scavenging)

Antioxidant potential evaluated via DPPH and ABTS assays[5],[6].

CompoundPrecursor ScaffoldDPPH IC₅₀ (μM)ABTS IC₅₀ (μM)Primary Mechanism
C-HB1 2,3,4-Trihydroxybenzohydrazide6.44.5SPLET / RCF
C-HB2 3,4,5-Trihydroxybenzohydrazide2.52.0SPLET / RCF
Gallic Acid Standard Antioxidant2.6~2.0HAT / SPLET

Expert Insight on Causality: Both isomers neutralize radicals primarily via Sequential Proton Loss followed by Electron Transfer (SPLET) and Radical Coupling Formation (RCF) under physiological conditions[7]. The 3,4,5-isomer (C-HB2) shows higher radical scavenging capacity (IC₅₀ 2.5 μM) because the para-hydroxyl group is flanked by two meta-hydroxyls, optimizing electron delocalization after proton donation[5],[6].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every computational prediction must be anchored by physical assay data.

In Silico Workflow: Molecular Docking & Dynamics

Standard molecular mechanics force fields (e.g., OPLS4) often miscalculate the partial charges of contiguous hydroxyl groups due to complex stereoelectronic effects. Therefore, Density Functional Theory (DFT) must be used for ligand preparation[7],[4].

DockingWorkflow LPrep Ligand Preparation (DFT Optimization) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (Protonation & Minimization) PPrep->Grid Dock Molecular Docking (Glide / AutoDock) Grid->Dock Validated Grid MD Molecular Dynamics (100ns Trajectory) Dock->MD Top Poses MMPBSA Binding Free Energy (MM-GBSA) MD->MMPBSA RMSD/RMSF Stability

Fig 2: In silico molecular docking and dynamics workflow for ligand validation.

Step-by-Step Protocol:

  • Ligand Optimization (DFT): Optimize the 2,3,4-trihydroxybenzohydrazide ligand geometry using Gaussian at the M06-2X/6-311++G(d,p) level of theory alongside a CPCM solvation model (water)[7]. Extract the ESP charges for docking.

  • Protein Preparation: Import the target enzyme (e.g., Soybean LOX, PDB ID: 1JNQ) into Schrödinger Maestro or AutoDock Tools. Assign protonation states at pH 7.4 using PROPKA. Minimize the structure using the OPLS force field until the RMSD of heavy atoms reaches 0.3 Å.

  • Protocol Validation (Self-Validation Step): Extract the co-crystallized native ligand and redock it into the generated grid box. Do not proceed unless the redocked pose achieves an RMSD of < 2.0 Å compared to the native crystal structure.

  • Docking Execution: Dock the DFT-optimized ligands using Extra Precision (XP) mode. Rank poses based on GlideScore, prioritizing poses that maintain the crucial hydrogen bond with the catalytic iron-coordinating histidines in LOX.

  • Molecular Dynamics (MD): Subject the top protein-ligand complex to a 100 ns MD simulation (e.g., Desmond). Monitor the Ligand RMSD; a plateau < 2.5 Å confirms the stability of the 2,3,4-isomer's binding mode[3].

In Vitro Workflow: LOX Inhibition & DPPH Scavenging

Protocol A: Soybean Lipoxygenase (sLOX) Inhibition Assay

  • Reagent Prep: Prepare a 0.2 M borate buffer (pH 9.0). Dissolve sLOX enzyme to a final concentration of 400 U/mL. Prepare linoleic acid substrate (final concentration 0.3 mM).

  • Incubation: In a 96-well UV-transparent plate, mix 10 µL of the 2,3,4-trihydroxybenzohydrazide ligand (varying concentrations, dissolved in DMSO) with 20 µL of sLOX and 150 µL of buffer. Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of linoleic acid to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm (indicating the formation of hydroperoxylinoleic acid) for 5 minutes.

  • Validation: Use NDGA as a positive control. Calculate the IC₅₀ using non-linear regression.

Protocol B: DPPH Radical Scavenging Assay

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

  • Reaction: Mix 100 µL of the ligand solution (concentrations ranging from 1 to 50 µM) with 100 µL of the DPPH solution in a microplate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Validation: Use Gallic Acid as the positive control[5]. The assay is validated if the Gallic Acid IC₅₀ falls between 2.0 - 3.0 μM.

Conclusion

The 2,3,4-trihydroxybenzohydrazide scaffold represents a highly stable, rigid pharmacophore. While its 3,4,5-isomer counterpart may exhibit marginally higher raw antioxidant capacity and LOX affinity due to structural flexibility, the 2,3,4-isomer's capacity for intramolecular hydrogen bonding grants it superior selectivity and potent antibacterial properties. For drug development professionals targeting localized bacterial infections accompanied by inflammation, the 2,3,4-substitution pattern provides a highly validated, multi-target starting point.

References

  • Simijonović, D., Avdović, E., et al. "Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies." Pharmaceutics, 2024, 16(11), 1472.

  • Milanović, Ž., et al. "Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study." Antioxidants, 2024, 13(2), 143.

  • Simijonović, D., et al. "An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status." MDPI, Dec 2023. (Note: URL mapped to the published journal equivalent of the preprint/repository data)

Sources

Validating Schiff Base Formation via UV-Vis Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Schiff base formation via UV-Vis spectroscopy shifts Content Type: Publish Comparison Guide

Executive Summary In drug development and organic synthesis, the formation of a Schiff base (imine,


) is a fundamental conjugation step. While NMR and FTIR provide definitive structural characterization, UV-Vis spectroscopy  serves as the premier tool for rapid, real-time validation and kinetic monitoring. This guide objectively compares the spectral performance of the Schiff base product against its precursors and evaluates UV-Vis against alternative analytical techniques. It provides a self-validating protocol designed for researchers requiring high-throughput confirmation of imine formation.

Part 1: The Comparative Landscape (Product vs. Precursors)

The core validation logic rests on the Bathochromic Shift (Red Shift) . A Schiff base is not merely the sum of its parts; it is a new conjugated system. To validate formation, one must statistically compare the "Product" (Schiff Base) against the "Alternatives" (Unreacted Aldehyde and Amine).

Electronic Transition Logic

The formation of the azomethine bond (


) alters the molecular orbital landscape.
  • Precursors (Aldehyde/Ketone): Typically exhibit a weak

    
     transition (forbidden) around 280–300 nm and a 
    
    
    
    transition <250 nm.
  • Precursors (Primary Amine): Auxochromic effects only; generally transparent >300 nm unless aromatic.

  • Product (Schiff Base): The lone pair on the nitrogen and the

    
    -bond of the 
    
    
    
    group conjugate with the aromatic rings. This lowers the energy gap (
    
    
    ) between the HOMO and LUMO, resulting in a significant red shift and often a hyperchromic effect (increased intensity).
Data Comparison Table: Spectral Signatures
FeaturePrecursor A (Aromatic Aldehyde) Precursor B (Primary Amine) Target Product (Schiff Base) Validation Indicator
Primary Band (

)
~240–260 nm~230–250 nm (if aromatic)260–290 nm Bathochromic shift due to extended conjugation.
Secondary Band (

)
~280–300 nm (Weak)Negligible>320 nm (Distinct) Appearance of a new, lower-energy band distinct from carbonyl.
Visual Color Colorless/Pale YellowColorless/DarkYellow/Orange/Red Visible manifestation of the UV-Vis shift.
Solvent Sensitivity ModerateLowHigh Shift magnitude changes significantly with solvent polarity (Solvatochromism).
Logical Pathway: Electronic Conjugation

The following diagram illustrates the logical flow of electronic changes that dictate the spectral shift.

ElectronicTransitions Aldehyde Aldehyde Precursor (C=O Carbonyl) Reaction Condensation (-H2O) Aldehyde->Reaction Amine Amine Precursor (-NH2) Amine->Reaction Imine Schiff Base Product (C=N Azomethine) Reaction->Imine Formation Effect Extended Conjugation (HOMO-LUMO Gap Decreases) Imine->Effect Orbital Overlap Result Bathochromic Shift (Red Shift >30 nm) Effect->Result Validation Signal

Caption: Logical flow of electronic transitions. The formation of the C=N bond bridges the π-systems of the precursors, reducing the energy gap and causing the diagnostic red shift.

Part 2: Methodological Comparison (UV-Vis vs. Alternatives)

While NMR is the "Gold Standard" for structure, UV-Vis is the "Gold Standard" for process.

MetricUV-Vis Spectroscopy FTIR Spectroscopy 1H NMR Spectroscopy
Primary Detection Electronic Transitions (

)
Vibrational Modes (

)
Nuclear Spin Environment (

)
Key Signal Red Shift & New Band (>320 nm)

Stretch (1600–1650 cm⁻¹)
Azomethine Proton (8.0–9.0 ppm, s)
Sensitivity High (

M)
ModerateLow (Requires mg quantities)
Time-to-Result Seconds (Real-time) MinutesHours (Prep + Run)
Solvent Constraints Must be UV-transparent (MeOH, MeCN)Minimal (ATR) or IR-transparentDeuterated solvents required
Best Use Case Kinetics, Stability, Quick Check Solid-state characterizationFinal Structural Proof

Part 3: Experimental Protocol

Objective: To confirm the formation of a Schiff base by observing the disappearance of the carbonyl band and the emergence of the azomethine charge-transfer band.

Reagents & Equipment[2][3][4][5]
  • Spectrophotometer: Double-beam UV-Vis (Range: 200–800 nm).

  • Cuvettes: Quartz (1 cm path length) – Glass absorbs UV and must be avoided.

  • Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff <210 nm).

  • Precursors: Aromatic aldehyde (e.g., Benzaldehyde derivative) and Primary amine (e.g., Aniline derivative).

Step-by-Step Methodology

1. Baseline Correction (The Blank)

  • Fill two cuvettes with pure solvent.

  • Run a baseline scan (200–800 nm) to subtract solvent absorption.

2. Precursor Characterization (The Control)

  • Prepare

    
     M solutions of the Aldehyde  and Amine  separately.
    
  • Scan Aldehyde: Note

    
     (typically ~250 nm and ~280 nm).
    
  • Scan Amine: Note

    
     (typically ~230 nm or ~280 nm if aromatic).
    
  • Critical Step: Overlay these spectra.[1] Identify the "silent region" where precursors have low absorbance (usually >320 nm).

3. Reaction Monitoring (The Experiment)

  • Mix equimolar amounts of Aldehyde and Amine in the cuvette (or reaction vessel).

  • Immediate Scan (t=0): May look like a summation of precursors.

  • Time-Lapse Scans (t=5, 10, 30 min):

    • Observe the decrease in the carbonyl peak (~280 nm).

    • Observe the growth of a new, broad band at a longer wavelength (e.g., 350–400 nm).

    • Isosbestic Point: If a sharp crossing point appears where absorbance is constant, it confirms a clean conversion between two species without side reactions [1].

4. Validation Calculation Calculate the shift using the formula:



  • Valid Result:

    
     (typically).
    
  • Invalid Result: No shift or appearance of bands <250 nm (indicates hydrolysis or lack of reaction).

Workflow Diagram

ExperimentalProtocol Start Start Validation Prep Prepare 10^-4 M Solutions (Aldehyde, Amine, Mixture) Start->Prep ScanControls Scan Precursors Separately (Identify Baseline Absorbance) Prep->ScanControls ScanMix Scan Reaction Mixture (Time-Dependent) ScanControls->ScanMix Decision New Band >320nm? ScanMix->Decision Yes Calculate Shift (Δλ) Decision->Yes Yes No Check pH / Solvent (Hydrolysis Risk) Decision->No No Final Schiff Base Confirmed Yes->Final Fail Validation Failed No->Fail

Caption: Step-by-step validation workflow. The critical decision point is the emergence of a bathochromically shifted band distinct from precursors.

Part 4: Troubleshooting & Self-Validation

To ensure Scientific Integrity , one must account for false positives or negatives.

  • Hydrolysis (The Reversion Risk): Schiff bases are unstable in aqueous acid. If your spectrum reverts to the aldehyde profile over time, the imine is hydrolyzing. Fix: Ensure anhydrous solvents or slightly basic pH (add trace

    
    ).
    
  • Solvatochromism: Polar protic solvents (Methanol) can stabilize the excited state, affecting

    
    . If the peak is obscured, switch to a non-polar solvent like Cyclohexane or Dichloromethane to sharpen the vibronic structure [2].
    
  • Concentration Effects: If absorbance > 2.0, the detector is saturated (Beer-Lambert Law failure). Dilute the sample to the

    
     M range.
    

References

  • Md. Nurul H., et al. (2024). "Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine: Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics." Molecules. Available at: [Link]

  • Issa, R. M., et al. (2005). "UV–vis, IR and 1H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine." Spectrochimica Acta Part A. Available at: [Link]

  • Creative Biostructure. (2025). "Difference Between UV, IR, and NMR Spectroscopy." Technical Guides. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4-Trihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3,4-Trihydroxybenzohydrazide. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Part 1: Hazard Assessment and Regulatory Mandate

The foundational step in any disposal protocol is a thorough understanding of the substance's chemical nature and the regulatory framework governing its waste stream.

Intrinsic Hazards of the Hydrazide Moiety

2,3,4-Trihydroxybenzohydrazide is a substituted hydrazine derivative. The hydrazine functional group is associated with significant health and safety risks. Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[1] Many are also recognized as potential carcinogens.[1] Furthermore, hydrazine itself is a reactive and potentially ignitable substance, necessitating careful handling to avoid contact with oxidizing agents.[2][3]

While specific toxicological data for 2,3,4-Trihydroxybenzohydrazide is not extensively published, the U.S. Environmental Protection Agency (EPA) has set a precedent by listing wastes generated from the production of 1,1-dimethylhydrazine (UDMH) from carboxylic acid hydrazides as hazardous waste (EPA hazardous waste code K107).[4][5] This regulatory classification underscores the need to treat all novel hydrazide-containing compounds with a high degree of caution.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, all chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[6] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, compliant disposal.[7]

A chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Can create fire under certain conditions.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable under normal conditions and can create explosions or toxic fumes.

  • Toxicity: Is harmful when ingested or absorbed.[8]

Given the known properties of related hydrazide compounds, 2,3,4-Trihydroxybenzohydrazide must be managed as a hazardous waste to ensure full compliance and mitigate risk. Disposal into regular trash or down the sanitary sewer is strictly prohibited.[6]

Part 2: Pre-Disposal Safety: In-Lab Handling and Segregation

Proper disposal begins with safe handling during and after experimentation. Adherence to these protocols minimizes exposure and prevents dangerous chemical reactions.

Personal Protective Equipment (PPE)

All handling of 2,3,4-Trihydroxybenzohydrazide, whether in pure form or in solution, requires stringent adherence to PPE protocols. This is the first line of defense against chemical exposure.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[9] A face shield should be used when handling larger quantities or if there is a splash hazard.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber) inspected for integrity before each use.[9] Employ proper glove removal technique to avoid skin contact.[9]

  • Body Protection: A lab coat is required. Ensure it is kept clean and washed separately from personal clothing.

  • Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[10]

Chemical Segregation and Storage of Waste

Improper storage of chemical waste is a leading cause of laboratory incidents. 2,3,4-Trihydroxybenzohydrazide waste must be segregated based on its chemical incompatibilities.

  • Primary Incompatibility: Strong Oxidizing Agents . This includes substances like nitrates, peroxides, permanganates, and chromic acid.[3][11][12] Mixing hydrazides with oxidizers can result in a violent, exothermic reaction or ignition.[2]

  • Storage Container: Waste must be collected in a designated, compatible container. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is appropriate.[6][13] The container must be in good condition, free of leaks or cracks.

  • Satellite Accumulation Area (SAA): The designated waste container should be stored in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to capture any potential leaks.

Quantitative Safety Data

While specific exposure limits for 2,3,4-Trihydroxybenzohydrazide have not been established, it is prudent to reference the limits for hydrazine as a conservative benchmark for ensuring personnel safety.

Parameter Value Agency/Organization Notes
Permissible Exposure Limit (PEL) 1.0 ppm (8-hour TWA)OSHAThis is a legally enforceable limit.[14][15]
Threshold Limit Value (TLV) 0.01 ppm (8-hour TWA)ACGIHThis is a recommended guideline based on more recent toxicological data.[15]
Odor Threshold 3-5 ppm-The odor of hydrazine (ammonia-like) is not a reliable indicator of exposure, as it is well above safe limits.[14][15]

TWA: Time-Weighted Average

Part 3: Step-by-Step Disposal Protocol

This section provides a direct, procedural workflow for the compliant disposal of 2,3,4-Trihydroxybenzohydrazide waste.

Workflow for Disposal of 2,3,4-Trihydroxybenzohydrazide

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal start Waste Generated: 2,3,4-Trihydroxybenzohydrazide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe pure Pure Compound or Concentrated Residue ppe->pure contaminated Contaminated Labware (Gloves, Wipes, Glassware) container_liquid Place in Designated LIQUID Hazardous Waste Container pure->container_liquid container_solid Place in Lined, Designated SOLID Hazardous Waste Container contaminated->container_solid label_waste Ensure Container is Securely Closed & Properly Labeled per RCRA/EHS Guidelines container_liquid->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact Arrange for Pickup by Certified Hazardous Waste Vendor or EHS store->contact

Sources

A Senior Application Scientist's Guide to Handling 2,3,4-Trihydroxybenzohydrazide: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, our primary directive is innovation. However, the bedrock of sustainable innovation is an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical protocols for handling 2,3,4-Trihydroxybenzohydrazide. As specific toxicological data for this compound is not extensively documented, we will adopt a conservative safety posture, grounding our procedures in the known hazard profiles of its constituent chemical groups: the polyhydroxylated aromatic ring and the hydrazide moiety.

This document is structured not as a rigid checklist, but as a dynamic operational plan. It explains the causality behind each recommendation, empowering you, the researcher, to make informed safety decisions.

The Hazard Profile: A Synthesis of Structure and Precaution

Understanding the "why" behind a safety protocol is critical. The structure of 2,3,4-Trihydroxybenzohydrazide contains two key features that dictate our handling strategy.

  • The Hydrazide Functional Group (-CONHNH₂): Hydrazine and its derivatives are a class of compounds that require careful handling. Some hydrazines are known to be toxic and are considered potential carcinogens.[1][2] Therefore, any compound containing this moiety must be handled with appropriate measures to prevent inhalation, ingestion, and skin contact.[2]

  • The Polyhydroxylated Aromatic Ring: The 2,3,4-trihydroxy-substituted benzene ring is similar to other phenolic compounds. Such structures are known to cause skin, eye, and respiratory irritation.[3][4][5] Chronic exposure to some polycyclic aromatic compounds has been linked to a range of adverse health effects.[6][7]

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the last line of defense against exposure. The following table outlines the minimum required PPE for handling 2,3,4-Trihydroxybenzohydrazide. The rationale, rooted in our hazard assessment, is provided to reinforce the importance of each component.

Area Required PPE Standard/Material Rationale & Expert Insight
Hands Double GlovesNitrileThe hydrazide moiety necessitates robust dermal protection. Double-gloving provides a critical safety buffer; the outer glove absorbs any initial contamination and can be removed safely, leaving a clean inner glove. Nitrile is recommended for its chemical resistance. Always inspect gloves for defects before use.[1][2]
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide essential protection against splashes and dust.[8] A full-face shield is mandatory when handling the solid or preparing solutions, as it protects the entire face from unexpected splashes or aerosol generation.[2]
Body Chemical-Resistant, Flame-Retardant Lab Coat100% Cotton or Nomex®A fully fastened lab coat is non-negotiable to protect against skin contact.[8] A flame-retardant material is a prudent secondary precaution, standard in modern chemical laboratories.
Respiratory As determined by risk assessmentNIOSH-approvedFor solids: If weighing or transferring powder outside of a containment hood, a minimum of an N95-rated respirator is required to prevent inhalation of fine particulates.[9] For solutions/vapors: If there is any risk of aerosolization or if working outside a fume hood (not recommended), a full-face respirator with multi-purpose (e.g., ABEK-rated) cartridges should be used.[2] Respiratory protection should always be a backup to engineering controls.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The primary objective is to contain the chemical at all stages. All handling of 2,3,4-Trihydroxybenzohydrazide, especially in its powdered form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][10]

Pre-Operational Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. Check that a safety shower and eyewash station are accessible and unobstructed.[8][10]

  • Designate the Work Area: Clearly demarcate the handling area within the fume hood. Cover the work surface with disposable, absorbent bench paper to contain spills.[1]

  • Assemble Materials: Place all necessary equipment—spatulas, weigh boats, glassware, solvents, and labeled waste containers—inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment zone.

  • Don PPE: Put on all required PPE as detailed in the table above before beginning any work.

Handling Protocol (Weighing and Solution Preparation)
  • Transferring the Solid: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the required amount of 2,3,4-Trihydroxybenzohydrazide powder to a tared weigh boat. Avoid creating dust.[5]

  • Dissolving the Compound: Place the weigh boat containing the powder into the destination flask. Carefully add the solvent, rinsing the weigh boat to ensure a complete transfer.

  • Immediate Cleanup: Once the transfer is complete, securely close the stock container. Dispose of the used weigh boat and any other contaminated disposables into the designated solid hazardous waste container located within the fume hood.

The following diagram illustrates this core workflow, emphasizing the cycle of preparation, containment, and immediate cleanup.

G cluster_prep 1. Preparation cluster_handling 2. Contained Handling (Inside Fume Hood) cluster_cleanup 3. Immediate Disposal & Cleanup prep_ppe Don Full PPE prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood prep_area Prepare Work Area (Bench Paper) prep_hood->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_solid Dispose of Contaminated Solids handle_dissolve->cleanup_solid Complete Transfer cleanup_ppe Doff Outer Gloves cleanup_solid->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.